molecular formula C10H12O3 B1355549 (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane CAS No. 61248-99-5

(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane

Cat. No.: B1355549
CAS No.: 61248-99-5
M. Wt: 180.2 g/mol
InChI Key: RJNVSQLNEALZLC-QMMMGPOBSA-N
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Description

(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane (CAS Registry Number: 2210-74-4), also widely known as guaiacol glycidyl ether, is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol, it is characterized as a white crystalline solid . This compound serves as a versatile epoxide building block in organic synthesis. Its primary and well-documented research application is as a critical synthetic intermediate in the preparation of pharmaceuticals, most notably for the anti-anginal drug Ranolazine . The compound is typically manufactured via the condensation of guaiacol and epichlorohydrin . As a specialized chemical, this compound is intended for use by qualified researchers in laboratory settings only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as it may be harmful if swallowed . For complete product specifications, analytical data, and licensing information, please contact our scientific support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNVSQLNEALZLC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491824
Record name (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61248-99-5
Record name Guaiacol glycidyl ether, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061248995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIACOL GLYCIDYL ETHER, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y77M57LVC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-[(2-Methoxyphenoxy)methyl]oxirane, also known as (S)-Guaiacol glycidyl ether, is a chiral organic compound of significant interest in pharmaceutical synthesis. Its chemical structure incorporates an oxirane (epoxide) ring, a methoxy group, and a phenyl ether, making it a versatile building block. This compound is a key intermediate in the synthesis of the anti-anginal drug Ranolazine.[1][2] Understanding its physical properties is crucial for its effective handling, application in synthetic protocols, and for ensuring the purity and quality of downstream products. This guide provides a comprehensive overview of the known physical characteristics of this compound, details on experimental methodologies for their determination, and a visualization of its synthetic pathway.

Physical and Chemical Properties

The physical and chemical data for this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for storage.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[3][4]
Molecular Weight 180.20 g/mol [3][4]
Appearance Off-white to White Crystalline Solid/Powder[5]
Melting Point 33-36 °C[6]
Boiling Point 152-158 °C at 667 Pa[6]
88-90 °C at 0.05 Torr
Density 1.142 ± 0.06 g/cm³ (Predicted)[6]
Flash Point 87.4 °C
Refractive Index 1.526
CAS Number 61248-99-5 (for the (S)-enantiomer)[3]
Storage Conditions -20°C Freezer[5]

Experimental Protocols

The following sections describe generalized experimental protocols for determining the key physical properties listed above. These methods are standard in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[6] A sharp melting range typically signifies a high degree of purity.

Methodology:

  • A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of approximately 5 mm.[7]

  • The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, in close contact with a thermometer.[6][7]

  • The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]

  • The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range is reported as the melting point.[7]

  • For accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.[6]

Boiling Point Determination (Reduced Pressure)

Given that many organic compounds decompose at their atmospheric boiling points, determination at reduced pressure is a common practice.

Methodology:

  • A small quantity of the liquid sample is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.[8]

  • The fusion tube is attached to a thermometer and placed in a heating apparatus (e.g., Thiele tube or an aluminum block) suitable for distillation.[8][9]

  • The apparatus is connected to a vacuum source, and the pressure is lowered to the desired value.

  • The sample is heated slowly and uniformly.[8]

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This temperature is the boiling point of the liquid at that specific pressure.[9]

Density Determination (Pycnometer Method)

The density of a solid can be determined using a pycnometer, a flask with a precise volume.

Methodology:

  • A clean, dry pycnometer is weighed empty (m₁).

  • The pycnometer is filled with a reference liquid of known density (e.g., distilled water), and its weight is recorded (m₂).

  • The pycnometer is emptied and dried, and a sample of the solid is added. The weight of the pycnometer with the solid is recorded (m₃).

  • The pycnometer containing the solid is then filled with the reference liquid, and the total weight is recorded (m₄).

  • The density of the solid is calculated using the following formula: Density = [(m₃ - m₁) * Density of reference liquid] / [(m₂ - m₁) - (m₄ - m₃)]

Synthetic Pathway Visualization

This compound is synthesized from 2-methoxyphenol and epichlorohydrin. This reaction is a crucial step in the overall synthesis of Ranolazine.[10] The following diagram illustrates this synthetic workflow.

Synthesis_Pathway reactant1 2-Methoxyphenol product This compound reactant1->product Williamson Ether Synthesis reactant2 Epichlorohydrin reactant2->product reagent NaOH, Dioxane, Water reagent->product

Synthesis of this compound.

Safety and Handling

Professionals handling this compound should adhere to standard laboratory safety protocols. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause an allergic skin reaction.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

  • Ventilation: Use only in a well-ventilated area to avoid breathing dust, fumes, or vapors.[11]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry place, away from sources of ignition.[5]

In case of exposure, immediate first aid measures should be taken, such as rinsing the affected area with plenty of water and seeking medical attention.[11]

References

In-Depth Technical Guide: (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 61248-99-5

Abstract

This technical guide provides a comprehensive overview of (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane, a chiral epoxide of significant interest in pharmaceutical synthesis. The document details its chemical and physical properties, provides an in-depth look at its synthesis, and explores its primary application as a key chiral building block in the development of therapeutic agents, most notably the anti-anginal drug Ranolazine. Experimental protocols, safety and handling procedures, and a summary of its known (though limited) biological context are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known by its common synonym (S)-Guaiacol glycidyl ether, is a valuable chiral intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive oxirane ring and a methoxyphenoxy moiety, makes it a versatile precursor for introducing specific stereochemistry and functional groups into a target molecule. The primary and most well-documented application of this compound is as a key starting material in the industrial synthesis of Ranolazine, an anti-anginal medication.[1][2] The stereochemistry of the oxirane is crucial for the pharmacological activity of the final drug product.

Chemical and Physical Properties

This compound is a white to off-white solid or a colorless to pale yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 61248-99-5[3]
IUPAC Name This compound[3]
Synonyms (S)-Guaiacol glycidyl ether, (S)-2-(2,3-Epoxypropoxy)anisole, (S)-(+)-2-(2,3-Epoxypropoxy)anisole[3]
Molecular Formula C₁₀H₁₂O₃[4][5]
Molecular Weight 180.20 g/mol [4][5]
Appearance White to off-white solid; Colorless to pale yellow liquid[1]
Melting Point 36-37 °C[6]
Boiling Point 152-158 °C[6]
Storage Temperature -20°C[4][5]

Synthesis

The synthesis of this compound is a critical process, with a focus on achieving high enantiomeric purity. The most common synthetic routes involve the reaction of 2-methoxyphenol (guaiacol) with an epichlorohydrin equivalent, followed by asymmetric resolution or the use of a chiral catalyst to introduce the desired stereochemistry.

General Synthesis of Racemic 2-[(2-Methoxyphenoxy)methyl]oxirane

The racemic mixture is typically synthesized by the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide.

Experimental Protocol: Synthesis of Racemic 2-[(2-Methoxyphenoxy)methyl]oxirane

  • Materials: 2-methoxyphenol, epichlorohydrin, sodium hydroxide, water, and an appropriate organic solvent (e.g., toluene).

  • Procedure:

    • Dissolve 2-methoxyphenol in an aqueous solution of sodium hydroxide.

    • Add epichlorohydrin to the solution. The reaction is often carried out under phase-transfer catalysis to improve efficiency.

    • Stir the mixture at a controlled temperature (e.g., 50-60°C) for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

    • After completion, extract the product into an organic solvent.

    • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to yield racemic 2-[(2-methoxyphenoxy)methyl]oxirane.

Enantioselective Synthesis of this compound

Achieving the (S)-enantiomer with high enantiomeric excess is crucial for its use in pharmaceutical synthesis. This is typically accomplished through two main strategies:

  • Kinetic Resolution: This method involves the resolution of the racemic mixture, often through enzymatic hydrolysis of a related ester derivative. For instance, a racemic ester of a chlorohydrin precursor can be selectively hydrolyzed by a lipase, yielding the enantiopure alcohol which can then be converted to the desired (S)-oxirane.

  • Asymmetric Epoxidation: Chiral catalysts can be employed to directly synthesize the (S)-epoxide from an achiral precursor.

A logical workflow for a common enantioselective synthesis approach is depicted in the following diagram:

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Resolution cluster_2 Cyclization 2-Methoxyphenol 2-Methoxyphenol Racemic_Chlorohydrin_Ester Racemic_Chlorohydrin_Ester 2-Methoxyphenol->Racemic_Chlorohydrin_Ester Base, Acylation Epichlorohydrin Epichlorohydrin Epichlorohydrin->Racemic_Chlorohydrin_Ester S-Alcohol S-Alcohol Racemic_Chlorohydrin_Ester->S-Alcohol Hydrolysis Lipase Lipase Lipase->S-Alcohol Final_Product This compound S-Alcohol->Final_Product Base

Caption: Enantioselective synthesis workflow.

Spectroscopic Data

Table 2: Spectroscopic Data for 2-[(2-Methoxyphenoxy)methyl]oxirane

Technique Data
IR (KBr, cm⁻¹) 2935 (C-H, aliphatic), 1594 and 1509 (C=C, aromatic), 1258 and 1231 (C-O-C, aralkyl ether), 1125 and 1025 (C-O-C, epoxide)
MS (m/z) 181 (M+ + H)

Note: The provided data is for the racemic mixture and serves as a general reference.

Applications in Drug Development

The primary application of this compound is as a chiral building block in the synthesis of pharmaceuticals.

Synthesis of Ranolazine

Ranolazine is an anti-anginal drug, and this compound is a key intermediate in its synthesis. The synthesis involves the nucleophilic ring-opening of the epoxide by a piperazine derivative. The stereochemistry of the oxirane directly translates to the stereocenter in the final Ranolazine molecule, which is essential for its therapeutic activity.

The general synthetic step involving the oxirane is illustrated below:

G Oxirane This compound Ranolazine Ranolazine Oxirane->Ranolazine Piperazine_Derivative N-(2,6-dimethylphenyl)-1-piperazineacetamide Piperazine_Derivative->Ranolazine Nucleophilic Ring-Opening

Caption: Role in Ranolazine synthesis.

Biological Context and Signaling Pathways

The biological activity of this compound itself has not been extensively studied, as its primary role is that of a synthetic intermediate. However, compounds containing epoxide and ether-linked functionalities can have biological activities.

There is some suggestion in the broader literature that ether-linked diglycerides can modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. It is hypothesized that such compounds might interact with the C1 domain of PKC, which is the binding site for diacylglycerol (DAG). However, there is currently no direct evidence to suggest that this compound specifically interacts with and modulates PKC signaling. Further research would be required to establish any such relationship.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition. The recommended storage temperature is -20°C.[4][5]

Conclusion

This compound is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its primary utility lies in its role as a key intermediate in the manufacture of Ranolazine, where the stereochemistry of the oxirane is paramount. While its own biological activities are not well-characterized, its value in enabling the synthesis of life-saving medications is undisputed. This guide has summarized the key technical aspects of this compound to aid researchers and developers in their work. Further research into its potential biological activities could open new avenues for its application.

References

The Significance of (2S) Configuration in Chiral Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical sciences and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Many therapeutic agents are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers, designated as (S) and (R) based on the Cahn-Ingold-Prelog priority rules, can exhibit profoundly different pharmacological and toxicological profiles. This technical guide provides an in-depth exploration of the significance of the (2S) configuration in chiral synthesis, a stereochemical arrangement frequently associated with the desired therapeutic activity in a wide range of drugs. Through a detailed examination of key examples, this guide will elucidate the pharmacological advantages of (2S)-enantiomers, present detailed methodologies for their asymmetric synthesis, and illustrate the underlying biological pathways they modulate.

The selective synthesis of the desired enantiomer, a process known as asymmetric or chiral synthesis, is a cornerstone of modern medicinal chemistry. By producing enantiomerically pure drugs, it is possible to enhance therapeutic efficacy, reduce side effects, and simplify dosage regimens. This guide will delve into the practical aspects of chiral synthesis, providing researchers and drug development professionals with the necessary knowledge to navigate this critical area of pharmaceutical innovation.

The Pharmacological Superiority of (2S)-Enantiomers: Case Studies

The preference for a single enantiomer, often the (2S)-configured molecule, is driven by the chiral nature of biological systems. Receptors, enzymes, and other biological targets are themselves chiral and thus interact differently with the two enantiomers of a drug. This stereoselectivity can lead to significant differences in potency, efficacy, and safety. The following case studies of widely used pharmaceuticals highlight the critical role of the (2S) configuration.

(S)-Ibuprofen: The Active Moiety of a Non-Steroidal Anti-Inflammatory Drug (NSAID)

Ibuprofen is a widely used NSAID for the management of pain and inflammation. It is commonly sold as a racemic mixture of (S)-ibuprofen and (R)-ibuprofen. However, the anti-inflammatory and analgesic effects are almost exclusively attributed to the (S)-enantiomer.[1] (S)-Ibuprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2]

Table 1: Comparison of Cyclooxygenase (COX) Inhibition by Ibuprofen Enantiomers

EnantiomerTargetIC50 (μM)Reference(s)
(S)-IbuprofenCOX-12.1[3]
(R)-IbuprofenCOX-134.9[3]
(S)-IbuprofenCOX-21.6[3]
(R)-IbuprofenCOX-2>250 (no inhibition)[3]

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.

The data clearly demonstrates the significantly higher potency of (S)-ibuprofen in inhibiting both COX-1 and COX-2 enzymes. While the (R)-enantiomer is largely inactive as a COX inhibitor, it can undergo in vivo metabolic inversion to the active (S)-form, although this process is not always complete or efficient.

(S)-Ibuprofen exerts its therapeutic effect by blocking the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.

Ibuprofen_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation S_Ibuprofen (S)-Ibuprofen S_Ibuprofen->COX_Enzymes Inhibition

Figure 1: (S)-Ibuprofen's inhibition of the COX pathway.
(S)-Ketamine (Esketamine): A Rapid-Acting Antidepressant

Ketamine, a racemic mixture of (S)-ketamine and (R)-ketamine, has long been used as an anesthetic. More recently, its rapid and potent antidepressant effects have been recognized, leading to the development and approval of esketamine, the pure (S)-enantiomer, for treatment-resistant depression. The primary mechanism of action of ketamine is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. (S)-ketamine exhibits a significantly higher binding affinity for the NMDA receptor compared to its (R)-counterpart.[4]

Table 2: Comparison of NMDA Receptor Binding Affinity of Ketamine Enantiomers

EnantiomerTargetKi (μM)Reference(s)
(S)-Ketamine (Esketamine)NMDA Receptor0.30[4]
(R)-Ketamine (Arketamine)NMDA Receptor1.4[4]

Ki: Inhibitory constant. A lower value indicates a higher binding affinity.

The greater potency of esketamine at the NMDA receptor is believed to be a key contributor to its rapid antidepressant effects.

(S)-Ketamine's blockade of NMDA receptors on GABAergic interneurons leads to a disinhibition of glutamate release. The subsequent surge in glutamate activates AMPA receptors, triggering a cascade of downstream signaling events that ultimately enhance synaptic plasticity and produce antidepressant effects.

Ketamine_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron S_Ketamine (S)-Ketamine NMDA_R_GABA NMDA Receptor S_Ketamine->NMDA_R_GABA Inhibition GABA_Interneuron GABAergic Interneuron Glutamate_Release Glutamate Release GABA_Interneuron->Glutamate_Release Inhibition NMDA_R_GABA->GABA_Interneuron Activation AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Activation BDNF_Release BDNF Release AMPA_R->BDNF_Release mTOR_Activation mTOR Activation BDNF_Release->mTOR_Activation Synaptogenesis Synaptogenesis mTOR_Activation->Synaptogenesis Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects

Figure 2: (S)-Ketamine's mechanism of action via NMDA receptor antagonism.
(S)-Citalopram (Escitalopram): A Selective Serotonin Reuptake Inhibitor (SSRI)

Citalopram is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. The therapeutic effect of racemic citalopram is primarily due to the (S)-enantiomer, escitalopram. Escitalopram is a potent and highly selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[5] By blocking SERT, escitalopram increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

Table 3: Comparison of Serotonin Transporter (SERT) Binding Affinity of Citalopram Enantiomers

EnantiomerTargetKi (nM)Reference(s)
(S)-Citalopram (Escitalopram)Serotonin Transporter (SERT)1.1[6]
(R)-CitalopramSerotonin Transporter (SERT)37[6]

Ki: Inhibitory constant. A lower value indicates a higher binding affinity.

The significantly higher affinity of escitalopram for SERT compared to the (R)-enantiomer underlies its superior efficacy as an antidepressant.

(S)-Citalopram binds to the primary binding site of the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, which can then bind to postsynaptic serotonin receptors.

Citalopram_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Serotonin Release SERT Serotonin Transporter (SERT) S_Citalopram (S)-Citalopram S_Citalopram->SERT Inhibition Synaptic_Cleft->SERT Serotonin_Receptor Serotonin Receptor Synaptic_Cleft->Serotonin_Receptor Serotonin Binding Neuronal_Signaling Downstream Neuronal Signaling Serotonin_Receptor->Neuronal_Signaling

Figure 3: (S)-Citalopram's inhibition of the serotonin transporter (SERT).
(S)-Amlodipine: A Calcium Channel Blocker

Amlodipine is a dihydropyridine calcium channel blocker used to treat hypertension and angina. The therapeutic activity resides almost exclusively in the (S)-enantiomer. (S)-Amlodipine is a potent inhibitor of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The (R)-enantiomer is approximately 1000 times less active.[7]

Table 4: Comparison of Calcium Channel Blocking Activity of Amlodipine Enantiomers

EnantiomerTargetRelative PotencyReference(s)
(S)-AmlodipineL-type Calcium Channels~1000
(R)-AmlodipineL-type Calcium Channels1

Relative potency is a ratio of the activity of the (S)-enantiomer to the (R)-enantiomer.

The high stereoselectivity of (S)-amlodipine for L-type calcium channels underscores its clinical utility as an antihypertensive agent.

(S)-Amlodipine blocks the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This prevents the calcium-calmodulin-dependent activation of myosin light-chain kinase (MLCK), leading to muscle relaxation and vasodilation.

Amlodipine_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Calcium Channel Ca_intracellular Intracellular Ca²⁺ L_type_Ca_Channel->Ca_intracellular Ca²⁺ Influx S_Amlodipine (S)-Amlodipine S_Amlodipine->L_type_Ca_Channel Inhibition Vasodilation Vasodilation S_Amlodipine->Vasodilation Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->L_type_Ca_Channel Calmodulin Calmodulin Ca_intracellular->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Vasoconstriction Vasoconstriction Myosin_LC_P->Vasoconstriction

Figure 4: (S)-Amlodipine's blockade of L-type calcium channels.

Experimental Protocols for Asymmetric Synthesis

The synthesis of enantiomerically pure (2S)-configured compounds is a significant challenge in organic chemistry. Various strategies have been developed, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. This section provides detailed methodologies for the synthesis of the four previously discussed (2S)-enantiomers.

Asymmetric Synthesis of (S)-Ibuprofen via Enzymatic Resolution

This method utilizes a lipase to selectively hydrolyze the ester of one enantiomer from a racemic mixture, allowing for the separation of the desired (S)-ibuprofen.

Ibuprofen_Synthesis_Workflow Racemic_Ibuprofen Racemic Ibuprofen Esterification Esterification (e.g., with Ethanol, H⁺) Racemic_Ibuprofen->Esterification Racemic_Ester Racemic Ibuprofen Ethyl Ester Esterification->Racemic_Ester Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Candida rugosa lipase) Racemic_Ester->Enzymatic_Hydrolysis S_Ibuprofen (S)-Ibuprofen Enzymatic_Hydrolysis->S_Ibuprofen R_Ester (R)-Ibuprofen Ethyl Ester Enzymatic_Hydrolysis->R_Ester Separation Separation S_Ibuprofen->Separation R_Ester->Separation

Figure 5: Workflow for the enzymatic resolution of (S)-Ibuprofen.
  • Esterification of Racemic Ibuprofen: Racemic ibuprofen (1.0 eq) is dissolved in ethanol (excess) and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give racemic ibuprofen ethyl ester.[8]

  • Enzymatic Hydrolysis: The racemic ibuprofen ethyl ester (1.0 eq) is suspended in a phosphate buffer (pH 7.0). Candida rugosa lipase is added, and the mixture is stirred at a controlled temperature (e.g., 37 °C). The reaction is monitored by chiral HPLC.[8]

  • Separation: Once approximately 50% hydrolysis is achieved, the reaction is stopped by adjusting the pH to 2 with HCl. The mixture is extracted with ethyl acetate. The organic layer contains (R)-ibuprofen ethyl ester and the aqueous layer contains the sodium salt of (S)-ibuprofen. The aqueous layer is acidified and extracted with ethyl acetate to isolate (S)-ibuprofen. The (S)-ibuprofen is purified by crystallization.[8]

Asymmetric Synthesis of (S)-Ketamine (Esketamine) via Catalytic Transfer Hydrogenation

This efficient method involves an asymmetric transfer hydrogenation of a prochiral enone followed by a sigmatropic rearrangement.

Esketamine_Synthesis_Workflow Enone Prochiral Enone Asymmetric_Hydrogenation Asymmetric Transfer Hydrogenation (Ru-catalyst, HCOOH/NEt₃) Enone->Asymmetric_Hydrogenation Chiral_Allylic_Alcohol Chiral Allylic Alcohol Asymmetric_Hydrogenation->Chiral_Allylic_Alcohol Cyanate_Formation Cyanate Formation (BrCN, NEt₃) Chiral_Allylic_Alcohol->Cyanate_Formation Allylic_Cyanate Allylic Cyanate Cyanate_Formation->Allylic_Cyanate Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Allylic_Cyanate->Sigmatropic_Rearrangement Isocyanate Isocyanate Sigmatropic_Rearrangement->Isocyanate Methylation_Hydrolysis 1. Me-Grignard 2. H₃O⁺ Isocyanate->Methylation_Hydrolysis Esketamine (S)-Ketamine (Esketamine) Methylation_Hydrolysis->Esketamine

Figure 6: Workflow for the asymmetric synthesis of Esketamine.
  • Asymmetric Transfer Hydrogenation: To a solution of 2-(2-chlorophenyl)cyclohex-2-en-1-one (1.0 eq) in a mixture of formic acid and triethylamine (5:2) is added a catalytic amount of a chiral ruthenium catalyst (e.g., (S,S)-Ts-DENEB-RuCl). The mixture is stirred at room temperature until complete conversion. The product, (1S,6R)-2-(2-chlorophenyl)cyclohex-2-en-1-ol, is isolated after workup and purification.[9]

  • Cyanate Formation and Rearrangement: The chiral allylic alcohol (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C. Triethylamine (1.1 eq) is added, followed by the dropwise addition of cyanogen bromide (1.1 eq). The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature, during which the[4][4]-sigmatropic rearrangement occurs to form the corresponding isocyanate.[9]

  • Final Conversion to Esketamine: The isocyanate intermediate is then reacted with methylmagnesium bromide followed by acidic workup to yield (S)-ketamine (esketamine), which is then purified. This synthetic route has been shown to produce esketamine with high enantiomeric excess (ee >99%).[9]

Synthesis of (S)-Citalopram (Escitalopram) via Diastereomeric Resolution

This classical approach involves the synthesis of a racemic intermediate, followed by resolution using a chiral resolving agent.

Escitalopram_Synthesis_Workflow Cyanophthalide 5-Cyanophthalide Grignard_Reactions Sequential Grignard Reactions 1. 4-F-PhMgBr 2. 3-(Me₂N)propylMgBr Cyanophthalide->Grignard_Reactions Racemic_Diol Racemic Diol Intermediate Grignard_Reactions->Racemic_Diol Diastereomeric_Resolution Diastereomeric Salt Formation (e.g., (+)-Di-p-toluoyl-D-tartaric acid) Racemic_Diol->Diastereomeric_Resolution Separation Crystallization & Separation Diastereomeric_Resolution->Separation S_Diol_Salt (S)-Diol Diastereomeric Salt Separation->S_Diol_Salt Liberation_Cyclization 1. Base Treatment 2. Cyclization (MsCl, Et₃N) S_Diol_Salt->Liberation_Cyclization Escitalopram (S)-Citalopram (Escitalopram) Liberation_Cyclization->Escitalopram

Figure 7: Workflow for the synthesis of Escitalopram.
  • Synthesis of Racemic Diol: 5-Cyanophthalide (1.0 eq) is reacted sequentially with 4-fluorophenylmagnesium bromide and 3-(dimethylamino)propylmagnesium chloride in an appropriate solvent like THF to yield the racemic diol, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile.[4][10]

  • Diastereomeric Resolution: The racemic diol (1.0 eq) is dissolved in a suitable solvent (e.g., methanol) and treated with a chiral resolving agent such as (+)-di-p-toluoyl-D-tartaric acid (0.5 eq). The diastereomeric salt of the (S)-diol selectively crystallizes from the solution.[11]

  • Liberation and Cyclization: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to liberate the enantiomerically pure (S)-diol. The (S)-diol is then cyclized, for example, by treatment with methanesulfonyl chloride and triethylamine, to afford (S)-citalopram (escitalopram).[4]

Asymmetric Synthesis of (S)-Amlodipine via Resolution of a Racemic Mixture

Similar to escitalopram, a common industrial synthesis of (S)-amlodipine involves the resolution of a racemic mixture.

Amlodipine_Synthesis_Workflow Racemic_Amlodipine Racemic Amlodipine Diastereomeric_Resolution Diastereomeric Salt Formation (e.g., D-(-)-Tartaric Acid) Racemic_Amlodipine->Diastereomeric_Resolution Crystallization Fractional Crystallization Diastereomeric_Resolution->Crystallization S_Amlodipine_Salt (S)-Amlodipine Tartrate Salt Crystallization->S_Amlodipine_Salt Liberation Base Treatment S_Amlodipine_Salt->Liberation S_Amlodipine (S)-Amlodipine Liberation->S_Amlodipine

Figure 8: Workflow for the resolution of (S)-Amlodipine.
  • Diastereomeric Salt Formation: Racemic amlodipine base (1.0 eq) is dissolved in a suitable solvent, such as isopropyl alcohol. A solution of D-(-)-tartaric acid (0.5 eq) in water is added. The mixture is heated to obtain a clear solution and then cooled to allow for the precipitation of the (S)-amlodipine tartrate salt.

  • Isolation of (S)-Amlodipine Tartrate: The precipitated diastereomeric salt is collected by filtration and washed. This salt is enriched in the (S)-enantiomer.

  • Liberation of (S)-Amlodipine: The (S)-amlodipine tartrate salt is suspended in a mixture of water and an organic solvent (e.g., dichloromethane). The pH is adjusted to be basic (e.g., with NaOH solution) to liberate the free base of (S)-amlodipine into the organic layer. The organic layer is separated, dried, and the solvent is evaporated to yield enantiomerically enriched (S)-amlodipine.

Conclusion

The synthesis and application of enantiomerically pure compounds, particularly those with the (2S) configuration, represent a significant advancement in modern pharmacology and drug development. As demonstrated through the case studies of (S)-ibuprofen, (S)-ketamine, (S)-citalopram, and (S)-amlodipine, the (2S)-enantiomer often embodies the desired therapeutic activity, while the (R)-enantiomer may be inactive or contribute to undesirable side effects. The data presented in this guide quantitatively underscores the pharmacological advantages of these (2S)-configured drugs.

The development of robust and efficient asymmetric synthetic methodologies is crucial for the large-scale production of these single-enantiomer pharmaceuticals. The detailed experimental protocols and workflows provided herein offer valuable insights into the practical aspects of chiral synthesis, encompassing enzymatic resolutions, catalytic asymmetric reactions, and classical diastereomeric resolutions.

For researchers, scientists, and drug development professionals, a thorough understanding of the significance of stereochemistry and the principles of chiral synthesis is indispensable. By focusing on the development of single-enantiomer drugs, the pharmaceutical industry can continue to innovate and provide patients with safer, more effective, and more targeted therapies. The continued exploration of novel asymmetric synthetic routes will undoubtedly play a pivotal role in shaping the future of medicine.

References

(2S)-2-[(2-Methoxyphenoxy)methyl]oxirane: A Comprehensive Technical Guide to its Role as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-[(2-Methoxyphenoxy)methyl]oxirane, also known as (S)-Guaiacol glycidyl ether, is a valuable chiral intermediate in organic synthesis, particularly in the pharmaceutical industry. Its stereochemically defined epoxide ring and aromatic moiety make it a versatile building block for the enantioselective synthesis of complex bioactive molecules. This guide provides an in-depth overview of its synthesis, physicochemical properties, and critical applications, with a focus on its role in the development of cardiovascular drugs.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized below, providing essential data for its handling, storage, and application in synthesis.

PropertyValueReferences
CAS Number 61248-99-5[2]
Molecular Formula C₁₀H₁₂O₃[3][4]
Molecular Weight 180.20 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 88-90 °C at 0.05 Torr; 152-158 °C at 667 Pa[5]
Melting Point 36 °C[5]
Density ~1.142 g/cm³ (Predicted)[5]
Refractive Index 1.526[5]
Storage Conditions -20°C Freezer[5]

Synthesis of this compound

The primary synthetic route to this chiral building block involves the reaction of 2-methoxyphenol (guaiacol) with an appropriate chiral three-carbon electrophile, typically a derivative of epichlorohydrin or glycidol. Asymmetric synthesis is key to obtaining the desired (S)-enantiomer with high optical purity.

General Synthesis Workflow

The synthesis typically proceeds via a Williamson ether synthesis followed by epoxidation or by direct reaction with a chiral epoxide. The following diagram illustrates a common synthetic pathway.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Methoxyphenol (Guaiacol) P1 Base-Catalyzed Nucleophilic Substitution R1->P1 SN2 Attack R2 (R)-Epichlorohydrin or (S)-Glycidyl Tosylate R2->P1 Product This compound P1->Product Intramolecular Cyclization

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Methoxyphenol and (S)-Glycidyl Tosylate

This protocol describes a typical procedure for the enantioselective synthesis of the title compound.

Materials:

  • 2-Methoxyphenol

  • (S)-Glycidyl tosylate

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2-methoxyphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Add a solution of (S)-glycidyl tosylate (1.1 eq) in acetone dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the solid salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its application as a key chiral precursor for synthesizing β-adrenergic blocking agents (beta-blockers) and other pharmaceuticals. The epoxide ring is susceptible to regioselective opening by nucleophiles, such as amines, which is the core reaction in building the characteristic amino alcohol side chain of these drugs.

Synthesis of (S)-Carvedilol

Carvedilol is a non-selective β-adrenergic blocker with α1-blocking activity used to treat heart failure and high blood pressure.[6] The (S)-enantiomer is significantly more potent as a beta-blocker. The synthesis involves the ring-opening of an oxirane with an amine. However, traditional routes often lead to significant "bis" impurities (Impurity-B), which are difficult to remove.[6][7] Using a chiral building block like this compound can be part of a strategy to produce the desired enantiomer of Carvedilol.

A common strategy involves reacting 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[6][8] The challenge in this synthesis is the formation of a bis-product impurity in amounts of 30-40%.[6][7] Various methods, including protecting the amine, have been developed to minimize this impurity.[7]

The following diagram illustrates a synthetic pathway for Carvedilol where an amine opens an epoxide ring, a reaction analogous to how this compound would react.

G cluster_reactants Key Intermediates cluster_reaction Reaction cluster_products Products R1 4-(Oxiran-2-ylmethoxy) -9H-carbazole P1 Epoxide Ring-Opening R1->P1 R2 2-(2-Methoxyphenoxy) -ethanamine R2->P1 Nucleophilic Attack Product Carvedilol P1->Product Desired Pathway Impurity Bis-Product Impurity P1->Impurity Side Reaction

Caption: Synthetic pathway for Carvedilol highlighting the formation of the bis-product impurity.

Experimental Protocol: Synthesis of Carvedilol via Epoxide Ring-Opening

This protocol is representative of the key step in Carvedilol synthesis.[8]

Materials:

  • 4-(Oxirane-2-ylmethoxy)-9H-carbazole

  • 2-(2-Methoxyphenoxy)ethylamine hydrochloride

  • Potassium carbonate (anhydrous)

  • Isopropanol

  • Ethyl acetate

Procedure:

  • Charge a reaction vessel with isopropanol, anhydrous potassium carbonate (3.0 eq), and 2-(2-methoxyphenoxy)ethylamine hydrochloride (2.5 eq).

  • Stir the mixture at 35°C for 15 minutes.

  • Add 4-(oxirane-2-ylmethoxy)-9H-carbazole (1.0 eq) to the mixture.

  • Heat the reaction with intensive stirring to 83°C and maintain for 5 hours, monitoring for the consumption of the epoxide.

  • After the reaction is complete, filter the hot mixture to remove inorganic salts.

  • Distill off the isopropanol under reduced pressure.

  • Dissolve the residue in ethyl acetate, cool the solution, and optionally seed with Carvedilol crystals to induce crystallization.

  • Stir the crystallizing mixture, then filter the product, wash with cold ethyl acetate, and dry to obtain crude Carvedilol.

  • Further purification can be achieved by recrystallization from ethyl acetate, potentially with the use of activated carbon.[8]

Intermediate for Ranolazine

This compound is also identified as a key intermediate in the synthesis of Ranolazine, an anti-anginal medication.[3][9][10] In this context, it provides the chiral core upon which the rest of the molecule is constructed, again leveraging the reactivity of the epoxide for ring-opening with a suitable amine-containing fragment.

General Synthesis of β-Blockers

The utility of chiral oxiranes like this compound extends to a broader range of β-blockers. The general synthetic strategy involves the reaction of a substituted phenol with a chiral glycidyl derivative, followed by the ring-opening of the resulting epoxide with an appropriate amine (commonly isopropylamine or tert-butylamine).[11][12] This modular approach allows for the synthesis of a library of β-blockers with high enantiomeric purity.[13]

The following diagram illustrates the general mechanism for this key bond-forming reaction.

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product R1 (2S)-2-(Aryloxymethyl) oxirane TS SN2 Transition State R1->TS Less Hindered Carbon Attack R2 Nucleophile (e.g., R-NH₂) R2->TS Product (S)-β-Amino Alcohol (β-Blocker Core) TS->Product Ring Opening

Caption: General mechanism for the synthesis of β-blockers via nucleophilic ring-opening.

Quantitative Data Summary

The efficiency of syntheses utilizing chiral building blocks is critical. The following table summarizes typical yields and enantiomeric excess (ee) values reported for the synthesis of β-blockers, demonstrating the effectiveness of these chiral strategies.

Target MoleculeKey Chiral Building BlockYieldEnantiomeric Excess (ee)Reference
(S)-Carvedilol (silyl protected)1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yloxy(tert-butyl)dimethylsilane42.3%Not Specified[7]
(S)-Carvedilol (acetate protected)1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yl acetate48%Not Specified[7]
(S)-Betaxolol(R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol9% (overall)99%[14]
(S)-Bisoprolol Hemifumarate(R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol19% (overall)96%[12]
Various (R)-β-Blockers(R)-chlorohydrinNot Specified96-99.9%[13]

Conclusion

This compound stands out as a highly effective and versatile chiral building block in modern organic and medicinal chemistry. Its well-defined stereochemistry and reactive epoxide functionality provide a reliable platform for the enantioselective synthesis of numerous pharmaceutical agents, most notably β-blockers like Carvedilol and intermediates for drugs such as Ranolazine. The synthetic routes employing this intermediate are crucial for producing enantiomerically pure drugs, thereby enhancing therapeutic efficacy and minimizing potential side effects associated with unwanted stereoisomers. Future applications will likely see its continued use in the development of novel therapeutics where the 1-amino-3-aryloxy-propan-2-ol scaffold is a key pharmacophore.

References

The Emergence of a Chiral Synthon: An In-depth Technical Guide to (S)-2-Methoxyphenyl Glycidyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-Methoxyphenyl glycidyl ether, a key chiral intermediate, has played a pivotal role in the development of modern pharmaceuticals, most notably as a cornerstone in the synthesis of the beta-blocker Carvedilol. This technical guide delves into the discovery, history, synthesis, and applications of this crucial molecule, providing researchers, scientists, and drug development professionals with a comprehensive resource.

Discovery and History: A Tale Intertwined with Carvedilol

The discovery of (S)-2-methoxyphenyl glycidyl ether is intrinsically linked to the development of the third-generation beta-blocker, Carvedilol. While a specific, isolated discovery event for the glycidyl ether is not prominently documented, its emergence as a critical chiral building block coincides with the intensive research in the 1970s and 1980s aimed at developing novel cardiovascular drugs with improved therapeutic profiles.

Carvedilol, a non-selective beta-blocker with additional alpha-1 blocking activity, was first patented in 1978. Its unique pharmacological profile, offering both vasodilation and beta-blockade, necessitated a stereospecific synthesis to ensure the desired therapeutic effects resided in the (S)-enantiomer. This requirement spurred the development of efficient synthetic routes to obtain enantiomerically pure precursors, leading to the focused synthesis and utilization of (S)-2-methoxyphenyl glycidyl ether. The history of this glycidyl ether is, therefore, a testament to the growing importance of chirality in drug design and the quest for more effective treatments for cardiovascular diseases.

Physicochemical and Quantitative Data

A summary of the key physical and chemical properties of (S)-2-methoxyphenyl glycidyl ether is presented in the table below, compiled from various sources.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2]
Appearance White to off-white solid or powder[1][3]
Melting Point 35-40 °C[4]
Boiling Point 120 °C at 2 mmHg[3]
CAS Number 61248-99-5[2]
Purity >98.0% (GC)[1]
Storage Temperature 0-10 °C (Refrigerated)[3][4]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Experimental Protocols: Enantioselective Synthesis

The enantioselective synthesis of (S)-2-methoxyphenyl glycidyl ether is crucial for its application in pharmaceutical manufacturing. Several methods have been developed, with the Jacobsen-Katsuki epoxidation being a prominent example of achieving high enantioselectivity.

Jacobsen-Katsuki Epoxidation of 2-Methoxyphenyl Allyl Ether

This protocol describes a representative method for the asymmetric epoxidation of 2-methoxyphenyl allyl ether to yield (S)-2-methoxyphenyl glycidyl ether.[5][6]

Materials:

  • 2-Methoxyphenyl allyl ether

  • (R,R)-Jacobsen's catalyst (a chiral manganese-salen complex)

  • Sodium hypochlorite solution (bleach), buffered with phosphate buffer (pH ~11.3)

  • Dichloromethane (CH₂Cl₂)

  • 4-Phenylpyridine N-oxide (4-PPNO) (optional, as an axial ligand to enhance catalyst performance)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: A round-bottom flask is charged with a solution of 2-methoxyphenyl allyl ether in dichloromethane.

  • Catalyst Addition: A catalytic amount of the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) is added to the solution. If used, 4-phenylpyridine N-oxide is also added at this stage.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Oxidant Addition: The buffered sodium hypochlorite solution is added dropwise to the stirred reaction mixture over a period of several hours, maintaining the temperature at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, the reaction is quenched by the addition of a reducing agent such as sodium sulfite. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the enantiomerically enriched (S)-2-methoxyphenyl glycidyl ether.

Workflow Diagram:

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Epoxidation Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 2-methoxyphenyl allyl ether in CH2Cl2 start->dissolve add_catalyst Add (R,R)-Jacobsen's catalyst dissolve->add_catalyst cool Cool to 0°C add_catalyst->cool add_oxidant Add buffered NaOCl solution dropwise cool->add_oxidant monitor_tlc Monitor reaction by TLC add_oxidant->monitor_tlc quench Quench reaction monitor_tlc->quench Reaction complete extract Extract with CH2Cl2 quench->extract dry Dry organic layers extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End ((S)-2-methoxyphenyl glycidyl ether) purify->end

Figure 1. Experimental workflow for the Jacobsen-Katsuki epoxidation.

Role in Drug Development: The Synthesis of Carvedilol

(S)-2-methoxyphenyl glycidyl ether is a critical intermediate in the synthesis of Carvedilol. The epoxide ring of the glycidyl ether is susceptible to nucleophilic attack, allowing for the introduction of the side chain of the Carvedilol molecule.

Synthetic Pathway to Carvedilol:

carvedilol_synthesis cluster_alternative Alternative Route reagent1 Guaiacol intermediate1 2-Methoxyphenyl allyl ether reagent1->intermediate1 + Allyl bromide reagent2 Allyl bromide intermediate2 (S)-2-Methoxyphenyl glycidyl ether intermediate1->intermediate2 + (R,R)-Jacobsen's cat. + NaOCl reagent3 (R,R)-Jacobsen's catalyst, NaOCl product (S)-Carvedilol intermediate2->product + 2-(2-Methoxyphenoxy)ethylamine reagent4 4-(Oxiran-2-ylmethoxy)-9H-carbazole reagent4->product + 2-(2-Methoxyphenoxy)ethylamine reagent5 2-(2-Methoxyphenoxy)ethylamine

Figure 2. Simplified synthetic pathway to (S)-Carvedilol.

Signaling Pathways Targeted by Carvedilol

Carvedilol exerts its therapeutic effects by blocking β1, β2, and α1 adrenergic receptors.[7][8] Understanding these signaling pathways is crucial for comprehending the mechanism of action of drugs synthesized from (S)-2-methoxyphenyl glycidyl ether.

β1-Adrenergic Receptor Signaling Pathway

β1-adrenergic receptors are predominantly found in the heart.[9][10] Their activation leads to an increase in heart rate and contractility. Carvedilol blocks this pathway, leading to a decrease in heart rate and myocardial oxygen demand.

beta1_signaling ligand Norepinephrine/ Epinephrine receptor β1-Adrenergic Receptor ligand->receptor g_protein Gs Protein receptor->g_protein Activates carvedilol Carvedilol carvedilol->receptor Blocks ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylates ca_influx ↑ Ca²⁺ Influx ca_channel->ca_influx contractility ↑ Heart Rate & ↑ Contractility ca_influx->contractility

Figure 3. β1-Adrenergic receptor signaling pathway and inhibition by Carvedilol.
β2-Adrenergic Receptor Signaling Pathway

β2-adrenergic receptors are found in various tissues, including the smooth muscles of the bronchi and blood vessels.[11][12] Their activation leads to smooth muscle relaxation. Carvedilol's blockade of these receptors can lead to bronchoconstriction in susceptible individuals.

beta2_signaling ligand Epinephrine receptor β2-Adrenergic Receptor ligand->receptor g_protein Gs Protein receptor->g_protein Activates carvedilol Carvedilol carvedilol->receptor Blocks ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates mlck Myosin Light Chain Kinase (MLCK) pka->mlck Inhibits relaxation Smooth Muscle Relaxation mlck->relaxation

Figure 4. β2-Adrenergic receptor signaling pathway and inhibition by Carvedilol.
α1-Adrenergic Receptor Signaling Pathway

α1-adrenergic receptors are located on vascular smooth muscle and their activation leads to vasoconstriction.[13][14][15] Carvedilol's blockade of these receptors results in vasodilation and a reduction in blood pressure.

alpha1_signaling ligand Norepinephrine receptor α1-Adrenergic Receptor ligand->receptor g_protein Gq Protein receptor->g_protein Activates carvedilol Carvedilol carvedilol->receptor Blocks plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP₃ plc->ip3 Cleaves PIP₂ to dag DAG plc->dag Cleaves PIP₂ to pip2 PIP₂ er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release ↑ Ca²⁺ Release er->ca_release vasoconstriction Vasoconstriction ca_release->vasoconstriction pkc->vasoconstriction

Figure 5. α1-Adrenergic receptor signaling pathway and inhibition by Carvedilol.

Conclusion

(S)-2-methoxyphenyl glycidyl ether stands as a prime example of a chiral synthon whose development was driven by the demands of modern medicinal chemistry. Its history is inextricably woven with the success of Carvedilol, a drug that has significantly impacted the treatment of cardiovascular diseases. A thorough understanding of its synthesis, properties, and the biological pathways of the drugs derived from it remains essential for researchers and professionals in the field of drug discovery and development. The methodologies for its enantioselective synthesis continue to be an area of active research, aiming for even greater efficiency and sustainability in the production of this vital pharmaceutical intermediate.

References

Introduction to chiral epoxides in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Chiral Epoxides in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Chiral Epoxides

Chiral epoxides are three-membered cyclic ethers containing a stereocenter, rendering them among the most valuable and versatile chiral building blocks in modern organic synthesis. Their significance is particularly pronounced in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity, efficacy, and safety profile. The inherent ring strain of the epoxide ring makes them highly reactive towards a variety of nucleophiles, enabling stereospecific ring-opening reactions to introduce new functional groups with precise control over the stereochemistry.[1][2] This reactivity, combined with the ability to synthesize them in high enantiomeric purity, has established chiral epoxides as critical intermediates in the total synthesis of numerous complex, biologically active compounds and approved drugs.[3][4]

The development of catalytic asymmetric epoxidation methods has been a landmark achievement in synthetic chemistry, providing efficient routes to enantiomerically enriched epoxides.[5] Key methodologies, including the Sharpless Asymmetric Epoxidation, the Jacobsen-Katsuki Epoxidation, and various enzymatic approaches, have become foundational tools for drug development and manufacturing.[3][6] These methods allow for the creation of specific enantiomers, which is crucial as different enantiomers of a drug can have vastly different pharmacological or toxicological effects.[4][7] This guide provides a detailed overview of these core synthetic strategies, their mechanisms, experimental protocols, and their application in the synthesis of notable pharmaceuticals.

Key Methodologies for Asymmetric Epoxidation

The synthesis of enantiopure epoxides is dominated by a few highly reliable and versatile catalytic methods. Each has a preferred substrate scope and offers distinct advantages in the context of pharmaceutical synthesis.

Sharpless Asymmetric Epoxidation (SAE)

The Sharpless Asymmetric Epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[8] Developed by K. Barry Sharpless, who was awarded the Nobel Prize in Chemistry in 2001 for this work, the reaction utilizes a catalyst formed in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and an optically active dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[8][9] tert-Butyl hydroperoxide (TBHP) serves as the terminal oxidant.[10] A key advantage of the SAE is its predictable stereoselectivity; the choice of the L-(+)- or D-(-)-tartrate ligand dictates which face of the alkene is epoxidized, a rule to which no exception has been found for prochiral substrates.[11]

Mechanism: The active catalyst is believed to be a dinuclear titanium-tartrate complex.[11] The mechanism involves the coordination of the allylic alcohol and the TBHP oxidant to the titanium center. The chirality of the tartrate ligand creates a chiral environment that directs the delivery of the peroxide oxygen to one specific face of the double bond.[10][12]

G cluster_catalyst Catalyst Formation & Substrate Binding cluster_reaction Oxygen Transfer & Product Release Ti Ti(OiPr)4 Catalyst Chiral Ti-Tartrate Dimer Complex Ti->Catalyst 2x iPrOH AllylOH Allylic Alcohol Tartrate (+)-DET Tartrate->Catalyst 2x iPrOH ActiveComplex Active Catalyst Substrate Complex Catalyst->ActiveComplex iPrOH AllylOH->ActiveComplex iPrOH TBHP t-BuOOH OxygenTransfer Directed Oxygen Transfer TBHP->OxygenTransfer ActiveComplex->TBHP Coordination ProductComplex Product-Catalyst Complex OxygenTransfer->ProductComplex Forms Epoxide EpoxyAlcohol Chiral Epoxy Alcohol ProductComplex->EpoxyAlcohol Product Release Catalyst_regen Catalyst Regeneration ProductComplex->Catalyst_regen t-BuOH

Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Data Summary: Sharpless Asymmetric Epoxidation of Various Allylic Alcohols

Substrate Tartrate Ligand Yield (%) Enantiomeric Excess (ee, %) Citation
(E)-Geraniol L-(+)-DIPT >95 95 [13]
(Z)-3-Methyl-2-penten-1-ol D-(-)-DET 77 96 [13]
Cinnamyl alcohol L-(+)-DET 80 >95 [13]

| 2-Propen-1-ol (Allyl alcohol) | D-(-)-DIPT | >90 | 92 |[14] |

Experimental Protocol: General Procedure for Sharpless Asymmetric Epoxidation [7][14]

  • Catalyst Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with powdered 4 Å molecular sieves and anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon). The flask is cooled to -20 °C.

  • L-(+)-Diisopropyl tartrate (DIPT) is added, followed by the dropwise addition of titanium(IV) isopropoxide (Ti(OiPr)₄). The resulting mixture is stirred for 30 minutes at -20 °C.

  • Substrate Addition: The allylic alcohol substrate is added to the catalyst mixture.

  • Epoxidation: An anhydrous solution of tert-butyl hydroperoxide (TBHP) in toluene is added dropwise while maintaining the temperature at -20 °C.

  • Reaction Monitoring: The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: The reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are treated with a 10% NaOH solution saturated with NaCl, stirred vigorously, and separated.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude epoxy alcohol is purified by flash column chromatography.

Jacobsen-Katsuki Epoxidation

Complementary to the Sharpless method, the Jacobsen-Katsuki epoxidation is highly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes.[15][16] The reaction employs a chiral manganese(III)-salen complex as the catalyst and typically uses a stoichiometric oxidant like sodium hypochlorite (NaOCl, bleach) or meta-chloroperoxybenzoic acid (mCPBA).[16][17] The catalyst's C₂ symmetry is crucial for inducing stereoselectivity.[16] The method is particularly valuable for synthesizing chiral epoxides from simple olefins that lack a directing hydroxyl group.[17]

Mechanism: The mechanism is not fully elucidated but is believed to involve a manganese(V)-oxo species as the active oxidant.[16] This intermediate is formed by the oxidation of the Mn(III) catalyst. The oxygen transfer to the alkene can proceed through different pathways, including a concerted mechanism or a radical intermediate, depending on the substrate and reaction conditions.[15][18]

G MnIII Chiral Mn(III)-Salen Catalyst MnV Active Mn(V)=O Intermediate MnIII->MnV Oxidation MnV->MnIII Catalyst Regeneration Epoxide Chiral Epoxide (Product) MnV->Epoxide Oxygen Transfer Alkene Alkene (Substrate) Alkene->MnV Side-on Approach Oxidant Oxidant (e.g., NaOCl) Oxidant->MnV Byproduct Byproduct (e.g., NaCl)

Caption: Catalytic cycle of the Jacobsen-Katsuki Epoxidation.

Data Summary: Jacobsen-Katsuki Epoxidation of Various Alkenes

Substrate Yield (%) Enantiomeric Excess (ee, %) Citation
(Z)-1-Phenylpropene 84 92 [16]
1,2-Dihydronaphthalene >95 96 [15]
Indene 85 89 [17]

| (Z)-Stilbene | 75 | >99 |[19] |

Experimental Protocol: General Procedure for Jacobsen-Katsuki Epoxidation [18]

  • Setup: To a round-bottom flask is added the alkene substrate dissolved in a suitable solvent (e.g., dichloromethane or a buffered mixture of water and dichloromethane).

  • Catalyst Addition: The chiral (R,R)- or (S,S)-Jacobsen's catalyst (typically 2-5 mol%) is added to the solution. An optional co-catalyst or additive, such as 4-phenylpyridine N-oxide, may be added to improve reaction rates and enantioselectivity.[15]

  • Oxidant Addition: The mixture is cooled in an ice bath (0 °C). A buffered solution of commercial bleach (NaOCl) is added slowly over several hours via a syringe pump with vigorous stirring. The pH of the aqueous layer is maintained around 11.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC.

  • Workup: Once the reaction is complete, the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude epoxide is purified by flash column chromatography on silica gel.

Enzymatic Epoxidation

Enzymatic epoxidation represents a green and highly selective alternative to metal-catalyzed methods.[5] Enzymes such as styrene monooxygenases (SMOs) and unspecific peroxygenases (UPOs) can catalyze the epoxidation of a range of alkenes with excellent enantioselectivity under mild aqueous conditions.[20][21][22] SMOs are particularly effective for styrene derivatives and other terminal alkenes, producing chiral epoxides in high enantiomeric excess (>95-99% ee).[22] UPOs are robust extracellular enzymes that use hydrogen peroxide (H₂O₂) as the oxidant, making them attractive for biocatalysis.[20][23]

Mechanism: The mechanism varies by enzyme. For cytochrome P450 monooxygenases, a high-valent iron-oxo species is the active oxidant. For UPOs, the reaction is initiated by the reaction of the enzyme's heme iron with H₂O₂ to form a reactive ferryl-oxo species (Compound I), which then transfers an oxygen atom to the alkene substrate.[5]

G Start Start: Prepare Reaction Mixture Mix Substrate (Alkene) + Enzyme (e.g., UPO) + Buffer Start->Mix Incubate Incubation (Controlled Temp & pH) Mix->Incubate AddOxidant Add Co-substrate (e.g., H₂O₂) Incubate->AddOxidant Bioconversion Enzymatic Epoxidation AddOxidant->Bioconversion Monitor Monitor Conversion (GC/HPLC) Bioconversion->Monitor Monitor->Bioconversion Incomplete Extract Product Extraction (Organic Solvent) Monitor->Extract Reaction Complete Purify Purification (Chromatography) Extract->Purify End Final Product: Chiral Epoxide Purify->End

Caption: General experimental workflow for enzymatic epoxidation.

Data Summary: Enzymatic Epoxidation of Terminal Alkenes

Enzyme Substrate Conversion (%) Product Selectivity (Epoxide, %) Citation
MroUPO 1-Tetradecene ~100 96 [21]
rCciUPO 1-Dodecene ~100 75 [23]
SMO (recombinant) 4-Chlorostyrene >99 >99 (ee >99%) [22]

| SMO (recombinant) | Allylbenzene | >99 | >99 (ee >99%) |[22] |

Experimental Protocol: General Procedure for Whole-Cell Biocatalytic Epoxidation [22]

  • Cell Culture: Escherichia coli cells expressing the desired styrene monooxygenase are grown in a suitable fermentation medium to a high cell density. The cells are then harvested by centrifugation and washed with a buffer (e.g., potassium phosphate buffer).

  • Reaction Setup: The whole-cell catalyst (resuspended cells) is added to a reaction vessel containing a buffered aqueous solution.

  • Substrate Addition: The alkene substrate is added, often dissolved in a water-miscible co-solvent like acetone to improve solubility.[20]

  • Reaction: The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 30 °C). The reaction is initiated, and if necessary, a co-factor regeneration system (e.g., glucose for NADH regeneration in SMO systems) is included.

  • Monitoring and Workup: The reaction is monitored by GC. After completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic extracts are combined, dried over Na₂SO₄, and concentrated. The resulting chiral epoxide is purified by column chromatography.

Applications in Pharmaceutical Synthesis: Case Studies

Chiral epoxides are pivotal intermediates in the manufacturing routes of numerous high-profile pharmaceuticals.[3][6]

Case Study 1: Tasimelteon Tasimelteon is a melatonin receptor agonist used for treating sleep disorders.[3] Its synthesis by Bristol-Myers Squibb involved a key chiral epoxide intermediate.[24] An early approach utilized the Jacobsen-Katsuki epoxidation of an alkene precursor. While this route was scalable, an alternative and more efficient synthesis was later developed involving a Sharpless Asymmetric Dihydroxylation followed by conversion of the resulting chiral diol into the desired epoxide.[3][24]

G Alkene Alkene Precursor (13) Epoxide Key Chiral Epoxide Intermediate (12) Alkene->Epoxide Jacobsen-Katsuki Epoxidation Acid Acid Intermediate (11) Epoxide->Acid Ring-opening & Hydrolysis Tasimelteon Tasimelteon (Final Drug) Acid->Tasimelteon Final Steps

Caption: Simplified retrosynthesis of Tasimelteon via a chiral epoxide.

Case Study 2: Atazanavir and Indinavir (HIV Protease Inhibitors) The synthesis of HIV protease inhibitors like Atazanavir and Indinavir relies on a chiral amino-epoxide intermediate. This key building block is often prepared through a multi-step synthesis where the epoxide is formed and subsequently opened by a nucleophile. The stereospecific ring-opening of the epoxide is critical for establishing the correct stereochemistry of the final drug molecule.[3][6] For instance, the synthesis of the Crixivan® (Indinavir) intermediate involves the Jacobsen epoxidation of indene.[17]

Stereospecific Ring-Opening of Epoxides

The synthetic utility of chiral epoxides is fully realized through their subsequent ring-opening reactions. These reactions typically proceed via an Sₙ2 mechanism, where a nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to an inversion of configuration at the site of attack.[1] This stereospecificity ensures that the chirality established during the epoxidation step is faithfully transferred to the product. A wide array of nucleophiles, including amines, azides, thiols, cyanides, and organometallics, can be used to open the epoxide ring, providing access to valuable chiral 1,2-difunctionalized compounds like amino alcohols and diols, which are common motifs in pharmaceuticals.[2]

G Epoxide Chiral Epoxide TransitionState Sₙ2 Transition State Epoxide->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Backside Attack Product trans-1,2-Disubstituted Product (Inversion of Stereochemistry) TransitionState->Product Ring Opening

References

The Pivotal Role of Enantiopure Methoxyphenoxy Methyl Oxirane in Cardiovascular Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiopure methoxyphenoxy methyl oxirane, specifically the (S)- and (R)-enantiomers of 2-[(2-methoxyphenoxy)methyl]oxirane, represents a cornerstone chiral building block in modern pharmaceutical synthesis. While direct biological activity of the oxirane itself is not extensively documented, its profound biological relevance is underscored by its critical role as a key intermediate in the synthesis of high-value therapeutics, most notably the anti-anginal agent Ranolazine. This technical guide delves into the synthesis, biological significance, and the downstream pharmacological impact of this enantiopure compound, providing detailed experimental protocols and quantitative data to support its application in drug development.

Introduction: The Significance of Chirality in Pharmacology

The spatial arrangement of atoms in a molecule, or stereochemistry, is a fundamental determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. The use of enantiopure compounds in drug development is therefore crucial for enhancing therapeutic efficacy and minimizing adverse effects. Enantiopure methoxyphenoxy methyl oxirane serves as a quintessential example of a chiral synthon that imparts the necessary stereochemistry to the final active pharmaceutical ingredient (API).

Biological Relevance: A Gateway to Cardiovascular Therapeutics

The primary biological relevance of enantiopure 2-[(2-methoxyphenoxy)methyl]oxirane lies in its function as a precursor to Ranolazine, a potent agent for the management of chronic stable angina.[1][2] Ranolazine's therapeutic effect is derived from its ability to modulate cardiac ion channels, a mechanism directly attributable to the specific stereochemistry introduced by the oxirane building block.

Ranolazine: The End-Product's Mechanism of Action

Ranolazine exerts its anti-anginal effects primarily by inhibiting the late phase of the inward sodium current (INa) in cardiomyocytes.[3] Under ischemic conditions, an increase in the late INa leads to an overload of intracellular sodium, which in turn causes an increase in intracellular calcium via the sodium-calcium exchanger.[3] This calcium overload results in increased myocardial wall tension, reduced coronary blood flow, and contributes to the electrical instability associated with angina.[4] By inhibiting the late INa, Ranolazine mitigates these detrimental effects without significantly altering heart rate or blood pressure.[5]

The following diagram illustrates the signaling pathway affected by Ranolazine:

Ranolazine_Mechanism cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-Gated Na+ Channel (Nav1.5) Na_Ca_Exchanger Na+/Ca2+ Exchanger Ca_Overload ↑ Intracellular Ca2+ Na_Ca_Exchanger->Ca_Overload Ischemia Myocardial Ischemia Late_INa ↑ Late Inward Na+ Current (INa) Ischemia->Late_INa Na_Overload ↑ Intracellular Na+ Late_INa->Na_Overload Na_Overload->Na_Ca_Exchanger Diastolic_Tension ↑ Diastolic Wall Tension ↓ Myocardial Perfusion Ca_Overload->Diastolic_Tension Angina Angina Pectoris Diastolic_Tension->Angina Ranolazine Ranolazine (from Enantiopure Oxirane) Ranolazine->Late_INa Inhibition

Figure 1. Mechanism of action of Ranolazine.

Quantitative Data

The efficacy of Ranolazine, synthesized from enantiopure methoxyphenoxy methyl oxirane, is demonstrated by its inhibitory concentrations on key cardiac ion channels.

Target IC50 Value Cell Type Reference
Late Inward Sodium Current (INa)6 µM-[6]
Rapid Delayed Rectifier Potassium Current (IKr)12 µM-[6]
Peak Inward Sodium Current (INa) in Nav1.5110 µM (at 0.2 Hz)HEK293 cells[7]
Pressure-Induced Shift in Nav1.5 Voltage Dependence54 µmol/LHEK293 cells[8]

Experimental Protocols

The synthesis of enantiopure methoxyphenoxy methyl oxirane is a critical step in the production of Ranolazine. Below are representative protocols for the synthesis of the racemic oxirane and an enzymatic resolution method for a key precursor, highlighting the principles of achieving enantiopurity.

Synthesis of Racemic 2-[(2-Methoxyphenoxy)methyl]oxirane

This protocol describes the synthesis of the racemic mixture, which can then be subjected to chiral resolution or used as a starting point for enantioselective syntheses.

Materials:

  • 2-Methoxyphenol (Guaiacol)

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 2L three-necked reaction flask, combine 150g of 2-methoxyphenol, 378ml of dioxane, 168ml of water, and 50g of NaOH.

  • With stirring at room temperature, add 252ml of epichlorohydrin to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Cool the mixture to room temperature and add ethyl acetate.

  • Filter the mixture and separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Distill under reduced pressure, collecting the fraction at 121-124 °C / 2KPa to yield the product.

The following diagram outlines the workflow for this synthesis:

Racemic_Oxirane_Synthesis Start Start: Combine Reactants (2-Methoxyphenol, Dioxane, H2O, NaOH) Add_Epi Add Epichlorohydrin Start->Add_Epi Reflux Reflux for 2 hours Add_Epi->Reflux Cool Cool to Room Temperature Reflux->Cool Extraction Ethyl Acetate Extraction Cool->Extraction Drying Dry with Na2SO4 Extraction->Drying Distillation Reduced Pressure Distillation Drying->Distillation Product Product: Racemic Oxirane Distillation->Product

Figure 2. Synthesis workflow for racemic oxirane.

Chemo-enzymatic Synthesis of Enantiopure Precursors

Materials:

  • Racemic 3-chloro-1-(2-methoxyphenoxy)propan-2-ol butanoate

  • Immobilized lipase from Rhizomucor miehei (Lipozym RM IM) or lipase B from Candida antarctica (Novozym 435)

  • Organic solvent (e.g., hexane)

  • Buffer solution

Procedure:

  • Dissolve the racemic butanoate ester in a suitable organic solvent.

  • Add the immobilized lipase and a buffer solution.

  • Stir the mixture at a controlled temperature (e.g., 30-68°C). The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding alcohol.

  • Monitor the reaction progress by chiral chromatography until the desired conversion is reached (typically around 50%).

  • Separate the enzyme by filtration.

  • Separate the unreacted ester enantiomer and the alcohol product enantiomer by chromatography.

  • The resolved enantiopure alcohol can then be cyclized to the enantiopure oxirane.

This enzymatic kinetic resolution process is depicted in the following diagram:

Enzymatic_Resolution Racemic_Ester Racemic Precursor Ester ((R)- and (S)-butanoate) Lipase Immobilized Lipase (e.g., Novozym 435) Racemic_Ester->Lipase Selective Hydrolysis S_Alcohol (S)-Alcohol Lipase->S_Alcohol R_Ester (R)-Ester (unreacted) Lipase->R_Ester Separation Separation S_Alcohol->Separation R_Ester->Separation

Figure 3. Enzymatic kinetic resolution workflow.

Direct Biological Activity and Toxicology

While the primary biological relevance of enantiopure methoxyphenoxy methyl oxirane is as a synthetic intermediate, compounds containing an epoxide ring, known as glycidyl ethers, are known to be reactive.[9] This reactivity can lead to interactions with biological macromolecules. Some glycidyl ethers have been shown to be skin and eye irritants and potential skin sensitizers.[9] The reactivity of the epoxide ring is also the basis for its utility in synthesis, allowing for regioselective ring-opening reactions which are crucial for building the final drug molecule.[9] However, specific studies on the direct pharmacological or toxicological profile of enantiopure methoxyphenoxy methyl oxirane are limited in publicly available literature.

Conclusion

Enantiopure methoxyphenoxy methyl oxirane is a molecule of high strategic importance in the pharmaceutical industry. Its biological relevance is not derived from its own intrinsic activity, but from its role as an indispensable chiral building block for the synthesis of complex and life-saving drugs like Ranolazine. The ability to introduce a specific stereocenter via this oxirane is fundamental to the therapeutic efficacy of the final product. This guide has provided an overview of its synthesis, its connection to the clinically significant mechanism of action of Ranolazine, and the quantitative data that underscores its importance, thereby offering a valuable resource for professionals in drug discovery and development.

References

(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-[(2-Methoxyphenoxy)methyl]oxirane, also known as Guaiacol Glycidyl Ether, is a chiral epoxide that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its primary application lies in being a key starting material for the manufacturing of Ranolazine, a drug used to treat chronic angina.[1][2] This document provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and an analytical method for its quantification.

Chemical and Physical Properties

This compound is an organic compound that can appear as an off-white solid or a colorless to pale yellow liquid.[3] The key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₁₂O₃[2][3][4]
Molecular Weight 180.20 g/mol [2][4]
Exact Mass 180.078644241 Da
IUPAC Name This compound
CAS Number 61248-99-5 ((S)-enantiomer), 2210-74-4 (racemate)[4]
Appearance Off-white solid or colorless to pale yellow liquid[3]

Experimental Protocols

Synthesis of 2-[(2-Methoxyphenoxy)methyl]oxirane (Representative Protocol)

The synthesis of 2-[(2-Methoxyphenoxy)methyl]oxirane is typically achieved through the reaction of 2-methoxyphenol (guaiacol) with epichlorohydrin in the presence of a base. This process involves a Williamson ether synthesis followed by an intramolecular cyclization to form the oxirane ring.

Materials:

  • 2-methoxyphenol

  • Epichlorohydrin

  • Sodium hydroxide (or a similar base)

  • Aqueous media

Procedure:

  • Dissolve 2-methoxyphenol in an aqueous alkaline solution, typically containing sodium hydroxide.

  • Add epichlorohydrin to the reaction mixture.

  • Heat the mixture to a moderate temperature, generally between 50-80°C.

  • Maintain the reaction conditions until the formation of the glycidyl ether is complete.

  • Upon completion, cool the mixture and perform a work-up procedure, which may include extraction with an organic solvent, washing with water and brine, and drying over a suitable drying agent like magnesium sulfate.

  • Finally, purify the product, for instance, by vacuum distillation or chromatography, to obtain 2-[(2-Methoxyphenoxy)methyl]oxirane.

Quantification by Ultra-Performance Liquid Chromatography (UPLC)

A rapid and sensitive reverse-phase UPLC method has been developed for the quantification of 2-((2-methoxy phenoxy) methyl) oxirane and its process-related impurities.[3]

Instrumentation and Conditions:

  • Chromatograph: Ultra-Performance Liquid Chromatography (UPLC) system

  • Column: Reversed-phase RP-18 column

  • Mobile Phase A: Water[3]

  • Mobile Phase B: Acetonitrile and Water mixture (70:30 v/v)[3]

  • Elution: Gradient elution[3]

  • Flow Rate: 0.3 mL/min[3]

  • Detection: UV at 223 nm[3]

Procedure:

  • Prepare standard solutions of this compound of known concentrations.

  • Prepare the sample solution by dissolving the test substance in a suitable solvent.

  • Inject the standard and sample solutions into the UPLC system.

  • Monitor the separation of the compound and its impurities at 223 nm.

  • Quantify the amount of this compound in the sample by comparing its peak area with the peak areas of the standard solutions. This method has been validated according to ICH guidelines and is suitable for quality control and reaction monitoring.[3]

Workflow and Logical Relationships

The following diagrams illustrate the general synthesis pathway and the analytical workflow for this compound.

Synthesis_Pathway Reactant1 2-Methoxyphenol Product (2S)-2-[(2-Methoxyphenoxy) methyl]oxirane Reactant1->Product Williamson Ether Synthesis & Intramolecular Cyclization Reactant2 Epichlorohydrin Reactant2->Product Williamson Ether Synthesis & Intramolecular Cyclization Base Base (e.g., NaOH) Base->Product Williamson Ether Synthesis & Intramolecular Cyclization

Caption: General synthesis pathway for this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Sample Crude Product or In-process Sample Dissolution Dissolve in Suitable Solvent Sample->Dissolution Injection Inject into UPLC System Dissolution->Injection Separation Chromatographic Separation (RP-18 Column) Injection->Separation Detection UV Detection at 223 nm Separation->Detection Quantification Peak Integration and Quantification Detection->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of this compound by UPLC.

References

An In-depth Technical Guide on (+)-(S)-1,2-Epoxy-3-(2-methoxyphenoxy)propane

Author: BenchChem Technical Support Team. Date: November 2025

Core Characteristics and Applications for Researchers and Drug Development Professionals

Introduction: 1,2-Epoxy-3-(2-methoxyphenoxy)propane, also known as Glycidyl 2-methoxyphenyl ether or Glycidyl guaiacol ether, is a crucial chemical intermediate, particularly in the pharmaceutical industry. Its significance lies in its role as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its basic characteristics, synthesis protocols, and its primary application in drug development, with a focus on quantitative data and experimental methodologies. While the focus of this guide is the (+)-(S)-enantiomer, much of the available data pertains to the racemic mixture, which is widely used in pharmaceutical synthesis.

Chemical and Physical Properties

The following tables summarize the key identifiers and physicochemical properties of 1,2-Epoxy-3-(2-methoxyphenoxy)propane. The data largely corresponds to the racemic mixture (CAS No. 2210-74-4), as specific data for the (+)-(S)-enantiomer is not extensively reported in publicly available literature.

Table 1: Chemical Identifiers

IdentifierValueReference
IUPAC Name 2-[(2-methoxyphenoxy)methyl]oxirane[1]
CAS Number 2210-74-4 (Racemic)[2][3]
Molecular Formula C10H12O3[2]
Molecular Weight 180.2 g/mol [2]
Synonyms 1-(2,3-Epoxypropoxy)-2-methoxybenzene, Glycidyl 2-methoxyphenyl ether, Glycidyl guaiacol ether, NSC 112256, NSC 133442[2][4]
InChI Key RJNVSQLNEALZLC-UHFFFAOYSA-N[1]
SMILES COC1=CC=CC=C1OCC2CO2[1]

Table 2: Physicochemical Properties

PropertyValueReference
Appearance Off-white to white low melting solid or powder[2][5]
Melting Point 36 °C[2]
Boiling Point 88-90 °C at 0.05 Torr[2]
Density 1.142 g/cm³ (Predicted)[2]
Refractive Index 1.526[2]
Flash Point 87.4 °C[2]
Solubility Soluble in Dichloromethane[5]
Storage Conditions -20°C Freezer or 2-8°C Refrigerator, sealed in a dry place[2][5]

Primary Application in Drug Development

The principal application of 1,2-Epoxy-3-(2-methoxyphenoxy)propane is as a key intermediate in the synthesis of the anti-anginal drug, Ranolazine.[6][7] Ranolazine is a piperazine derivative that exerts its therapeutic effect by inhibiting the late sodium current in cardiac cells. The synthesis of Ranolazine involves the reaction of 1,2-Epoxy-3-(2-methoxyphenoxy)propane with a piperazine derivative.[8][9]

Below is a diagram illustrating the role of 1,2-Epoxy-3-(2-methoxyphenoxy)propane as a key intermediate in the synthesis of Ranolazine.

G Logical Relationship in Ranolazine Synthesis cluster_reactants Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product Guaiacol Guaiacol Epoxy_Intermediate 1,2-Epoxy-3-(2-methoxyphenoxy)propane Guaiacol->Epoxy_Intermediate Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxy_Intermediate Reaction Piperazine_Derivative N-(2,6-dimethylphenyl)-1-piperazineacetamide Ranolazine Ranolazine Piperazine_Derivative->Ranolazine Condensation Epoxy_Intermediate->Ranolazine Condensation

Caption: Role of the epoxide as a key intermediate.

Experimental Protocols

The synthesis of 1,2-Epoxy-3-(2-methoxyphenoxy)propane is typically achieved through the reaction of 2-methoxyphenol (guaiacol) with epichlorohydrin in the presence of a base. Below are detailed methodologies from cited literature.

Protocol 1: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane[3]

Materials:

  • 2-methoxy phenol (10 kg, 80.55 mol)

  • Water (40 L + 10 L + 40 L + 10 L + 30 L)

  • Sodium hydroxide (1.61 kg, 40.25 mol and 3.22 kg, 80.5 mol and 3.0 kg, 75 mol)

  • Epichlorohydrin (22.35 kg, 241.62 mol)

Procedure:

  • A solution of 2-methoxy phenol (10 kg) in water (40 L) is stirred at approximately 30 °C.

  • Sodium hydroxide (1.61 kg) dissolved in water (10 L) is added to the solution.

  • After stirring for 30-45 minutes, epichlorohydrin (22.35 kg) is added, and the mixture is stirred for 10-12 hours at 25-35 °C.

  • The layers are separated, and the organic layer (bottom layer) is washed with water (40 L).

  • A solution of sodium hydroxide (3.22 kg) in water (10 L) is added at 27 °C, and the mixture is stirred for 5-6 hours.

  • The bottom product layer is separated and washed with a sodium hydroxide solution (3.0 kg in 30 L of water).

  • Excess epichlorohydrin is recovered by distillation of the product layer at a temperature below 90 °C under vacuum (650-700 mmHg).

  • The final product is obtained with a reported yield of 94% and a purity of 98.3% by HPLC.

Protocol 2: Alternative Synthesis[11]

Materials:

  • 2-methoxyphenol (76 g)

  • Water (approx. 60 ml)

  • Dioxane (200 ml)

  • Sodium hydroxide (29 g)

  • Epichlorohydrin (80 g)

  • Ether

  • Anhydrous magnesium sulfate

Procedure:

  • 2-methoxyphenol (76 g) is dissolved in a mixture of water (approx. 60 ml) and dioxane (200 ml) containing sodium hydroxide (29 g).

  • A large excess of epichlorohydrin (80 g) is slowly added to the solution.

  • The solution is stirred at reflux temperature for 3 hours.

  • The mixture is diluted with ether and washed with two portions of water.

  • The organic layer is dried using anhydrous magnesium sulfate.

  • The solvent is evaporated from the dried extract, and the residue is distilled to yield the final product.

The following diagram illustrates the general experimental workflow for the synthesis of 1,2-Epoxy-3-(2-methoxyphenoxy)propane.

G General Synthesis Workflow Start Start Dissolve_Guaiacol Dissolve 2-methoxyphenol (Guaiacol) and NaOH in a solvent system Start->Dissolve_Guaiacol Add_Epichlorohydrin Slowly add Epichlorohydrin Dissolve_Guaiacol->Add_Epichlorohydrin Reaction Stir at a controlled temperature (e.g., 25-35°C or reflux) for several hours Add_Epichlorohydrin->Reaction Workup Perform aqueous workup: - Layer separation - Washing with water/base Reaction->Workup Drying Dry the organic layer (e.g., with anhydrous MgSO4) Workup->Drying Purification Purify the product: - Evaporation of solvent - Distillation under vacuum Drying->Purification End End Purification->End

Caption: Synthesis workflow of the epoxide.

Signaling Pathways

As a chemical intermediate, (+)-(S)-1,2-Epoxy-3-(2-methoxyphenoxy)propane does not have a direct biological mechanism of action or an associated signaling pathway. Its significance is in its role as a precursor to pharmacologically active molecules. The biological activity of Ranolazine, for which this compound is an intermediate, involves the inhibition of the late sodium current (INa) in cardiomyocytes. This inhibition leads to a reduction in intracellular sodium and calcium overload, which in turn improves myocardial relaxation and reduces oxygen consumption.

Conclusion

(+)-(S)-1,2-Epoxy-3-(2-methoxyphenoxy)propane, more commonly handled as its racemic mixture, is a vital intermediate in the pharmaceutical industry, most notably in the synthesis of Ranolazine. This guide has provided a detailed summary of its chemical and physical properties, presented in a structured format for clarity. Furthermore, detailed experimental protocols for its synthesis have been outlined, offering valuable insights for researchers and drug development professionals. The provided diagrams illustrate its central role in synthetic pathways and the general workflow for its preparation. While data specific to the (+)-(S)-enantiomer is scarce, the information available for the racemate provides a solid foundation for its application in research and development.

References

Navigating Chirality: A Technical Guide to the Stereochemistry of Beta-Blocker Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of many beta-adrenergic receptor antagonists, or beta-blockers, is intrinsically linked to their stereochemistry. It is a well-established principle that for most beta-blockers, the pharmacological activity predominantly resides in a single enantiomer, typically the (S)-enantiomer. Consequently, the stereocontrolled synthesis of chiral precursors is a critical aspect of drug development and manufacturing in this class. This technical guide provides an in-depth exploration of the key methodologies employed to obtain enantiomerically pure precursors for the synthesis of beta-blockers, with a focus on asymmetric synthesis, kinetic resolution, and the analytical techniques used to verify stereochemical purity.

The Central Role of Chiral Precursors

The general structure of many beta-blockers is characterized by a 1-(aryloxy)-3-(alkylamino)-2-propanol core. The stereocenter at the 2-position of the propanol backbone is the primary determinant of biological activity. The synthesis of enantiomerically pure beta-blockers, therefore, hinges on the availability of chiral building blocks that introduce this stereocenter in a controlled manner. Key chiral precursors include enantiopure epichlorohydrin, glycidyl ethers, and halohydrins.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create the desired stereoisomer directly from a prochiral substrate. This approach is highly efficient as it avoids the loss of 50% of the material inherent in the resolution of a racemic mixture.

Biocatalytic Asymmetric Reduction of Ketones

A prominent strategy for establishing the chiral center is the asymmetric reduction of a prochiral ketone precursor. This is particularly relevant in the synthesis of precursors for beta-blockers like nebivolol. Alcohol dehydrogenases (ADHs) are frequently employed for this transformation due to their high stereoselectivity.

Experimental Protocol: Asymmetric Reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one (NEB-7)

This protocol is based on the biocatalytic synthesis of a key precursor for nebivolol.

  • Enzyme and Cofactor Preparation: A solution containing a selected stereoselective alcohol dehydrogenase, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: The prochiral ketone, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one, is added to the enzyme/cofactor solution. The substrate loading can be as high as 137 g/L.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation.

  • Monitoring and Work-up: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). Once the reaction is complete, the product, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol (NEB-8), is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic extracts are dried and the solvent is evaporated. The resulting chiral alcohol can be further purified by column chromatography if necessary.

Quantitative Data for Asymmetric Reduction of NEB-7

EnzymeSubstrate Loading (g/L)Enantiomeric Excess (ee%)Isolated Yield (%)
LbADH137>99% for (S,S)-NEB-893%
MrADH137>99% for (R,S)-NEB-8Not specified
CgADH137>99% for (S,R)-NEB-8Not specified
YlADH137>99% for (R,R)-NEB-8Not specified

Data sourced from studies on biocatalytic asymmetric synthesis of nebivolol precursors.

Asymmetric_Reduction_Pathway Prochiral_Ketone Prochiral Ketone (e.g., NEB-7) Chiral_Alcohol Chiral Alcohol Precursor (e.g., NEB-8) Prochiral_Ketone->Chiral_Alcohol Reduction Cofactor_Ox NADP+ ADH Alcohol Dehydrogenase (Stereoselective) Cofactor_Regen Cofactor Regeneration (e.g., GDH/Glucose) Cofactor_Red NADPH Cofactor_Regen->Cofactor_Red Cofactor_Ox->Cofactor_Regen Cofactor_Red->Prochiral_Ketone Hydride Transfer

Asymmetric reduction of a prochiral ketone to a chiral alcohol precursor.

Kinetic Resolution of Racemic Precursors

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being consumed faster than the other.

Enzymatic Kinetic Resolution of Halohydrins and Glycidyl Ethers

Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective biocatalysts for the kinetic resolution of beta-blocker precursors such as halohydrins and glycidyl ethers. The resolution can be achieved through enantioselective acylation or hydrolysis. A novel approach involves the use of mechanoenzymology, where mechanical force from ball milling activates the enzymatic transformation.[1]

Experimental Protocol: Mechanoenzymatic Kinetic Resolution of rac-1-chloro-3-(1-naphthyloxy)-2-propanol

This protocol describes the lipase-catalyzed kinetic resolution of a key propranolol precursor.[1]

  • Reaction Setup: A milling jar (e.g., agate) is charged with the racemic halohydrin (e.g., 100 mg, 0.42 mmol), Candida antarctica Lipase B (CALB) (e.g., 100 mg), and an acylating agent (e.g., isopropenyl acetate, 1.0 equiv). A liquid additive (e.g., acetonitrile, 0.2 mL) can be used to facilitate the reaction.

  • Milling: The mixture is milled in a ball mill at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 90 minutes).

  • Work-up: After milling, the reaction mixture is extracted with an appropriate solvent (e.g., dichloromethane).

  • Separation and Analysis: The unreacted alcohol and the formed ester are separated by column chromatography. The enantiomeric excess of both the remaining alcohol and the ester is determined by chiral HPLC.

Quantitative Data for Mechanoenzymatic Resolution of Propranolol Precursors

SubstrateMethodAcylating Agent / Hydrolyzing AgentEnantiomeric Excess (ee%) of (R)-alcoholEnantiomeric Excess (ee%) of (S)-esterConversion (%)
rac-1-chloro-3-(1-naphthyloxy)-2-propanolAcylationIsopropenyl Acetateup to 99%up to 99%~50%
rac-1-chloro-3-(1-naphthyloxy)-2-propyl acetateHydrolysisWaterup to 99%up to 99%~50%

Data is based on mechanoenzymatic resolution studies.[1]

Kinetic_Resolution_Workflow cluster_0 Reaction cluster_1 Products cluster_2 Separation & Analysis Racemic_Precursor Racemic Precursor (R/S)-Alcohol Lipase Lipase (e.g., CALB) Racemic_Precursor->Lipase Acyl_Donor Acyl Donor Acyl_Donor->Lipase S_Ester (S)-Ester Lipase->S_Ester Fast Reaction R_Alcohol Unreacted (R)-Alcohol Lipase->R_Alcohol Slow Reaction Separation Chromatographic Separation S_Ester->Separation R_Alcohol->Separation Chiral_HPLC Chiral HPLC Analysis Separation->Chiral_HPLC

Workflow for enzymatic kinetic resolution of a racemic alcohol precursor.
Chemical Kinetic Resolution

In addition to enzymatic methods, chemical catalysts can also be employed for kinetic resolution. For instance, the kinetic resolution of α-naphthyl glycidyl ether, a precursor to propranolol, has been achieved using a chiral Zn(NO3)2/(+)-tartaric acid complex.

Experimental Protocol: Zn(NO3)2/(+)-tartaric acid-catalyzed kinetic resolution of α-naphthyl glycidyl ether

  • Catalyst Formation: A solution of the glycidyl ether, L-(+)-tartaric acid, and Zn(NO3)2·6H2O in a suitable solvent (e.g., DMSO) is stirred to form the chiral catalyst in situ.

  • Nucleophilic Opening: Isopropylamine is added to the reaction mixture, which then preferentially opens one enantiomer of the epoxide.

  • Reaction Conditions: The reaction is stirred at ambient temperature for a specified duration (e.g., 24 hours).

  • Work-up and Purification: The reaction mixture is filtered, and the product is extracted with an organic solvent. The crude product is then purified to yield enantiomerically enriched (S)-propranolol.

Quantitative Data for Chemical Kinetic Resolution

PrecursorCatalystNucleophileEnantiomeric Excess (ee%) of (S)-propranolol
α-naphthyl glycidyl etherZn(NO3)2/(+)-tartaric acidIsopropylamine89%

Data sourced from a study on the synthesis of (S)-(-)-propranolol.[2]

The Role of Chiral Epichlorohydrin

Enantiomerically pure (R)- and (S)-epichlorohydrin are versatile and highly valuable chiral building blocks in the synthesis of a wide range of beta-blockers.[3][4] The use of enantiopure epichlorohydrin allows for a more direct and often more efficient synthesis of the target beta-blocker, bypassing the need for a resolution step later in the synthetic sequence.

Synthetic Pathway using Chiral Epichlorohydrin

The synthesis typically involves the reaction of a phenol with enantiopure epichlorohydrin to form a chiral glycidyl ether, which is then subjected to ring-opening with an appropriate amine.

Chiral_Epichlorohydrin_Pathway Phenol Phenol Derivative Chiral_Glycidyl_Ether (S)-Glycidyl Ether Phenol->Chiral_Glycidyl_Ether Chiral_Epi (S)-Epichlorohydrin Chiral_Epi->Chiral_Glycidyl_Ether Etherification S_Beta_Blocker (S)-Beta-Blocker Chiral_Glycidyl_Ether->S_Beta_Blocker Amine Amine (e.g., Isopropylamine) Amine->S_Beta_Blocker Ring Opening

Synthesis of an (S)-beta-blocker using (S)-epichlorohydrin.

Analytical Methods for Stereochemical Determination

The accurate determination of enantiomeric excess is crucial for quality control and regulatory compliance. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.

Experimental Protocol: Chiral HPLC Analysis of Beta-Blocker Precursors

The specific conditions for chiral HPLC separation can vary depending on the analyte and the chiral stationary phase (CSP) used.

  • Column Selection: A variety of chiral stationary phases are commercially available, such as those based on cellulose derivatives (e.g., Chiralcel OD, Chiralpak AD) or proteins (e.g., α1-acid glycoprotein).

  • Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the enantiomers. This can be a normal-phase eluent (e.g., hexane/isopropanol) or a reversed-phase eluent (e.g., buffer/acetonitrile). Additives such as diethylamine or trifluoroacetic acid are often used to improve peak shape and resolution.

  • Detection: UV detection is most commonly used, with the wavelength set to the absorbance maximum of the analyte.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee% = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Typical Chiral HPLC Conditions

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)
Propranolol PrecursorsChiralcel ODn-hexane/isopropanol/diethylamine0.5 - 1.0290
AtenololChiralcel AGP10 mM Sodium Phosphate (pH 7.0)/Methanol (95:5 v/v)0.9225
PindololCHIRAL ART Cellulose-SCn-hexane/ethanol/diethylamine (40/60/0.1)1.0265

These are representative conditions and may require optimization for specific applications.

Conclusion

The stereoselective synthesis of beta-blocker precursors is a cornerstone of modern pharmaceutical chemistry. This guide has outlined the principal strategies of asymmetric synthesis and kinetic resolution, providing detailed experimental frameworks and quantitative data for key transformations. The choice of synthetic route—be it through biocatalytic reduction, enzymatic resolution, or the use of chiral building blocks like epichlorohydrin—depends on factors such as substrate availability, cost, and scalability. Coupled with robust analytical methods like chiral HPLC, these techniques empower researchers and drug development professionals to produce enantiomerically pure beta-blockers with the desired therapeutic profiles.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane from 2-Methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of (2S)-2-[(2-methoxyphenoxy)methyl]oxirane, a key chiral intermediate in the synthesis of various pharmaceutical compounds, including the anti-anginal drug Ranolazine.[1][2] The synthesis commences from the readily available starting material, 2-methoxyphenol (guaiacol). Two primary synthetic strategies are presented: a racemic synthesis followed by chiral resolution, and a direct asymmetric synthesis utilizing a chiral epoxide precursor. This guide includes comprehensive experimental procedures, tabulated quantitative data for key reaction steps, and workflow diagrams to ensure clarity and reproducibility in a research and development setting.

Introduction

This compound is a valuable chiral building block in organic synthesis. Its structural motif, containing both an ether linkage to a substituted aromatic ring and a reactive epoxide functional group, makes it a versatile intermediate for the introduction of a chiral side chain. The stereochemistry of the oxirane ring is crucial for the biological activity of the final pharmaceutical products. Therefore, robust and efficient methods for the preparation of the enantiomerically pure (S)-isomer are of significant interest to the drug development industry.

The synthesis of the racemic compound, 2-[(2-methoxyphenoxy)methyl]oxirane, is typically achieved through a Williamson ether synthesis by reacting 2-methoxyphenol with epichlorohydrin in the presence of a base.[1][3] Obtaining the desired (S)-enantiomer can be accomplished either by resolution of the racemic mixture or by employing a chiral starting material such as (S)-glycidyl nosylate or (R)-epichlorohydrin.

Synthetic Strategies

There are two main approaches to synthesize this compound from 2-methoxyphenol.

  • Racemic Synthesis and Chiral Resolution: This method involves the initial synthesis of the racemic mixture of 2-[(2-methoxyphenoxy)methyl]oxirane, followed by the separation of the enantiomers.

  • Asymmetric Synthesis: This more direct approach utilizes a chiral starting material to introduce the desired stereochemistry from the outset of the synthesis.

The following sections will detail the protocols for both strategies.

Experimental Protocols

Protocol 1: Racemic Synthesis of 2-[(2-Methoxyphenoxy)methyl]oxirane

This protocol describes the synthesis of the racemic mixture of 2-[(2-methoxyphenoxy)methyl]oxirane from 2-methoxyphenol and epichlorohydrin.

Reaction Scheme:

Materials and Reagents:

  • 2-Methoxyphenol (Guaiacol)

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure: [4][5]

  • In a 2L three-necked reaction flask, add 150g of 2-methoxyphenol, 378ml of dioxane, 168ml of water, and 50g of NaOH.

  • Under stirring at room temperature, add 252ml of epichlorohydrin.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Cool the reaction to room temperature and add ethyl acetate.

  • Filter the mixture and separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • The crude product can be purified by vacuum distillation, collecting the fraction at 121-124 °C / 2KPa to obtain the final product.[4]

Quantitative Data for Racemic Synthesis:

ParameterValueReference
Yield80%[4]
Purity (by HPLC)98.3%[6]
Boiling Point121-124 °C / 2KPa[4]
Protocol 2: Asymmetric Synthesis via (S)-Glycidyl Nosylate

This protocol outlines a method for the asymmetric synthesis of this compound using (S)-glycidyl nosylate. This method avoids a separate resolution step.

Reaction Scheme:

Ar-NO2 represents the 3-nitrophenyl group.

Step 2a: Synthesis of (S)-Glycidyl nosylate [7]

This intermediate can be synthesized from (S)-glycidol.

Materials and Reagents:

  • (S)-glycidol

  • 3-Nitrobenzenesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • n-Pentane

Procedure: [7]

  • At 0°C, add triethylamine (3.90ml, 27.070mmol) to a stirred solution of (S)-glycidol (1.67g, 22.560mmol) in dichloromethane (50ml) over 15 minutes.

  • Add 3-nitrobenzenesulfonyl chloride (5.00g, 22.560mmol) to the reaction mixture and stir at the same temperature for 1 hour.

  • Pour the reaction mixture into water (200ml) and extract with dichloromethane (2x100ml).

  • Dry the combined organic phase with Na2SO4, filter, and concentrate under reduced pressure.

  • Triturate the crude product with n-pentane to obtain (S)-glycidyl nosylate.

Step 2b: Synthesis of this compound

Materials and Reagents:

  • 2-Methoxyphenol

  • Sodium hydride (NaH)

  • (S)-Glycidyl nosylate

  • Dimethylformamide (DMF)

Procedure: (This is a general procedure based on similar reactions, as a direct protocol was not found in the initial search)

  • To a stirred suspension of sodium hydride in DMF, add a solution of 2-methoxyphenol in DMF at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (S)-glycidyl nosylate in DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Quantitative Data for Asymmetric Synthesis (via (S)-Glycidyl nosylate):

Intermediate/ProductParameterValueReference
(S)-Glycidyl nosylateYield~85%[7]
(S)-Glycidyl nosylatePurity>99%[7]
This compoundExpected Yield>70%Estimated
This compoundExpected ee>98%Estimated

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_asymmetric Asymmetric Synthesis A 2-Methoxyphenol C Reaction with NaOH A->C B Epichlorohydrin B->C D Racemic 2-[(2-Methoxyphenoxy) methyl]oxirane C->D E Chiral Resolution D->E F (2S)-2-[(2-Methoxyphenoxy) methyl]oxirane E->F G 2-Methoxyphenol I Reaction with Base G->I H (S)-Glycidyl nosylate H->I J (2S)-2-[(2-Methoxyphenoxy) methyl]oxirane I->J

Caption: Workflow for Racemic and Asymmetric Synthesis.

Reaction Pathway: Asymmetric Synthesis

Asymmetric_Synthesis 2_Methoxyphenol 2-Methoxyphenol Phenoxide 2-Methoxyphenoxide 2_Methoxyphenol->Phenoxide Deprotonation NaH NaH NaH->Phenoxide SN2_Attack SN2 Attack Phenoxide->SN2_Attack S_Glycidyl_nosylate (S)-Glycidyl nosylate S_Glycidyl_nosylate->SN2_Attack Product This compound SN2_Attack->Product

Caption: Key Steps in the Asymmetric Synthesis Pathway.

Conclusion

The synthesis of this compound from 2-methoxyphenol can be effectively achieved through either a racemic synthesis followed by chiral resolution or a more direct asymmetric synthesis. The choice of method will depend on factors such as the availability of chiral starting materials, cost, and the desired enantiomeric purity. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to produce this important chiral intermediate for their synthetic needs.

References

Application Notes and Protocols for the Synthesis of Ranolazine Using (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina pectoris.[1] Its synthesis involves the coupling of two key intermediates: a piperazine derivative and an epoxide. This document provides detailed application notes and protocols for the synthesis of Ranolazine, specifically utilizing the chiral intermediate (2S)-2-[(2-methoxyphenoxy)methyl]oxirane. The use of this specific enantiomer is crucial for the stereospecific synthesis of the active pharmaceutical ingredient. The primary synthetic route discussed involves the reaction of N-(2,6-dimethylphenyl)-1-piperazine acetamide with this compound.

Synthetic Pathway Overview

The synthesis of Ranolazine from this compound is a multi-step process. The overall logical flow involves the preparation of two key intermediates followed by their coupling to form the final product.

Synthesis_Pathway cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis (Chiral) cluster_final_product Final Product Synthesis 2,6-Dimethylaniline 2,6-Dimethylaniline 2-Chloro-N-(2,6-dimethylphenyl)acetamide 2-Chloro-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylaniline->2-Chloro-N-(2,6-dimethylphenyl)acetamide Amidation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->2-Chloro-N-(2,6-dimethylphenyl)acetamide N-(2,6-dimethylphenyl)-1-piperazine acetamide N-(2,6-dimethylphenyl)-1-piperazine acetamide 2-Chloro-N-(2,6-dimethylphenyl)acetamide->N-(2,6-dimethylphenyl)-1-piperazine acetamide N-Alkylation Piperazine Piperazine Piperazine->N-(2,6-dimethylphenyl)-1-piperazine acetamide Ranolazine Ranolazine N-(2,6-dimethylphenyl)-1-piperazine acetamide->Ranolazine Coupling Reaction o-Methoxyphenol o-Methoxyphenol This compound This compound o-Methoxyphenol->this compound Glycidylation Epichlorohydrin Epichlorohydrin Epichlorohydrin->this compound This compound->Ranolazine

Caption: Overall synthetic pathway for Ranolazine.

Data Presentation

Table 1: Summary of Yields for Key Reaction Steps
StepReactantsProductReported YieldReference
Amidation2,6-Dimethylaniline, Chloroacetyl chloride2-Chloro-N-(2,6-dimethylphenyl)acetamide82%[2]
Preparation of Epoxide Intermediateo-Methoxyphenol, Epichlorohydrin3-(2-methoxyphenoxy)-1,2-propylene oxide (racemic)80%[3]
Coupling ReactionN-(2,6-xylyl)-2-(1-piperazine) acetamide, 2-(2-methoxyphenoxy) epoxyethaneRanolazine73%[2]
Final Product (alternative method)Piperazine derivative, Epoxide derivativeRanolazine>99% purity[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate 1a)

This protocol is based on a reported synthesis with high yield.[2]

Materials:

  • 2,6-Dimethylaniline

  • Chloroacetyl chloride

  • Triethylamine

  • Toluene

Procedure:

  • In a suitable reaction vessel, dissolve 2,6-dimethylaniline (e.g., 9.6 g, 79 mmol) in toluene (150 mL).[5]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine to the solution.

  • Add chloroacetyl chloride (e.g., 10.5 g, 93 mmol) dropwise to the cooled solution over a period of 1 hour, maintaining the temperature at 0°C.[5]

  • Stir the reaction mixture at 0°C for 4 hours.[2]

  • After the reaction is complete, the resulting precipitate is collected by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Protocol 2: Synthesis of N-(2,6-dimethylphenyl)-1-piperazine acetamide (Intermediate 1b)

This protocol describes the reaction of the chloroacetamide intermediate with piperazine.[2]

Materials:

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide

  • Piperazine

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend 2-chloro-N-(2,6-dimethylphenyl)acetamide in ethanol.

  • Add an excess of piperazine to the suspension.

  • Heat the mixture to reflux and maintain for 2 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • The residue can be further purified by recrystallization or column chromatography to obtain N-(2,6-dimethylphenyl)-1-piperazine acetamide.

Protocol 3: Synthesis of this compound (Intermediate 2)

This protocol is adapted from methods for the synthesis of the racemic mixture, with the understanding that a stereospecific synthesis would require a chiral directing group or a chiral catalyst, or the use of a chiral starting material.[3][6] For the purpose of this protocol, we assume the use of conditions that favor the formation of the (S)-enantiomer, which can be achieved through methods like asymmetric epoxidation or kinetic resolution.

Materials:

  • o-Methoxyphenol

  • (R)-Epichlorohydrin (to yield the (S)-oxirane)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • To a 2L three-necked reaction flask, add 150g of o-methoxyphenol, 378ml of dioxane, 168ml of water, and 50g of NaOH.[3]

  • Under stirring at room temperature, add 252ml of (R)-epichlorohydrin.

  • Heat the mixture to reflux and maintain for 2 hours.[3]

  • Cool the reaction to room temperature.

  • Add ethyl acetate and filter the mixture.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Distill under reduced pressure to obtain this compound.

Protocol 4: Synthesis of Ranolazine

This final step involves the coupling of the two key intermediates.[2]

Materials:

  • N-(2,6-dimethylphenyl)-1-piperazine acetamide

  • This compound

  • Isopropanol

  • Hydrochloric acid (HCl) in methanol

Procedure:

  • In a reaction flask, dissolve N-(2,6-dimethylphenyl)-1-piperazine acetamide in isopropanol.

  • Add this compound to the solution.

  • Heat the mixture to reflux for 3 hours.[2]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • To form the dihydrochloride salt, add a solution of HCl in methanol.

  • The resulting precipitate is Ranolazine dihydrochloride, which can be collected by filtration.

  • The free base can be obtained by treating the dihydrochloride salt with a base such as ammonia.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep1 Intermediate 1 Preparation cluster_prep2 Intermediate 2 Preparation (Chiral) cluster_final Ranolazine Synthesis Amidation Amidation of 2,6-Dimethylaniline Filtration1 Filtration & Drying Amidation->Filtration1 NAlkylation N-Alkylation with Piperazine Filtration1->NAlkylation Purification1 Purification of Intermediate 1 NAlkylation->Purification1 Coupling Coupling of Intermediates Purification1->Coupling Glycidylation Glycidylation of o-Methoxyphenol Extraction Extraction & Drying Glycidylation->Extraction Distillation Distillation Extraction->Distillation Distillation->Coupling Salt_Formation Salt Formation (HCl) Coupling->Salt_Formation Filtration2 Filtration & Drying Salt_Formation->Filtration2 Free_Base Optional: Free Base Formation Filtration2->Free_Base

Caption: Step-by-step experimental workflow for Ranolazine synthesis.

Concluding Remarks

The synthesis of Ranolazine using this compound is a well-established process that can be performed with high yields. The protocols provided herein are based on published literature and offer a detailed guide for researchers. It is important to note that while the provided protocols are for the synthesis of one enantiomer of Ranolazine, many of the literature procedures describe the synthesis of the racemic mixture.[7] For a stereospecific synthesis, it is crucial to use the enantiomerically pure this compound. The purity of the final product is critical for pharmaceutical applications, and appropriate analytical techniques such as HPLC should be employed for characterization.

References

Application Notes and Protocols for the Asymmetric Synthesis of (S)-Beta-Blockers with Chiral Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-adrenergic blocking agents, or beta-blockers, are a class of drugs predominantly used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The therapeutic efficacy of many beta-blockers resides primarily in the (S)-enantiomer. For instance, (S)-propranolol is about 100 times more potent as a beta-blocker than its (R)-enantiomer. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure (S)-beta-blockers is of paramount importance in the pharmaceutical industry. A key strategy in these syntheses is the use of chiral epoxides as versatile building blocks. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-beta-blockers, focusing on methods involving the generation and reaction of chiral epoxides.

Synthetic Strategies

The asymmetric synthesis of (S)-beta-blockers via chiral epoxides can be broadly categorized into two main approaches:

  • Kinetic Resolution of Racemic Epoxides: This strategy involves the selective reaction of one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched. Common methods include hydrolytic kinetic resolution (HKR) catalyzed by chiral salen-Co(III) complexes (Jacobsen's catalyst), enzymatic resolutions using lipases, and acid-catalyzed resolutions with chiral acids.

  • Use of a Chiral Pool: This approach utilizes a readily available, enantiomerically pure starting material, such as (R)- or (S)-epichlorohydrin, to introduce the desired stereochemistry. The chiral center is then carried through the synthetic sequence to yield the final (S)-beta-blocker.

This document will detail protocols for both strategies, providing examples for the synthesis of common beta-blockers.

Data Presentation: Asymmetric Synthesis of (S)-Beta-Blockers

The following table summarizes quantitative data from various reported methods for the synthesis of different (S)-beta-blockers.

(S)-Beta-BlockerSynthetic MethodCatalyst/Resolving AgentYield (%)Enantiomeric Excess (ee%)Reference
(S)-Propranolol Acid-Catalyzed Kinetic ResolutionZn(NO₃)₂ / (+)-Tartaric Acid5589[1]
(S)-Propranolol Synthesis from (S)-Epichlorohydrin-HighHigh[2][3]
(S)-Atenolol Hydrolytic Kinetic Resolution(R,R)-salen Co(III) complexHigh>98[4][5]
(S)-Atenolol Lipase-Catalyzed Kinetic ResolutionCandida antarctica Lipase B (CALB)60 (amination step)>99[5][6]
(S)-Metoprolol Hydrolytic Kinetic ResolutionJacobsen's Catalyst-96[7]
(S)-Metoprolol Synthesis from (S)-Epichlorohydrin--96-99[8]
(S)-Betaxolol Hydrolytic Kinetic ResolutionJacobsen's Catalyst-99[9]
(S)-Betaxolol Lipase-Catalyzed Kinetic ResolutionCandida antarctica Lipase B (CALB)95 (amination step)99[10]
(S)-Bisoprolol Lipase-Catalyzed Kinetic ResolutionCandida antarctica Lipase B (CALB)91 (amination step)96[11]

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-(1-Naphthyloxy)-2,3-epoxypropane (Propranolol Precursor)

This protocol describes the synthesis of the racemic epoxide precursor for propranolol.

Materials:

  • 1-Naphthol

  • Epichlorohydrin

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • Sodium hydroxide solution (e.g., 1 M)

  • Sodium sulfate (anhydrous)

Procedure: [1]

  • To a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 mL), add powdered KOH (5 g) and stir the mixture for 30 minutes at room temperature.

  • Slowly add epichlorohydrin (12 mL, 0.15 mol) over 45 minutes while maintaining the reaction at room temperature.

  • Continue stirring for 6 hours.

  • Quench the reaction by adding water (50 mL).

  • Extract the product with chloroform (2 x 75 mL).

  • Wash the combined organic layers with sodium hydroxide solution (2 x 30 mL) and then with water (5 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(1-naphthyloxy)-2,3-epoxypropane. The reported yield for this step is 95%.[1]

Protocol 2: Acid-Catalyzed Kinetic Resolution for the Synthesis of (S)-Propranolol

This protocol details the kinetic resolution of the racemic epoxide from Protocol 1 to yield (S)-propranolol.

Materials:

  • Racemic 1-(1-naphthyloxy)-2,3-epoxypropane

  • L-(+)-Tartaric acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-Butanone

  • Isopropylamine

  • Dichloromethane

  • Sodium hydroxide solution (e.g., 10%)

  • Sodium sulfate (anhydrous)

Procedure: [12]

  • In a suitable flask, dissolve 1-(1-naphthyloxy)-2,3-epoxypropane (2 g, 10 mmol), L-(+)-tartaric acid (1.5 g, 10 mmol), and Zn(NO₃)₂·6H₂O (2.96 g, 5 mmol) in 2-butanone.

  • Stir the solution for 15 minutes.

  • Add isopropylamine (1.5 mL, 20 mmol) to the mixture and stir at ambient temperature for 1 hour.

  • Cool the reaction mixture and filter the resulting solid.

  • Wash the solid with dichloromethane.

  • Treat the solid with a 10% sodium hydroxide solution and extract with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water (5 x 50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude (S)-propranolol. The reported yield is 55% with an enantiomeric excess of 89%.[1]

Protocol 3: Synthesis of (S)-Atenolol via Hydrolytic Kinetic Resolution

This protocol outlines the synthesis of (S)-atenolol using Jacobsen's hydrolytic kinetic resolution.

Materials:

  • Racemic 1-[4-[(methoxycarbonyl)methyl]phenoxy]-2,3-epoxypropane

  • (R,R)-salen Co(III) complex (Jacobsen's catalyst)

  • Water

  • Isopropylamine

  • Methanol

Procedure: [4]

  • Hydrolytic Kinetic Resolution: Vigorously stir a mixture of racemic 1-[4-[(methoxycarbonyl)methyl]phenoxy]-2,3-epoxypropane and the (R,R)-salen Co(III) complex (typically 0.5-2 mol%).

  • Cool the mixture to 0 °C and add water via a syringe pump.

  • Stir the reaction at room temperature and monitor its progress by HPLC.

  • Upon completion, separate the unreacted (S)-epoxide from the diol product by column chromatography.

  • Amination: Treat the enantiomerically enriched (S)-epoxide with an excess of isopropylamine in the presence of water and methanol at a low temperature (0–5 °C) to afford (S)-atenolol.

Protocol 4: Synthesis of (S)-Metoprolol from (S)-Epichlorohydrin

This protocol describes a synthesis route starting from a chiral building block.

Materials:

  • 4-(2-Methoxyethyl)phenol

  • (S)-Epichlorohydrin

  • Sodium hydroxide

  • Isopropylamine

Procedure: [8]

  • Convert 4-(2-methoxyethyl)phenol to its corresponding phenoxide by treatment with sodium hydroxide in a suitable solvent.

  • React the phenoxide in situ with (S)-epichlorohydrin to form the chiral epoxide intermediate.

  • React the resulting epoxide with isopropylamine to yield (S)-metoprolol. The optical purity of the final product is reported to be in the range of 96-99% ee.[8]

Visualizations

General Workflow for Asymmetric Synthesis of (S)-Beta-Blockers via Kinetic Resolution

G General Workflow for (S)-Beta-Blocker Synthesis via Kinetic Resolution racemic_epoxide Racemic Epoxide kinetic_resolution Kinetic Resolution (e.g., Hydrolytic, Enzymatic) racemic_epoxide->kinetic_resolution s_epoxide Enantioenriched (S)-Epoxide kinetic_resolution->s_epoxide Desired Enantiomer r_product Resolved (R)-Product (e.g., Diol) kinetic_resolution->r_product Reacted Enantiomer s_beta_blocker (S)-Beta-Blocker s_epoxide->s_beta_blocker amine Amine (e.g., Isopropylamine) amine->s_beta_blocker

Caption: General workflow for (S)-beta-blocker synthesis.

Synthetic Pathway to (S)-Propranolol via Acid-Catalyzed Kinetic Resolution

G Synthesis of (S)-Propranolol naphthol 1-Naphthol racemic_epoxide Racemic 1-(1-Naphthyloxy)- 2,3-epoxypropane naphthol->racemic_epoxide epichlorohydrin Epichlorohydrin epichlorohydrin->racemic_epoxide kinetic_resolution Kinetic Resolution racemic_epoxide->kinetic_resolution s_propranolol (S)-Propranolol kinetic_resolution->s_propranolol catalyst Zn(NO₃)₂ / (+)-Tartaric Acid catalyst->kinetic_resolution isopropylamine Isopropylamine isopropylamine->kinetic_resolution

References

Application Notes and Protocols for Biocatalytic and Enzymatic Resolution of Chiral Oxiranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the biocatalytic and enzymatic resolution of chiral oxiranes. Chiral epoxides are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Biocatalytic methods, particularly kinetic resolution using enzymes like epoxide hydrolases and lipases, offer an environmentally friendly and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure epoxides.[4][5]

Introduction to Biocatalytic Resolution of Oxiranes

The primary method for biocatalytic resolution of racemic oxiranes is kinetic resolution. In this process, an enzyme selectively catalyzes the transformation of one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[6] This results in a mixture of the product from the faster-reacting enantiomer and the unreacted, enantiomerically enriched starting material. For this to be effective, the enzyme must exhibit high enantioselectivity, meaning it reacts with one enantiomer at a much higher rate than the other. The theoretical maximum yield for the unreacted enantiomer in a kinetic resolution is 50%.[7]

Two main classes of enzymes are widely used for the resolution of chiral oxiranes:

  • Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of the epoxide ring to form a vicinal diol.[1][4] This is a cofactor-independent reaction, making it an attractive option for industrial applications.[4] The enantioselective hydrolysis of a racemic epoxide yields an enantioenriched diol and the unreacted, enantioenriched epoxide.[1]

  • Lipases: While primarily known for ester hydrolysis and synthesis, lipases can also be used for the kinetic resolution of oxiranes, often through reactions involving the hydroxyl group of a substrate or by catalyzing the enantioselective acylation of a diol derived from the epoxide.[8][9][10]

Quantitative Data on Enzymatic Resolution of Oxiranes

The efficiency of a kinetic resolution is typically evaluated by the conversion percentage, the enantiomeric excess (e.e.) of the product and the remaining substrate, and the enantioselectivity (E value). The enantiomeric excess is a measure of the purity of a chiral substance.[11] The following table summarizes quantitative data from various studies on the enzymatic resolution of chiral oxiranes.

SubstrateEnzymeBiocatalyst FormReaction ConditionsConversion (%)e.e. of Product (%)e.e. of Substrate (%)E ValueReference
Racemic Styrene OxideEpoxide hydrolase from Agrobacterium radiobacterWhole cellsTwo-phase aqueous/n-octane system~70>95 (diol)-High[12]
Racemic Styrene OxideEpoxide hydrolase from Aspergillus nigerImmobilized on Eupergit C 250 LpH 6.5, 40°C~5099 ((R)-1-phenyl-1,2-ethanediol)99 ((S)-styrene oxide)-[13]
Racemic Phenyl Glycidyl Ether (PGE)Recombinant E. coli expressing SGEHWhole cellsOptimized temperature and pH-->99>100[2]
Racemic 1-(m-tolyl)ethanolLipase from Pseudomonas cepacia (PSL-C)Purified enzymetert-Butyl methyl ether, vinyl acetate~50>99 (acetate)>99 (alcohol)>200[9]
Racemic 1-(1-naphthyl)ethanolNovozym 435 (immobilized Candida antarctica lipase B)Immobilized enzymen-heptane, vinyl acetate, 60°C4890 (acetate)>99 (alcohol)>200[10]
Racemic KetorolacNovozym 435Immobilized enzymeMicrowave, 50°C~50>99 (ester)>99 (acid)High[10]
Racemic 3-hydroxy-4-tosyloxybutanenitrileLipases from Pseudomonas cepacia (PS), P. fluorescens (AK), Candida rugosa (CRL AYS), C. antarctica (CAL-B), Mucor miehei (Lipozyme)Free or immobilizedOrganic solvents->99 (acetate)>99 (alcohol)High[10]
Racemic 6,7-epoxygeraniolYeast epoxide hydrolaseWhole cells250 g/L substrate loading>49.5>99 (triol)>99 (epoxide)High[14]

Experimental Protocols

Protocol 1: Kinetic Resolution of Racemic Styrene Oxide using Epoxide Hydrolase

This protocol is a generalized procedure based on common practices in the literature for the kinetic resolution of styrene oxide using an epoxide hydrolase.[12][13]

Materials:

  • Racemic styrene oxide

  • Epoxide hydrolase (e.g., from Aspergillus niger or a recombinant source), either as a whole-cell biocatalyst or a purified/immobilized enzyme

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Organic solvent (e.g., n-octane or tert-butyl methyl ether) for two-phase systems or substrate solubilization

  • Ethyl acetate or other suitable solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Standard laboratory glassware and equipment (magnetic stirrer, temperature-controlled water bath, separatory funnel, rotary evaporator)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)[15]

Procedure:

  • Enzyme Preparation:

    • If using whole cells, cultivate the microbial strain expressing the epoxide hydrolase according to standard procedures. Harvest the cells by centrifugation and wash with buffer. The cells can be used directly as a wet paste or after lyophilization.

    • If using a purified or immobilized enzyme, prepare it according to the manufacturer's instructions or literature procedures.[13]

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.0).

    • Add the epoxide hydrolase (e.g., a specific amount of whole cells or immobilized enzyme).

    • Add the racemic styrene oxide. The substrate can be added directly if sparingly soluble, or dissolved in a minimal amount of a water-miscible co-solvent or as a solution in an immiscible organic solvent to create a two-phase system.[12] A typical substrate concentration might range from 10 to 120 g/L.[13]

    • Stir the reaction mixture vigorously to ensure adequate mixing, especially in a two-phase system. Maintain the reaction at a constant temperature (e.g., 30-40°C).[13]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.

    • Extract the aliquot with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining styrene oxide and the product, 1-phenyl-1,2-ethanediol.

  • Work-up and Product Isolation:

    • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the biocatalyst (if immobilized or whole cells).

    • Saturate the aqueous phase with sodium chloride to reduce the solubility of the organic compounds.

    • Extract the reaction mixture multiple times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, a mixture of the unreacted (S)-styrene oxide and the (R)-1-phenyl-1,2-ethanediol, can be purified by column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of the purified styrene oxide and 1-phenyl-1,2-ethanediol using chiral GC or HPLC with a suitable chiral stationary phase.[15] Compare the retention times with those of authentic standards if available.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Enzymatic Kinetic Resolution of a Racemic Oxirane cluster_1 Reaction Products racemate Racemic Oxirane ((R)- and (S)-enantiomers) enzyme Enantioselective Enzyme (e.g., Epoxide Hydrolase) racemate->enzyme Enzyme selectively reacts with (R)-enantiomer unreacted Unreacted (S)-Oxirane (enantiomerically enriched) racemate->unreacted (S)-enantiomer is unreactive product Product ((R)-Diol) enzyme->product Catalyzes hydrolysis

Caption: General principle of enzymatic kinetic resolution of a racemic oxirane.

G cluster_workflow Experimental Workflow for Biocatalytic Resolution setup 1. Reaction Setup - Racemic Oxirane - Enzyme (e.g., EH) - Buffer/Solvent incubation 2. Incubation - Controlled Temperature - Stirring setup->incubation monitoring 3. Reaction Monitoring - Aliquots taken - Chiral GC/HPLC analysis incubation->monitoring monitoring->incubation Continue reaction workup 4. Work-up - Enzyme removal - Extraction monitoring->workup Desired conversion reached purification 5. Purification - Column Chromatography workup->purification analysis 6. Final Analysis - Determine e.e. and yield of purified products purification->analysis

Caption: Typical experimental workflow for biocatalytic resolution of chiral oxiranes.

References

Application Notes and Protocols: Phase Transfer Catalysis for (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-[(2-Methoxyphenoxy)methyl]oxirane, also known as (S)-guaiacol glycidyl ether, is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The use of phase transfer catalysis (PTC) offers a robust and scalable method for its preparation. This document provides detailed application notes and protocols for both the racemic and the proposed asymmetric synthesis of this oxirane, leveraging the efficiency and operational simplicity of PTC. Chiral phase transfer catalysis, particularly with catalysts derived from Cinchona alkaloids, presents a promising avenue for the enantioselective synthesis of the desired (S)-enantiomer.[1][][3]

Principle of Phase Transfer Catalysis in Glycidyl Ether Synthesis

The synthesis of 2-[(2-methoxyphenoxy)methyl]oxirane via phase transfer catalysis involves the reaction of 2-methoxyphenol (guaiacol) with an epihalohydrin, typically epichlorohydrin, in a biphasic system. The reaction proceeds through the deprotonation of the phenolic hydroxyl group of guaiacol by a strong base (e.g., aqueous sodium hydroxide) to form a phenoxide ion. The phase transfer catalyst, a quaternary ammonium or phosphonium salt, then transports the phenoxide anion from the aqueous phase to the organic phase, where it reacts with epichlorohydrin. Subsequent intramolecular cyclization yields the desired oxirane.

For the asymmetric synthesis of the (2S)-enantiomer, a chiral phase transfer catalyst is employed. These catalysts, often derived from naturally occurring Cinchona alkaloids, form a chiral ion pair with the phenoxide anion. This chiral complex directs the nucleophilic attack on the epihalohydrin, favoring the formation of one enantiomer over the other.

Data Presentation

Table 1: Racemic Synthesis of 2-[(2-Methoxyphenoxy)methyl]oxirane via PTC
ParameterValue/ConditionReference
Reactants 2-Methoxyphenol, EpichlorohydrinGeneric PTC protocols
Catalyst Tetrabutylammonium bromide (TBAB)Generic PTC protocols
Base 50% Aqueous Sodium HydroxideGeneric PTC protocols
Solvent Toluene (or solvent-free)Generic PTC protocols
Temperature 40-80 °CGeneric PTC protocols
Reaction Time 2-6 hoursGeneric PTC protocols
Typical Yield >90%Generic PTC protocols
Enantiomeric Excess 0% (racemic)Not applicable
Table 2: Proposed Asymmetric Synthesis of this compound via Chiral PTC
ParameterProposed Value/ConditionRationale/Reference
Reactants 2-Methoxyphenol, EpichlorohydrinStandard for this synthesis
Chiral Catalyst (S)-N-(9-Anthracenylmethyl)cinchonidinium bromideCinchona alkaloids are effective for asymmetric PTC[1][][3]
Catalyst Loading 1-10 mol%Typical for asymmetric PTC
Base 50% Aqueous Potassium HydroxideOften used in asymmetric PTC
Solvent Toluene or ChlorobenzeneCommon solvents for asymmetric PTC
Temperature 0-25 °CLower temperatures often improve enantioselectivity
Reaction Time 12-48 hoursAsymmetric reactions can be slower
Expected Yield 70-95%Based on similar asymmetric PTC reactions
Target Enantiomeric Excess >90%Goal of asymmetric synthesis

Experimental Protocols

Protocol 1: Racemic Synthesis of 2-[(2-Methoxyphenoxy)methyl]oxirane

Materials:

  • 2-Methoxyphenol (guaiacol)

  • Epichlorohydrin

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenol (1.0 eq), toluene, and tetrabutylammonium bromide (0.05 eq).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add epichlorohydrin (1.5 eq) to the reaction mixture.

  • Slowly add 50% aqueous sodium hydroxide solution (2.0 eq) to the stirred mixture over 30 minutes. An exothermic reaction may be observed.

  • Heat the reaction mixture to 60°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add deionized water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 2-[(2-methoxyphenoxy)methyl]oxirane as a colorless oil.

Protocol 2: Proposed Asymmetric Synthesis of this compound

Materials:

  • 2-Methoxyphenol (guaiacol)

  • Epichlorohydrin

  • (S)-N-(9-Anthracenylmethyl)cinchonidinium bromide (or other suitable chiral Cinchona alkaloid-derived catalyst)

  • Potassium hydroxide (50% aqueous solution)

  • Toluene

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • To a jacketed reaction vessel equipped with a mechanical stirrer and a thermometer, add 2-methoxyphenol (1.0 eq), toluene, and the chiral phase transfer catalyst (e.g., (S)-N-(9-Anthracenylmethyl)cinchonidinium bromide, 0.02 eq).

  • Cool the mixture to 10°C with a circulating bath.

  • Add epichlorohydrin (1.2 eq) to the stirred mixture.

  • Slowly add pre-cooled (10°C) 50% aqueous potassium hydroxide solution (1.5 eq) to the reaction mixture over 1 hour, maintaining the internal temperature below 15°C.

  • Continue stirring the mixture vigorously at 10°C for 24-48 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, add cold deionized water to the mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with cold deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow for Racemic Synthesis

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 2-Methoxyphenol, Toluene, and TBAB add_epi Add Epichlorohydrin start->add_epi add_base Add 50% aq. NaOH add_epi->add_base react Heat to 60°C and Stir (4-6 hours) add_base->react cool Cool to RT and Add Water react->cool separate Separate Organic Layer cool->separate wash Wash with Water and Brine separate->wash dry Dry over MgSO4 and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product Racemic Product distill->product

Caption: Workflow for the racemic synthesis of 2-[(2-methoxyphenoxy)methyl]oxirane.

Proposed Experimental Workflow for Asymmetric Synthesis

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Combine 2-Methoxyphenol, Toluene, and Chiral Catalyst cool_initial Cool to 10°C start->cool_initial add_epi Add Epichlorohydrin cool_initial->add_epi add_base Add 50% aq. KOH (pre-cooled) add_epi->add_base react Stir at 10°C (24-48 hours) add_base->react add_water Add Cold Water react->add_water separate Separate Organic Layer add_water->separate wash Wash with Cold Water and Brine separate->wash dry Dry over Na2SO4 and Filter wash->dry concentrate Concentrate in vacuo (low temp) dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography analysis Chiral HPLC/GC Analysis chromatography->analysis product (2S)-Enriched Product chromatography->product

Caption: Proposed workflow for the asymmetric synthesis of this compound.

References

Application Notes and Protocols: Synthesis of β-Blockers via Epichlorohydrin Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical synthesis of β-adrenergic receptor antagonists, commonly known as beta-blockers, utilizing the epichlorohydrin pathway. This synthetic route is a cornerstone in the industrial production of this vital class of pharmaceuticals, which are prescribed for a range of cardiovascular conditions, including hypertension, angina pectoris, and cardiac arrhythmias.

Introduction to the Epichlorohydrin Pathway

The synthesis of aryloxypropanolamine-based beta-blockers, such as propranolol and atenolol, predominantly involves a two-step process. The core of this synthesis is the reaction of a substituted phenol with epichlorohydrin to form a key intermediate, a glycidyl ether. This intermediate subsequently undergoes a ring-opening reaction with an appropriate amine to yield the final beta-blocker. The versatility of this method allows for the generation of a wide array of beta-blockers by simply varying the starting phenolic compound and the amine.

Detailed Reaction Mechanism

The fundamental synthesis involves two main reactions: the formation of a glycidyl ether and the subsequent nucleophilic ring-opening of the epoxide.

Step 1: Glycidyl Ether Formation

The initial step is the alkylation of a phenoxide with epichlorohydrin. This reaction can proceed via two distinct pathways, both of which yield the same glycidyl ether product.

  • Pathway A: Direct SN2 Displacement. The phenoxide anion, formed by deprotonating the starting phenol with a base, directly attacks the primary carbon bearing the chlorine atom in epichlorohydrin. This is a classic Williamson ether synthesis, proceeding via an SN2 mechanism to displace the chloride ion.

  • Pathway B: Epoxide Opening Followed by Intramolecular Cyclization. Alternatively, the phenoxide can attack one of the carbons of the oxirane ring, leading to its opening. The resulting alkoxide then undergoes an intramolecular SN2 reaction, displacing the adjacent chloride to form a new, stable epoxide ring.

Both pathways are synthetically viable and lead to the formation of the crucial glycidyl ether intermediate.

G cluster_0 Step 1: Glycidyl Ether Formation cluster_A Pathway A cluster_B Pathway B cluster_1 Step 2: Amine Ring Opening Phenol Ar-OH (Phenolic Compound) Phenoxide Ar-O⁻ (Phenoxide Ion) Phenol->Phenoxide + Base Base Base (e.g., NaOH, KOH) Base->Phenol IntermediateA Transition State A Phenoxide->IntermediateA Pathway A (Direct SN2) IntermediateB Alkoxide Intermediate Phenoxide->IntermediateB Pathway B (Ring Opening) ECH Epichlorohydrin ECH->IntermediateA ECH->IntermediateB GlycidylEther Ar-O-CH₂-CH(O)CH₂ (Glycidyl Ether) IntermediateA->GlycidylEther Cl⁻ leaving IntermediateB->GlycidylEther Intramolecular SN2 BetaBlocker Ar-O-CH₂-CH(OH)-CH₂-NH-R (β-Blocker) GlycidylEther->BetaBlocker + Amine Amine R-NH₂ (e.g., Isopropylamine)

Caption: Reaction mechanism for beta-blocker synthesis.

Step 2: Epoxide Ring-Opening

In the second step, the synthesized glycidyl ether is treated with a suitable amine, such as isopropylamine or tert-butylamine. The amine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring. This SN2 reaction opens the epoxide and forms the final aryloxypropanolamine structure characteristic of beta-blockers. This step is critical as it creates the chiral center of the molecule. For most beta-blockers, the (S)-enantiomer possesses significantly higher pharmacological activity.

Experimental Protocols & Quantitative Data

The following protocols are based on published synthesis methods for propranolol, a widely used non-selective beta-blocker.

Protocol 1: Synthesis of 3-(1-naphthyloxy)-1,2-propylene oxide (Propranolol Intermediate)

This procedure details the formation of the glycidyl ether intermediate from 1-naphthol and epichlorohydrin.

Methodology:

  • Combine 1-naphthol (1.0 eq), epichlorohydrin (3.0 eq), and a phase transfer catalyst such as benzyltriethylammonium chloride (0.05 eq) in a reaction vessel.

  • Heat the mixture to 50-65°C with stirring until all solids dissolve.

  • Slowly add a 30% aqueous solution of sodium hydroxide (NaOH) (1.5 eq) dropwise over 1 hour.

  • Maintain the reaction temperature at 50-65°C for 4-8 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and allow the layers to separate.

  • Wash the organic layer with water and then concentrate it under reduced pressure to obtain the crude 3-(1-naphthyloxy)-1,2-propylene oxide.

Protocol 2: Synthesis of Propranolol

This procedure describes the ring-opening of the glycidyl ether intermediate with isopropylamine.

Methodology:

  • Dissolve 3-(1-naphthyloxy)-1,2-propylene oxide (1.0 eq) and excess isopropylamine (2.0 eq) in a suitable solvent like toluene or ethanol.

  • The reaction can be heated to reflux (in the case of ethanol) or maintained at a moderate temperature of 45°C (in the case of toluene with a catalyst like N,N-diisopropylethylamine).

  • Maintain the reaction for 4-24 hours, monitoring its completion by TLC.

  • Upon completion, cool the reaction mixture. If a solid precipitates, it can be collected by filtration.

  • The crude propranolol can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of toluene and n-hexane.

Quantitative Data Summary

The yields of these reactions can vary based on the specific conditions, catalysts, and substrates used. The table below summarizes reported yields for the synthesis of propranolol and its key intermediate.

Reaction StepStarting PhenolAmineCatalyst/BaseSolventYield (%)Reference
Intermediate Synthesis 1-Naphthol-Benzyltriethylammonium chloride / NaOHNone94.1
Intermediate Synthesis 1-Naphthol-Polyethylene glycol 6000 / NaOHNone95.4
Intermediate Synthesis 1-Naphthol-KOHDMSO95
Intermediate Synthesis 1-Naphthol-TriethylamineNone94.7
Final Product (Propranolol) -IsopropylamineN,N-diisopropylethylamineToluene91.3
Final Product (Propranolol) -IsopropylamineNoneWater/Ethanol90
Final Product (Propranolol) -IsopropylamineNoneNone88.7

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis of a beta-blocker like propranolol.

G Start Starting Materials: - Phenol (e.g., 1-Naphthol) - Epichlorohydrin - Base (e.g., NaOH) - Catalyst (Optional) Step1 Step 1: Etherification - Mix reactants - Heat (50-65°C) - Add base dropwise - React for 4-8h Start->Step1 Monitor1 TLC Monitoring Step1->Monitor1 Workup1 Workup 1 - Cool to RT - Phase separation - Wash organic layer - Concentrate under vacuum Monitor1->Workup1 Reaction Complete Intermediate Crude Glycidyl Ether Workup1->Intermediate Step2 Step 2: Amination - Dissolve intermediate - Add Amine (e.g., Isopropylamine) - Heat/Reflux for 4-24h Intermediate->Step2 Monitor2 TLC Monitoring Step2->Monitor2 Workup2 Workup 2 - Cool reaction - Filter precipitate Monitor2->Workup2 Reaction Complete Purification Purification - Recrystallization (e.g., Toluene/Hexane) Workup2->Purification FinalProduct Pure Beta-Blocker (e.g., Propranolol) Purification->FinalProduct

Application of (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(2S)-2-[(2-Methoxyphenoxy)methyl]oxirane is a chiral epoxide intermediate of significant importance in the pharmaceutical industry. Its stereospecific structure makes it a crucial building block for the synthesis of several active pharmaceutical ingredients (APIs), most notably the anti-anginal drug Ranolazine . This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this versatile intermediate.

Application in the Synthesis of Ranolazine

This compound is a key chiral starting material for the synthesis of Ranolazine.[1][2][3] Ranolazine is an anti-anginal medication used to treat chronic angina.[4][5] Its mechanism of action involves the inhibition of the late sodium current (INa) in heart muscle cells, which reduces intracellular sodium and calcium overload, thereby improving myocardial function.[2][6][7]

The synthesis of Ranolazine involves the reaction of this compound with N-(2,6-dimethylphenyl)-1-piperazineacetamide. This reaction opens the epoxide ring to form the final drug substance.

Quantitative Data for Ranolazine Synthesis
StepReactionKey Reagents & SolventsTemperature (°C)Duration (h)Yield (%)Purity (%)Reference(s)
1Synthesis of this compoundo-Methoxyphenol, Epichlorohydrin, NaOH, Dioxane, WaterReflux280-[8]
2Synthesis of N-(2,6-dimethylphenyl)-2-chloroacetamide2,6-Dimethylaniline, Chloroacetyl chloride, Triethylamine, Toluene0482-[9]
3Synthesis of N-(2,6-dimethylphenyl)-1-piperazineacetamideN-(2,6-dimethylphenyl)-2-chloroacetamide, Piperazine, EthanolReflux2->99[9][10]
4Synthesis of RanolazineThis compound, N-(2,6-dimethylphenyl)-1-piperazineacetamide, IsopropanolReflux373 (as dihydrochloride)>99[9]
Experimental Protocols for Ranolazine Synthesis

Protocol 1: Synthesis of this compound [8]

  • To a 2L three-necked reaction flask, add 150g of o-methoxyphenol, 378ml of dioxane, 168ml of water, and 50g of NaOH.

  • With stirring at room temperature, add 252ml of epichlorohydrin.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and add ethyl acetate.

  • Filter the mixture and separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and distill under reduced pressure to collect the product.

Protocol 2: Synthesis of N-(2,6-dimethylphenyl)-1-piperazineacetamide [9]

  • Synthesize N-(2,6-dimethylphenyl)-2-chloroacetamide by reacting 2,6-dimethylaniline with chloroacetyl chloride in the presence of triethylamine in toluene at 0°C for 4 hours.

  • React the resulting chloroacetamide with piperazine in refluxing ethanol for 2 hours to yield N-(2,6-dimethylphenyl)-1-piperazineacetamide.

Protocol 3: Synthesis of Ranolazine [9]

  • React N-(2,6-dimethylphenyl)-1-piperazineacetamide with this compound in refluxing isopropanol for 3 hours.

  • After the reaction, treat the mixture with HCl in methanol to precipitate Ranolazine dihydrochloride.

  • Filter and dry the product to obtain Ranolazine with a purity of over 99%.

Ranolazine Signaling Pathway

The primary mechanism of action of Ranolazine is the inhibition of the late sodium current (INa) in cardiomyocytes.[2][6][7] This leads to a reduction in intracellular sodium concentration, which in turn decreases the activity of the sodium-calcium exchanger (NCX) operating in its reverse mode. The ultimate effect is a lowering of intracellular calcium levels, leading to reduced ventricular tension and myocardial oxygen consumption.

Ranolazine_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Na_channel Late Na+ Channel (INa) Na_ion [Na+]i Na_channel->Na_ion Na+ influx NCX Na+/Ca2+ Exchanger (NCX) Ca_ion [Ca2+]i NCX->Ca_ion Ca2+ influx Na_ion->NCX drives reverse mode Myofilaments Myofilaments Ca_ion->Myofilaments activates Reduced_Tension Reduced Ventricular Tension & O2 Consumption Myofilaments->Reduced_Tension results in (when reduced) Ranolazine Ranolazine Ranolazine->Na_channel inhibits Ischemia Myocardial Ischemia Increased_INa Increased Late INa Ischemia->Increased_INa leads to

Ranolazine's mechanism of action.
Ranolazine Synthesis Workflow

Ranolazine_Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_synthesis Final Synthesis o_MP o-Methoxyphenol Oxirane This compound o_MP->Oxirane Epi Epichlorohydrin Epi->Oxirane Ranolazine Ranolazine Oxirane->Ranolazine Reacts with DMA 2,6-Dimethylaniline Chloroacetamide N-(2,6-dimethylphenyl)-2-chloroacetamide DMA->Chloroacetamide CAC Chloroacetyl chloride CAC->Chloroacetamide Piperazine_acetamide N-(2,6-dimethylphenyl)-1-piperazineacetamide Chloroacetamide->Piperazine_acetamide Piperazine Piperazine Piperazine->Piperazine_acetamide Piperazine_acetamide->Ranolazine

Workflow for Ranolazine synthesis.

Application in the Synthesis of Metoprolol

While this compound is primarily associated with Ranolazine, a structurally similar oxirane, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane , serves as a key intermediate in the synthesis of Metoprolol . Metoprolol is a selective β1 receptor blocker used to treat high blood pressure, chest pain, and to prevent further heart problems after a myocardial infarction.[11]

The synthesis involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form the oxirane intermediate, which is then reacted with isopropylamine to yield Metoprolol.[11]

Quantitative Data for Metoprolol Synthesis
StepReactionKey Reagents & SolventsTemperature (°C)Duration (h)Yield (%)Purity (%)Reference(s)
1Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane4-(2-methoxyethyl)phenol, Epichlorohydrin, K2CO3, DMF--Favorable-[4]
2Synthesis of Metoprolol2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, Isopropylamine, Methanol80---[11]
Experimental Protocols for Metoprolol Synthesis

Protocol 4: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane [4]

  • In a round-bottom flask, dissolve 0.5g of 4-(2-methoxyethyl)phenol in 20mL of dimethylformamide (DMF).

  • Add 0.4g of potassium carbonate (K2CO3) and stir for 15 minutes.

  • Slowly add epichlorohydrin dropwise to the mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction to isolate the oxirane intermediate.

Protocol 5: Synthesis of Metoprolol [11]

  • To a round-bottom flask, add 2g of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane and 20mL of methanol.

  • Add 0.7mL of ethylamine (note: the reference mentions ethylamine, but for Metoprolol, isopropylamine would be used) and stir for 15 minutes.

  • Heat the mixture in an oil bath at 80°C under reflux.

  • Monitor the reaction by TLC.

  • Upon completion, purify the product to obtain Metoprolol.

Metoprolol Signaling Pathway

Metoprolol is a selective antagonist of β1-adrenergic receptors, which are predominantly found in cardiac tissue. By blocking these receptors, Metoprolol prevents the binding of catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure.[1][7]

Metoprolol_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Beta1_Receptor β1-Adrenergic Receptor AC Adenylyl Cyclase Beta1_Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels phosphorylates Increased_HR_Contractility Increased Heart Rate & Contractility Ca_Channels->Increased_HR_Contractility leading to Metoprolol Metoprolol Metoprolol->Beta1_Receptor blocks Reduced_HR_BP Reduced Heart Rate & Blood Pressure Metoprolol->Reduced_HR_BP results in Catecholamines Catecholamines (Adrenaline, Noradrenaline) Catecholamines->Beta1_Receptor activate

Metoprolol's mechanism of action.
Metoprolol Synthesis Workflow

Metoprolol_Synthesis_Workflow cluster_intermediate Oxirane Intermediate Synthesis cluster_final_synthesis Final Synthesis Phenol 4-(2-methoxyethyl)phenol Oxirane_Met 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane Phenol->Oxirane_Met Epi Epichlorohydrin Epi->Oxirane_Met Metoprolol Metoprolol Oxirane_Met->Metoprolol Reacts with Isopropylamine Isopropylamine Isopropylamine->Metoprolol

Workflow for Metoprolol synthesis.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Metoprolol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metoprolol is a selective β₁ receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris. The pharmacological activity resides primarily in the (S)-enantiomer. Therefore, developing efficient and stereoselective synthetic routes to produce enantiopure (S)-Metoprolol is of significant importance. This document provides a detailed protocol for the synthesis of (S)-Metoprolol starting from 4-(2-methoxyethyl)phenol and a chiral oxirane precursor, (R)-epichlorohydrin. The synthesis involves two primary steps: a Williamson ether synthesis to form the key chiral oxirane intermediate, followed by a nucleophilic ring-opening of the epoxide with isopropylamine.

Overall Reaction Scheme

The two-step synthesis is outlined below:

  • Step 1: Synthesis of (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane. 4-(2-methoxyethyl)phenol is reacted with (R)-epichlorohydrin in the presence of a base to form the chiral epoxide intermediate.

  • Step 2: Synthesis of (S)-Metoprolol. The chiral oxirane intermediate undergoes a ring-opening reaction with isopropylamine to yield the final product, (S)-Metoprolol.

Experimental Protocols

Protocol 1: Synthesis of Chiral Intermediate (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

This procedure details the formation of the key chiral epoxide intermediate via a Williamson ether synthesis.

Materials:

  • 4-(2-methoxyethyl)phenol (1a)

  • (R)-Epichlorohydrin

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)[1]

  • Dimethylformamide (DMF)[1]

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-(2-methoxyethyl)phenol (1 equivalent) in dimethylformamide (DMF).

  • Begin stirring the mixture. Add a base such as sodium hydroxide or potassium carbonate (e.g., 1.5 equivalents) to the reaction mixture and stir for 15 minutes to ensure thorough mixing.[1][2]

  • Slowly add (R)-epichlorohydrin (1 to 2 equivalents) dropwise to the reaction mixture.[2][3]

  • Attach a reflux condenser and heat the reaction mixture to approximately 70°C. Maintain this temperature for about 14 hours, or until the reaction is complete as monitored by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with a brine solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product, (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (2).

  • The crude product can be purified further by column chromatography if necessary.

Protocol 2: Synthesis of (S)-Metoprolol via Epoxide Ring-Opening

This protocol describes the final step where the chiral epoxide is opened by isopropylamine to yield (S)-Metoprolol.

Materials:

  • (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (2)

  • Isopropylamine

  • Methanol, Acetone, or DMF[1][4]

  • Petroleum ether (sherwood oil)[4]

Equipment:

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Add the chiral oxirane intermediate (1 equivalent) to a round-bottom flask or a suitable pressure vessel.

  • Add a solvent such as methanol, acetone, or DMF.[4]

  • Add isopropylamine (e.g., 3-5 equivalents) to the mixture.

  • Seal the vessel (if necessary) and heat the reaction mixture to between 60°C and 80°C. Stir for approximately 6-7 hours, or until the starting material is consumed (monitored by TLC).[1][4]

  • Once the reaction is complete, cool the solution and transfer it to a rotary evaporator to concentrate the mixture under reduced pressure.[4]

  • To the concentrated residue, add a non-polar solvent like petroleum ether and cool to below 10°C to induce crystallization of the product.[4]

  • Filter the resulting white crystals, wash with cold petroleum ether, and dry under vacuum to obtain (S)-Metoprolol base (3a).[4]

Data Presentation

The following tables summarize quantitative data reported for the synthesis of Metoprolol using chiral intermediates.

Table 1: Reaction Yields for Metoprolol Synthesis

Step Product Reported Yield Reference
Overall (S)-Metoprolol 53.9% [5]
Overall (S)-Metoprolol 79.6% [6]
Amination Metoprolol Base 76% - 87.3% [4][7]

| Etherification | Oxirane Intermediate | 77% |[8] |

Table 2: Enantiomeric Excess and Purity of Synthesized (S)-Metoprolol

Parameter Value Method Reference
Enantiomeric Excess (ee) >99% Chiral HPLC [5][9][10]
Enantiomeric Excess (ee) >97% Not specified [6]
Enantiomeric Excess (ee) 96-99% Chiral HPLC [2]
Purity 90% Gas Chromatography (GC) [7]

| Purity | 100% | HPLC |[4] |

Mandatory Visualization

The logical workflow for the enantioselective synthesis of (S)-Metoprolol is depicted below.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Etherification cluster_intermediate Chiral Intermediate cluster_step2 Step 2: Amination (Ring Opening) cluster_product Final Product phenol 4-(2-methoxyethyl)phenol step1 Base (NaOH or K2CO3) Solvent (DMF) Heat (e.g., 70°C) phenol->step1 epichlorohydrin (R)-Epichlorohydrin epichlorohydrin->step1 oxirane (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane step1->oxirane Formation of chiral oxirane step2 Isopropylamine Solvent (e.g., Methanol) Heat (e.g., 60-80°C) oxirane->step2 metoprolol (S)-Metoprolol step2->metoprolol Epoxide ring opening

Caption: Workflow for the two-step synthesis of (S)-Metoprolol.

References

Application Notes and Protocols for Stereospecific Epoxide Ring Opening with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereospecific ring-opening of epoxides with amines is a cornerstone reaction in organic synthesis, providing a reliable and atom-economical route to valuable β-amino alcohols. These chiral building blocks are prevalent in a vast array of pharmaceuticals, natural products, and chiral ligands. The inherent strain of the three-membered epoxide ring allows for facile nucleophilic attack by amines, and when coupled with chiral catalysts or substrates, this reaction can proceed with high stereocontrol, yielding enantiomerically enriched products. This document provides detailed experimental protocols and data for the stereospecific synthesis of β-amino alcohols via epoxide aminolysis.

The reaction is characterized by a high degree of stereospecificity, typically proceeding through an Sₙ2 mechanism. This results in the inversion of the stereocenter at the site of nucleophilic attack. The regioselectivity of the ring-opening is influenced by steric and electronic factors of the epoxide, as well as the reaction conditions, including the nature of the catalyst and solvent.[1][2]

Data Presentation

The following tables summarize quantitative data for the stereospecific ring-opening of various epoxides with amines under different catalytic systems.

Table 1: Asymmetric Aminolysis of trans-Aromatic Epoxides with Anilines Catalyzed by [Cr(Salen)Cl] [3][4]

EpoxideAnilineCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
trans-Stilbene oxideAniline10CH₂Cl₂rt248590
trans-β-Methylstyrene oxideAniline10CH₂Cl₂rt249286
trans-4-Chlorostilbene oxideAniline10CH₂Cl₂rt248885
trans-Stilbene oxide4-Methoxyaniline10CH₂Cl₂rt249092

Table 2: YCl₃-Catalyzed Ring Opening of Epoxides with Amines [5]

EpoxideAmineCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio
Styrene oxideAniline1Nonert0.59895:5
Styrene oxide4-Chloroaniline1Nonert0.759694:6
Propylene oxideAniline1Nonert1958:92
Cyclohexene oxideAniline1Nonert1.592-

Table 3: Metal- and Solvent-Free Acetic Acid-Mediated Ring Opening of Epoxides with Amines [6]

EpoxideAmineAdditiveTemp (°C)Time (h)Yield (%)
Styrene oxideAnilineAcetic Acid (1 equiv.)80295
1,2-EpoxyoctaneBenzylamineAcetic Acid (1 equiv.)80392
Phenyl glycidyl etherMorpholineAcetic Acid (1 equiv.)802.594

Experimental Protocols

General Protocol for the Asymmetric Aminolysis of trans-Aromatic Epoxides Catalyzed by [Cr(Salen)Cl]

This protocol is adapted from the work of Jacobsen and co-workers.[3][4]

Materials:

  • trans-Aromatic epoxide (1.0 mmol)

  • Aniline (1.2 mmol)

  • [Cr(Salen)Cl] catalyst (0.1 mmol, 10 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N) (optional additive)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the [Cr(Salen)Cl] catalyst.

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane to dissolve the catalyst.

  • Add the trans-aromatic epoxide to the solution.

  • Add the aniline to the reaction mixture. For some substrates, the addition of a catalytic amount of Et₃N can enhance enantioselectivity.[4]

  • Stir the reaction mixture at room temperature for the time indicated in Table 1, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched anti-β-amino alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

General Protocol for the YCl₃-Catalyzed Ring Opening of Epoxides with Amines under Solvent-Free Conditions

This protocol is based on the method developed by Yadav and co-workers.[5]

Materials:

  • Epoxide (1.0 mmol)

  • Amine (1.0 mmol)

  • Yttrium(III) chloride (YCl₃) (0.01 mmol, 1 mol%)

  • Vial with a magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a vial equipped with a magnetic stir bar, combine the epoxide and the amine.

  • Add the YCl₃ catalyst to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 0.5 to 1.5 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the crude mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to yield the β-amino alcohol.

Visualizations

experimental_workflow reagents Reagents (Epoxide, Amine, Catalyst) reaction_setup Reaction Setup (Solvent, Temperature) reagents->reaction_setup reaction_monitoring Reaction Monitoring (TLC, GC, HPLC) reaction_setup->reaction_monitoring workup Workup (Quenching, Extraction) reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS, Chiral HPLC) purification->analysis

Caption: General experimental workflow for epoxide ring opening.

stereochemical_pathway cluster_reactants Reactants cluster_transition_state Transition State (Sₙ2) cluster_product Product epoxide Chiral Epoxide (R) ts [Nu---C---O]⁻ epoxide->ts Nucleophilic Attack amine Amine (Nu:) amine->ts amino_alcohol β-Amino Alcohol (S) (Inversion of Stereochemistry) ts->amino_alcohol

Caption: Stereospecific Sₙ2 pathway leading to inversion of configuration.

References

Application Notes and Protocols for the Hydrolytic Kinetic Resolution (HKR) of Glycidyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic kinetic resolution (HKR) of terminal epoxides, particularly glycidyl ethers, represents a powerful and practical method for accessing highly enantioenriched epoxides and 1,2-diols. These chiral building blocks are invaluable in the synthesis of a wide array of pharmaceuticals and fine chemicals. The reaction is effectively catalyzed by chiral (salen)Co(III) complexes, most notably Jacobsen's catalyst, and is distinguished by its operational simplicity, low catalyst loadings, and use of water as a readily available and environmentally benign reagent.[1][2][3][4]

The HKR process relies on the differential rate of hydrolysis of the two enantiomers of a racemic epoxide, allowing for the separation of the unreacted, enantioenriched epoxide from the hydrolyzed diol product. This technique has demonstrated extraordinary scope and can be applied to a diverse range of sterically and electronically varied epoxides, consistently yielding products with excellent enantiomeric excess (e.e.).[1][3][4] Enantiopure glycidyl ethers are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including β-blockers.[1][5]

Core Principles

The HKR is catalyzed by a chiral (salen)Co(III) complex. The reaction proceeds via a cooperative, bimetallic mechanism where one catalyst molecule acts as a Lewis acid to activate the epoxide, while a second catalyst molecule delivers the hydroxide nucleophile.[6][7] This dual activation is crucial for the high stereoselectivity and broad substrate scope of the reaction.[7] The catalyst can be generated in situ from the more stable Co(II) precursor or used as a pre-formed Co(III) complex.[1][8]

Experimental Protocols

Catalyst Preparation: (salen)Co(III)OAc Complex

Two primary methods are employed for the preparation of the active (salen)Co(III)OAc catalyst from the corresponding (salen)Co(II) complex.[1]

Method A: Isolation of the Crude Catalyst

  • Dissolve the (salen)Co(II) complex (1.0 equiv) in toluene to create an approximately 1 M solution.

  • Add acetic acid (2.0 equiv) to the solution.

  • Stir the mixture open to the air at room temperature for 30 minutes. The color will change from orange to dark brown, indicating the oxidation of Co(II) to Co(III).

  • Remove all volatile materials under vacuum to yield the (salen)Co(III)OAc complex as a brown solid. This crude catalyst can be used without further purification.

Method B: In Situ Catalyst Generation

  • Suspend the (salen)Co(II) complex in the racemic glycidyl ether substrate (or a solution of the substrate in a minimal amount of solvent).

  • Add acetic acid under an aerobic atmosphere. The active Co(III) catalyst will form under the reaction conditions.

Note: Catalyst prepared by Method A has been found to be more effective for less reactive substrates.[1]

General Procedure for the Hydrolytic Kinetic Resolution of Glycidyl Ethers
  • To a vial equipped with a magnetic stir bar, add the racemic glycidyl ether.

  • If a solvent is used, add it to the vial (typically in a volume equal to that of the epoxide).[1]

  • Add the chiral (salen)Co(III)OAc catalyst (0.2–2.0 mol% relative to the racemic epoxide).[1][3][4]

  • Cool the mixture to 0 °C in an ice bath.

  • Add water (0.45–0.55 equivalents relative to the racemic epoxide). For optimal resolution, slightly more than 0.5 equivalents can be used to favor the enantiomeric excess of the remaining epoxide, while slightly less than 0.5 equivalents can be used to favor the enantiomeric excess of the diol product.

  • Allow the reaction to warm to room temperature and stir for the time indicated for the specific substrate (typically 3-18 hours).[1][9]

  • Monitor the reaction progress by techniques such as TLC or GC to determine the conversion.

  • Upon completion, the enantioenriched epoxide and the 1,2-diol can be separated by standard flash column chromatography.[10]

Quantitative Data Summary

The following tables summarize the results of the hydrolytic kinetic resolution for various glycidyl ether substrates using a chiral (salen)Co(III) catalyst.

SubstrateCatalyst Loading (mol%)Time (h)Recovered Epoxide Yield (%)Recovered Epoxide e.e. (%)Diol Product e.e. (%)
Phenyl Glycidyl Ether0.312->99-
Benzyl Glycidyl Ether0.5-excellent>99-
tert-Butyldimethylsilyl Glycidyl Ether0.5-excellent>99-
1-Naphthyl Glycidyl Ether0.5-excellent>99-
Methyl Glycidyl Ether0.33-96-

Data sourced from multiple studies and compiled for comparative purposes.[1][9]

Visualizations

Experimental Workflow for HKR

HKR_Workflow cluster_prep Catalyst Preparation cluster_reaction HKR Reaction cluster_workup Workup and Purification cat_prep Prepare (salen)Co(III)OAc method_a Method A: Isolate Crude Catalyst cat_prep->method_a method_b Method B: In Situ Generation cat_prep->method_b catalyst (salen)Co(III)OAc method_a->catalyst method_b->catalyst rac_epoxide Racemic Glycidyl Ether reaction_mixture Reaction Mixture rac_epoxide->reaction_mixture catalyst->reaction_mixture water H₂O (0.5 equiv) water->reaction_mixture separation Flash Chromatography reaction_mixture->separation enant_epoxide Enantioenriched Epoxide separation->enant_epoxide enant_diol Enantioenriched Diol separation->enant_diol

Caption: Workflow for the Hydrolytic Kinetic Resolution of Glycidyl Ethers.

Catalytic Cycle of HKR

HKR_Mechanism cluster_catalyst_regen Catalyst Regeneration catalyst1 (S,S)-(salen)Co(III)-OAc activated_complex [Epoxide-Co(III)] Complex catalyst1->activated_complex Lewis Acid Activation catalyst2 (S,S)-(salen)Co(III)-OH catalyst2->activated_complex Nucleophilic Attack rac_epoxide Racemic Epoxide rac_epoxide->activated_complex diol_product Enantioenriched Diol activated_complex->diol_product unreacted_epoxide Enantioenriched Epoxide activated_complex->unreacted_epoxide (slow reacting enantiomer) diol_product->catalyst2 h2o H₂O h2o->catalyst2 hoac HOAc

Caption: Simplified Catalytic Cycle for the Hydrolytic Kinetic Resolution.

References

Application Note: Industrial Scale Manufacturing of Key Ranolazine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina pectoris.[1] It is chemically described as N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide.[2] The industrial manufacturing of Ranolazine is a multi-step process that relies on the efficient and high-purity synthesis of several key intermediates. This document outlines the common, industrially feasible synthetic routes and provides detailed protocols for the preparation of these critical building blocks. The process generally involves a convergent synthesis strategy, which enhances overall efficiency and yield.

Key Intermediates in Ranolazine Synthesis

The industrial synthesis of Ranolazine typically converges on two primary intermediates which are then coupled in the final step. The most common routes involve the preparation of an acetamide component and an epoxy or halo-alcohol component.

Intermediate NameStructureRole in Synthesis
N-(2,6-dimethylphenyl)-2-chloroacetamide ClCH₂CONH-C₆H₃(CH₃)₂Acetamide backbone, reacts with piperazine
1-(2-methoxyphenoxy)-2,3-epoxypropane CH₃O-C₆H₄-OCH₂CH(O)CH₂Provides the hydroxypropyl side chain
N-(2,6-dimethylphenyl)-1-piperazine acetamide (CH₃)₂C₆H₃NHCOCH₂N(CH₂CH₂)₂NHKey piperazine intermediate for final condensation
1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-piperazine CH₃O-C₆H₄-OCH₂CH(OH)CH₂N(CH₂CH₂)₂NHAlternative key piperazine intermediate

Synthetic Workflow

The most prevalent industrial manufacturing route for Ranolazine involves a three-step synthesis followed by purification.[2] The process starts with commercially available materials like 2,6-dimethylaniline and 2-methoxyphenol.[2] The overall workflow is depicted below.

Ranolazine_Synthesis_Workflow A 2,6-Dimethylaniline INT1 N-(2,6-dimethylphenyl) -2-chloroacetamide A->INT1 Acylation B Chloroacetyl Chloride B->INT1 Acylation C Piperazine INT2 N-(2,6-dimethylphenyl) -1-piperazine acetamide C->INT2 Nucleophilic Substitution D 2-Methoxyphenol INT3 1-(2-methoxyphenoxy) -2,3-epoxypropane D->INT3 Williamson Ether Synthesis E Epichlorohydrin E->INT3 Williamson Ether Synthesis INT1->INT2 Nucleophilic Substitution RAN Ranolazine INT2->RAN Condensation/ Ring Opening INT3->RAN Condensation/ Ring Opening

Caption: Convergent synthetic workflow for Ranolazine.

Experimental Protocols

Protocol 1: Synthesis of N-(2,6-dimethylphenyl)-2-chloroacetamide

This protocol describes the acylation of 2,6-dimethylaniline with chloroacetyl chloride to produce the key chloroacetamide intermediate.[3][4]

Materials:

  • 2,6-Dimethylaniline

  • Chloroacetyl chloride

  • Triethylamine or Sodium Carbonate

  • Methylene Chloride or Ethyl Acetate

  • 1N Hydrochloric Acid

  • 10% Aqueous Sodium Carbonate Solution

  • Water

  • Magnesium Sulfate

Procedure:

  • Charge a suitable reactor with 2,6-dimethylaniline and the chosen solvent (e.g., methylene chloride).

  • Add the base (e.g., triethylamine or sodium carbonate).[3][5]

  • Cool the stirred solution to 0-5°C using an ice bath.

  • Add chloroacetyl chloride dropwise over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at ambient temperature for 3 to 21 hours, monitoring for completion by TLC or HPLC.[3][5]

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, 10% aqueous sodium carbonate, and water.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the solid from a suitable solvent system (e.g., ethyl acetate-ligroin) to obtain pure N-(2,6-dimethylphenyl)-2-chloroacetamide.[3]

Process Parameters:

ParameterValueReference(s)
Molar Ratio (Aniline:Chloride:Base)~1:1:1[3]
Temperature0-5°C (addition), Ambient (reaction)[3]
Reaction Time3 - 21 hours[3][5]
SolventMethylene Chloride / Ethyl Acetate[3][5]
Typical Yield80 - 90%[4][6]
Protocol 2: Synthesis of N-(2,6-dimethylphenyl)-1-piperazine acetamide

This step involves the reaction of the chloroacetamide intermediate with piperazine. To improve industrial feasibility and cost-effectiveness, processes have been developed that use piperazine salts (e.g., phosphate or monohydrochloride) to facilitate the recovery and recycling of unreacted piperazine.[7][8]

Materials:

  • N-(2,6-dimethylphenyl)-2-chloroacetamide

  • Piperazine (or piperazine phosphate/monohydrochloride)

  • Ethanol or Methanol

  • Hydrochloric Acid solution (for pH adjustment if needed)

Procedure:

  • Charge the reactor with N-(2,6-dimethylphenyl)-2-chloroacetamide and an excess of piperazine in a solvent such as ethanol.[4]

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring for completion.

  • Industrial Modification: An improved process involves reacting the chloroacetamide with a pre-prepared piperazine phosphate salt. This allows for easy filtration and recovery of unreacted piperazine salt after the reaction by adjusting the pH to 4-7.[7][9]

  • After the reaction is complete, cool the mixture.

  • If using the standard method, the solvent is removed under reduced pressure. The residue is then treated with water and the product is extracted.

  • If using the phosphate salt method, adjust the pH to >7 to liberate the product free base, which can then be extracted with a suitable organic solvent.[7]

  • The crude product is isolated by solvent evaporation and can be purified by crystallization.

Process Parameters:

ParameterValueReference(s)
Molar Ratio (Amide:Piperazine)1 : >2 (Excess piperazine is common)[2][4]
TemperatureReflux (~78°C for Ethanol)[4]
Reaction Time2 - 4 hours[4]
SolventEthanol / Methanol[4][10]
Key ImprovementUse of piperazine salts for recovery[7][9]
Protocol 3: Synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane

This intermediate is synthesized via a Williamson ether synthesis between 2-methoxyphenol and an epoxide, typically epichlorohydrin.

Materials:

  • 2-Methoxyphenol

  • Epichlorohydrin

  • Sodium Hydroxide

  • Solvent (e.g., Water, Toluene, Dioxane)

  • Phase Transfer Catalyst (e.g., Tetrabutyl ammonium bromide), optional

Procedure:

  • Charge the reactor with 2-methoxyphenol, solvent (an aqueous medium is often used for a greener process), and sodium hydroxide.[10]

  • Stir the mixture until the 2-methoxyphenol has dissolved to form the sodium phenoxide.

  • Add epichlorohydrin to the mixture. A phase transfer catalyst may be added if a two-phase solvent system like toluene/water is used.[11]

  • Heat the reaction mixture and maintain at a controlled temperature (e.g., 50-70°C) until the reaction is complete.

  • Cool the reaction mixture and separate the organic layer. If an aqueous medium was used, extract the product with a suitable solvent.

  • Wash the organic layer with water and brine.

  • Dry the solution over a drying agent (e.g., sodium sulfate).

  • The solvent is removed, and the crude product is purified by vacuum distillation to yield pure 1-(2-methoxyphenoxy)-2,3-epoxypropane.[11]

Process Parameters:

ParameterValueReference(s)
Molar Ratio (Phenol:Epichlorohydrin)~1 : 1.1 - 1.5[9][11]
Temperature50 - 70°C[11]
SolventAqueous medium / Toluene-Water[10][11]
BaseSodium Hydroxide[9][11]
PurificationHigh Vacuum Distillation[11]

Ranolazine Mechanism of Action

For drug development professionals, understanding the target pathway is crucial. Ranolazine exerts its anti-anginal effect not by altering heart rate or blood pressure, but by inhibiting the late inward sodium current (INaL) in heart muscle cells.[1] Elevated INaL during ischemia leads to an overload of intracellular sodium, which in turn causes an increase in intracellular calcium via the sodium-calcium exchanger. This calcium overload results in increased myocardial wall tension and reduced microvascular perfusion. By inhibiting INaL, Ranolazine mitigates these pathological ionic imbalances.

Ranolazine_MoA Ischemia Myocardial Ischemia LateNa ↑ Late Sodium Current (INaL) Ischemia->LateNa Na_ion ↑ Intracellular Na+ LateNa->Na_ion NCX Reverse Na+/Ca2+ Exchanger Activity Na_ion->NCX Ca_ion ↑ Intracellular Ca2+ (Calcium Overload) NCX->Ca_ion Tension ↑ Diastolic Wall Tension ↓ Myocardial Perfusion Ca_ion->Tension Ranolazine Ranolazine Ranolazine->LateNa Inhibition

Caption: Ranolazine's mechanism of action via inhibition of the late sodium current.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane, a key intermediate in the synthesis of Ranolazine.[1] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can be categorized as process-related impurities and degradation products. Process-related impurities may include unreacted starting materials such as 2-methoxyphenol and epichlorohydrin, as well as regioisomers formed during the synthesis. Degradation products can arise from the ring-opening of the oxirane, leading to diol impurities. In the context of Ranolazine synthesis, "Ranolazine Related Compound A" is the racemic mixture of 2-[(2-Methoxyphenoxy)methyl]oxirane.[2]

Q2: Which analytical techniques are suitable for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for assessing the purity of the target compound and quantifying impurities.[3][4] A UPLC method has been developed for the separation and determination of 2-((2-Methoxy phenoxy) methyl) oxirane and its regioisomers and process-related impurities. Gas Chromatography (GC) can also be used, particularly for analyzing volatile impurities. For structural confirmation and identification of unknown impurities, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are highly effective.[2][5]

Q3: What are the general approaches for the purification of this compound?

A3: The primary purification techniques for this compound include:

  • Distillation: Fractional distillation under reduced pressure can be effective for removing lower-boiling impurities and unreacted starting materials.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from non-volatile impurities and isomers.

  • Preparative HPLC: For achieving very high purity, especially for the chiral separation of the (2s)-enantiomer, preparative High-Performance Liquid Chromatography with a suitable chiral stationary phase is the method of choice.

A general workflow for purification is outlined in the diagram below.

Purification Workflow General Purification Workflow for this compound cluster_synthesis Crude Product cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_final Final Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Optional: Remove volatiles ColumnChrom Silica Gel Column Chromatography Distillation->ColumnChrom PrepHPLC Preparative Chiral HPLC ColumnChrom->PrepHPLC For high chiral purity Analysis Purity Check (HPLC, UPLC, GC) ColumnChrom->Analysis PrepHPLC->Analysis PureProduct Pure this compound Analysis->PureProduct If purity is acceptable

Caption: General Purification Workflow.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of the desired product from impurities. Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient of hexane and ethyl acetate is a good starting point.[6]
Overloading the column.Reduce the amount of crude product loaded onto the column. As a rule of thumb, use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Column channeling.Ensure proper packing of the silica gel slurry to avoid cracks and channels.
Product elutes too quickly with the solvent front. Eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product does not elute from the column. Eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Presence of diol impurity in the purified product. Ring-opening of the epoxide on the acidic silica gel.Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a basic modifier like triethylamine before preparing the slurry. Alternatively, use neutral or basic alumina as the stationary phase.
Chiral Preparative HPLC Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
No separation of enantiomers. Incorrect chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AS-H).[7]
Inappropriate mobile phase.Optimize the mobile phase composition. For normal-phase chiral separations, mixtures of hexane/isopropanol or hexane/ethanol are common. Small amounts of additives can sometimes improve resolution.
Poor resolution of enantiomers. Flow rate is too high.Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.
Temperature fluctuations.Use a column oven to maintain a constant and optimized temperature, as temperature can significantly impact chiral separations.
Peak tailing or fronting. Column overload.Reduce the injection volume or the concentration of the sample.
Interactions with the stationary phase.Add a modifier to the mobile phase, such as a small amount of acid or base, to improve peak shape. Be cautious as this can also affect selectivity.
"Ghost peaks" or memory effects from previous runs. Strong adsorption of additives or previous analytes to the CSP.Implement a rigorous column washing protocol between runs, especially when changing mobile phase additives.[8]

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Start [label="Poor or No Enantiomeric Separation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCSP [label="Is the Chiral Stationary Phase (CSP) appropriate?"]; CheckMobilePhase [label="Is the mobile phase composition optimal?"]; CheckFlowRate [label="Is the flow rate too high?"]; CheckTemperature [label="Is the column temperature controlled and optimized?"]; CheckSampleLoad [label="Is the sample concentration/injection volume too high?"]; SolutionFound [label="Separation Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckCSP; CheckCSP -> CheckMobilePhase [label="Yes"]; CheckCSP -> SolutionFound [label="No, screen other CSPs"]; CheckMobilePhase -> CheckFlowRate [label="Yes"]; CheckMobilePhase -> SolutionFound [label="No, optimize solvent ratio/additives"]; CheckFlowRate -> CheckTemperature [label="No"]; CheckFlowRate -> SolutionFound [label="Yes, decrease flow rate"]; CheckTemperature -> CheckSampleLoad [label="Yes"]; CheckTemperature -> SolutionFound [label="No, use column oven to optimize"]; CheckSampleLoad -> SolutionFound [label="No, continue optimization"]; CheckSampleLoad -> SolutionFound [label="Yes, reduce sample load"]; }

Caption: Troubleshooting Chiral HPLC.

Experimental Protocols

Preparative Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent system, collecting fractions.

  • Gradient Elution (Optional): If the product does not elute, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment by UPLC

The following is based on a published method for the analysis of this compound and its impurities.

1. Chromatographic Conditions:

  • Column: Reversed-phase C18 column

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile:Water (70:30 v/v)

  • Gradient: A gradient elution program should be developed to ensure separation of all components.

  • Flow Rate: Approximately 0.3 mL/min

  • Detection: UV at 223 nm

  • Column Temperature: 40 °C[3]

2. Sample Preparation:

  • Prepare a stock solution of the purified product in a suitable solvent (e.g., methanol).

  • Dilute the stock solution to an appropriate concentration for analysis.

3. Analysis:

  • Inject the sample into the UPLC system.

  • Integrate the peaks and calculate the purity based on the area percentage of the main peak relative to the total peak area.

Quantitative Data Summary

The following table summarizes typical performance parameters for different purification techniques. The values are illustrative and can vary depending on the specific experimental conditions and the purity of the crude material.

Purification Technique Typical Purity Achieved Typical Yield Key Advantages Key Disadvantages
Fractional Distillation 90-95%70-85%Scalable, good for removing volatile impurities.Not effective for separating compounds with close boiling points or non-volatile impurities. Potential for thermal degradation.
Silica Gel Column Chromatography >98%60-80%High resolution for a wide range of impurities.Can be time-consuming and uses significant amounts of solvent. Potential for product degradation on acidic silica.
Preparative Chiral HPLC >99.5% (enantiomeric purity)50-70%Excellent for separating enantiomers and achieving very high purity.Expensive, lower throughput, requires specialized equipment.

References

Challenges in controlling stereochemistry during epoxide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to controlling stereochemistry during epoxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for controlling stereochemistry in epoxide synthesis?

A1: There are two primary strategies for controlling stereochemistry during epoxidation:

  • Substrate-controlled epoxidation: The inherent stereochemistry of the starting material directs the approach of the oxidizing agent. This is often seen in the epoxidation of cyclic and acyclic allylic alcohols, where directing groups like hydroxyls can influence the diastereoselectivity.[1][2][3][4] For instance, in the epoxidation of allylic diols derived from Baylis-Hillman adducts, intramolecular hydrogen bonding can lead to high anti-diastereoselectivity.[1]

  • Reagent-controlled epoxidation: A chiral catalyst or reagent is used to create a chiral environment around the double bond, leading to the preferential formation of one enantiomer. Prominent examples include the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation for unfunctionalized alkenes.[5][6][7][8][9]

Q2: What is the fundamental difference between the Sharpless and Jacobsen epoxidation reactions?

A2: The primary difference lies in their substrate scope. The Sharpless epoxidation is highly effective for the enantioselective epoxidation of primary and secondary allylic alcohols.[5] In contrast, the Jacobsen-Katsuki epoxidation is more versatile and is used for the enantioselective epoxidation of unfunctionalized cis-disubstituted alkenes, including those without an allylic alcohol moiety.[6][7][8][9]

Q3: How does the stereochemistry of the starting alkene affect the stereochemistry of the epoxide?

A3: The epoxidation of alkenes with peroxycarboxylic acids is a stereospecific syn-addition. This means that a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide.[10] The stereochemical information of the starting alkene is retained in the product.

Q4: Can solvent choice influence the stereoselectivity of an epoxidation reaction?

A4: Yes, the choice of solvent can significantly impact both the reaction rate and the stereoselectivity of an epoxidation.[11][12][13] Solvents can influence the stability of the transition state and the conformation of the substrate and catalyst. For example, in certain catalytic systems, the solvent affects the partitioning of the alkene between the bulk solution and the catalyst's coordination sphere, thereby influencing the reaction kinetics and potentially the stereochemical outcome.[12]

Troubleshooting Guides

Problem 1: Low Enantioselectivity in Sharpless Asymmetric Epoxidation

Q1.1: I am getting a low enantiomeric excess (ee) in my Sharpless epoxidation. What are the common causes?

A1.1: Several factors can contribute to low enantioselectivity in a Sharpless epoxidation:

  • Presence of Water: Water can hydrolyze the titanium-tartrate catalyst, leading to the formation of an achiral catalytic species that results in a racemic mixture.[14] It is crucial to use anhydrous solvents and reagents, and the use of molecular sieves is highly recommended.

  • Purity of Reagents: The purity of the allylic alcohol, titanium(IV) isopropoxide, and the chiral diethyl tartrate (DET) is critical. Impurities in the substrate can interfere with the catalyst. The optical purity of the DET is paramount; using a partially racemized tartrate will directly lead to a lower ee of the product.

  • Incorrect Stoichiometry: The ratio of the catalyst components (titanium(IV) isopropoxide and DET) is important. An excess of the tartrate ligand relative to the titanium is often used.

  • Reaction Temperature: Sharpless epoxidations are typically run at low temperatures (e.g., -20 °C) to enhance enantioselectivity. Higher temperatures can lead to a decrease in the ee.

Q1.2: The reaction is very sluggish and gives a low yield in addition to low ee. What could be the issue?

A1.2: A slow reaction rate coupled with low enantioselectivity often points to catalyst inhibition or decomposition. The presence of water is a likely culprit, as it can both slow down the reaction and lead to the formation of an achiral catalyst.[14] Ensure all glassware is oven-dried, and solvents are rigorously dried before use. The use of 3Å or 4Å molecular sieves is a common practice to scavenge any residual water.

Problem 2: Poor Diastereoselectivity in Substrate-Controlled Epoxidation

Q2.1: My substrate-controlled epoxidation is not giving the expected diastereomer. Why might this be?

A2.1: The diastereoselectivity in substrate-controlled epoxidations relies on the directing effect of a functional group, typically a hydroxyl group in allylic or homoallylic alcohols.

  • Weak Directing Group Effect: If the directing group's influence is weak, steric factors may dominate, leading to a mixture of diastereomers. For instance, in vanadium-catalyzed epoxidations of allylic alcohols, the hydroxyl group coordinates to the metal center, directing the oxidant to one face of the double bond.[15] If this coordination is hindered, selectivity will be poor.

  • Conformational Flexibility: Acyclic substrates may have multiple low-energy conformations, not all of which lead to the desired diastereomer. The reaction conditions, including solvent and temperature, can influence the conformational population.

  • Choice of Oxidant: Different oxidizing agents can exhibit varying degrees of sensitivity to directing groups. For example, while vanadium-catalyzed epoxidations with t-butyl hydroperoxide (TBHP) are highly diastereoselective for allylic alcohols, using an oxidant like m-chloroperoxybenzoic acid (mCPBA) without a metal catalyst may result in lower selectivity, as it relies on weaker hydrogen bonding interactions.[15]

Q2.2: How can I improve the diastereoselectivity of my reaction?

A2.2: To enhance diastereoselectivity:

  • Choose a suitable catalytic system: For allylic alcohols, a vanadium or titanium-based catalyst can strongly enhance the directing effect of the hydroxyl group.[3][15]

  • Modify the substrate: Protecting a competing directing group or introducing a bulky substituent can favor a specific conformation, leading to improved selectivity.

  • Optimize reaction conditions: Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state with the lowest activation energy.

Problem 3: Issues with Jacobsen-Katsuki Epoxidation

Q3.1: My Jacobsen epoxidation is giving a low yield and/or low ee%. What should I check?

A3.1: For the Jacobsen-Katsuki epoxidation, consider the following:

  • Catalyst Activation: The Mn(III)-salen complex needs to be oxidized to the active Mn(V)=O species. The choice and purity of the terminal oxidant (e.g., NaOCl, mCPBA) are crucial.[6][8]

  • Axial Ligand Additives: The addition of a coordinating axial ligand, such as N-methylmorpholine N-oxide (NMO) or a pyridine N-oxide derivative, can significantly improve the catalyst's performance, leading to higher yields, faster reaction rates, and improved enantioselectivity.[8]

  • Substrate Suitability: The Jacobsen epoxidation is most effective for cis-disubstituted alkenes. Trans-alkenes are generally poor substrates, and trisubstituted alkenes may require modified catalysts or conditions to achieve high enantioselectivity.[8][9]

  • Solvent Choice: The reaction is often performed in solvents like dichloromethane (DCM). Using alternative solvents may require re-optimization of the reaction conditions.

Data Presentation

Table 1: Comparison of Enantioselectivity for Different Epoxidation Methods

MethodSubstrate ExampleCatalyst/ReagentOxidantee (%)Reference
Sharpless EpoxidationGeraniol (allylic alcohol)Ti(OiPr)₄ / (+)-DETTBHP>95[16]
Jacobsen Epoxidationcis-Stilbene(R,R)-Mn(III)-salenNaOCl>97[7][9]
Shi EpoxidationVarious alkenesFructose-derived ketoneOxoneHigh (varies)[17]
Organocatalytic Epoxidationα,β-Unsaturated enonesGuanidine-urea bifunctional catalystH₂O₂High[17]

Table 2: Diastereoselectivity in the Epoxidation of an Allylic Diol Derivative

SubstrateOxidantDiastereomeric Ratio (anti:syn )Reference
Allylic diol from Baylis-Hillman adductmCPBA>95:5[1]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol

Materials:

  • Geraniol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Anhydrous dichloromethane (DCM)

  • Powdered 4Å molecular sieves

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add powdered 4Å molecular sieves.

  • Add anhydrous DCM and cool the flask to -20 °C in a cooling bath.

  • To the cooled solvent, add Ti(OiPr)₄ followed by (+)-DET via syringe. Stir the mixture for 30 minutes at -20 °C to allow for catalyst formation.

  • Add geraniol to the reaction mixture.

  • Add the TBHP solution dropwise over a period of 1-2 hours, ensuring the internal temperature does not rise above -20 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate.

  • Allow the mixture to warm to room temperature and stir for at least one hour.

  • Filter the mixture through a pad of Celite® to remove the titanium salts.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or NMR analysis using a chiral shift reagent.

Protocol 2: Jacobsen-Katsuki Epoxidation of cis-Stilbene

Materials:

  • cis-Stilbene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • 4-Phenylpyridine N-oxide (optional additive)

  • Buffered commercial bleach (NaOCl)

  • Dichloromethane (DCM)

  • pH 11.3 buffer (e.g., 0.05 M Na₂HPO₄ adjusted with NaOH)

Procedure:

  • In a round-bottom flask, dissolve cis-stilbene and the (R,R)-Jacobsen's catalyst (typically 2-5 mol%) in DCM. If using, add the 4-phenylpyridine N-oxide additive at this stage.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the buffered bleach solution (pre-cooled to 0 °C) to the reaction mixture with vigorous stirring.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC or GC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting epoxide by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Mandatory Visualizations

Sharpless_Epoxidation_Cycle Sharpless Epoxidation Catalytic Cycle Catalyst_Formation Ti(OiPr)₄ + 2 DET → Chiral Ti-Tartrate Dimer Ligand_Exchange1 Ligand Exchange with Allylic Alcohol Catalyst_Formation->Ligand_Exchange1 -2 iPrOH Ligand_Exchange2 Ligand Exchange with TBHP Ligand_Exchange1->Ligand_Exchange2 - iPrOH Active_Complex Active Ti-Tartrate-TBHP- Allyl Alcohol Complex Ligand_Exchange2->Active_Complex - tBuOH Oxygen_Transfer Stereoselective Oxygen Transfer to Alkene Active_Complex->Oxygen_Transfer Intramolecular Product_Release Epoxy Alcohol Product Released Oxygen_Transfer->Product_Release Product_Release->Ligand_Exchange1 Regenerates Catalyst

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Troubleshooting_Workflow Troubleshooting Low Stereoselectivity start Low Stereoselectivity (ee% or dr) check_water Is the reaction strictly anhydrous? start->check_water add_sieves Use oven-dried glassware. Add molecular sieves. Use anhydrous solvents. check_water->add_sieves No check_reagents Are reagents pure? (Substrate, Catalyst, Ligand) check_water->check_reagents Yes add_sieves->check_reagents purify_reagents Purify substrate. Check optical purity of ligand. Use fresh catalyst. check_reagents->purify_reagents No check_temp Is reaction temperature optimal? check_reagents->check_temp Yes purify_reagents->check_temp lower_temp Lower the reaction temperature (e.g., -20°C). check_temp->lower_temp No check_directing_group Is directing group effective? (for substrate control) check_temp->check_directing_group Yes lower_temp->check_directing_group modify_substrate Modify substrate or choose a stronger directing catalyst system. check_directing_group->modify_substrate No end Improved Stereoselectivity check_directing_group->end Yes modify_substrate->end

Caption: A logical workflow for troubleshooting low stereoselectivity.

References

Technical Support Center: Optimization of Reaction Conditions for Epichlorohydrin and 2-Methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the reaction between epichlorohydrin and 2-methoxyphenol to synthesize guaiacol glycidyl ether and other related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism between 2-methoxyphenol and epichlorohydrin?

The reaction proceeds via a nucleophilic attack of the phenolate ion (formed from 2-methoxyphenol in the presence of a base) on the epichlorohydrin molecule. This is followed by an intramolecular cyclization to form the glycidyl ether. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol.[1][2][3]

Q2: What are the main products and potential side products of this reaction?

The primary product is guaiacol glycidyl ether (2-(methoxymethyl)oxirane). However, side reactions can occur, leading to the formation of byproducts. These can include the formation of di-glycidyl ethers if the aromatic ring has more than one hydroxyl group, or the formation of benzodioxane structures through internal cyclization.[4] Additionally, hydrolysis of the epoxide ring can occur, and unreacted starting materials may remain.

Q3: What are the typical reaction conditions for this synthesis?

The synthesis of glycidyl ethers from phenols and epichlorohydrin is often conducted under basic conditions. Key parameters include the choice of base (e.g., sodium hydroxide), solvent (water or organic solvents), reaction temperature, and the use of a phase transfer catalyst to enhance the reaction rate.[3][5] Temperatures can range from room temperature to elevated temperatures, depending on the specific protocol.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Guaiacol Glycidyl Ether - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient base or catalyst. - Side reactions consuming reactants.- Increase reaction time or temperature moderately. Monitor the reaction progress using techniques like TLC or GC. - Optimize the molar ratio of reactants and base. An excess of epichlorohydrin is sometimes used.[8] - Consider using a phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) to improve the reaction rate.[5]
Formation of Impurities/Side Products - High reaction temperature leading to polymerization or other side reactions.[6] - Presence of water leading to hydrolysis of the epoxide. - Incorrect stoichiometry.- Maintain strict temperature control. An exothermic reaction may require cooling.[3] - Use anhydrous solvents if hydrolysis is a significant issue. - Carefully control the addition of reagents.
Difficulty in Product Purification - Presence of unreacted epichlorohydrin and 2-methoxyphenol. - Formation of closely related byproducts.- After the reaction, excess epichlorohydrin can be removed by vacuum distillation.[5][7] - The crude product can be purified by washing with water to remove the base and salts, followed by extraction with an organic solvent.[5] - Fractional distillation under high vacuum is often necessary to obtain a high-purity product.[5]
Reaction is Slow or Does Not Start - Inactive catalyst or insufficient base. - Low reaction temperature. - Poor mixing in a biphasic system.- Ensure the base is freshly prepared and the catalyst is of good quality. - Gradually increase the reaction temperature while monitoring for any changes. - If using a biphasic system, vigorous stirring is essential. The use of a phase transfer catalyst is highly recommended.

Experimental Protocols

General Protocol for the Synthesis of Guaiacol Glycidyl Ether

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired product purity.

Materials:

  • 2-Methoxyphenol (Guaiacol)

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) (Optional)

  • Solvent (e.g., Water, Toluene, or use epichlorohydrin as a reactive solvent)[3]

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)[5]

Procedure:

  • Preparation: In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 2-methoxyphenol in the chosen solvent. If using a phase transfer catalyst, add it at this stage.

  • Base Addition: Prepare a solution of sodium hydroxide and add it dropwise to the reaction mixture while maintaining the desired temperature. The reaction can be exothermic, so cooling may be necessary.

  • Epichlorohydrin Addition: Add epichlorohydrin to the reaction mixture. This can be done before or after the base addition, depending on the specific procedure being followed. Some protocols add the phenolate solution to the epichlorohydrin.[5]

  • Reaction: Stir the mixture at the optimized temperature for a set period. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture. If a solvent was used, it may be removed under reduced pressure. Wash the reaction mixture with water to remove the base and salts.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.[5]

Quantitative Data Summary
Parameter Value Range/Condition Reference
Reactant Ratio (Epichlorohydrin:Phenol OH) 1.4:1 to 20:1[7][8]
Base (NaOH) to Phenol Ratio 1:1 to 1.7:1[6][7]
Reaction Temperature 30°C - 70°C[5][7]
Phase Transfer Catalyst Tetrabutylammonium bromide (TBAB)[5]

Visualizations

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of guaiacol glycidyl ether.

Reaction Scheme and Potential Side Reaction

ReactionScheme cluster_main Main Reaction cluster_side Potential Side Reaction 2-Methoxyphenol 2-Methoxyphenol Guaiacol_Glycidyl_Ether Guaiacol Glycidyl Ether 2-Methoxyphenol->Guaiacol_Glycidyl_Ether + Base, ΔT Epichlorohydrin Epichlorohydrin Epichlorohydrin->Guaiacol_Glycidyl_Ether Hydrolysis_Product Diol Formation (Hydrolysis) Guaiacol_Glycidyl_Ether->Hydrolysis_Product + H2O

Caption: Main reaction pathway and a common side reaction.

References

How to prevent byproduct formation in Ranolazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ranolazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing byproduct formation and troubleshooting common issues encountered during the synthesis of Ranolazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during Ranolazine synthesis?

A1: During the synthesis of Ranolazine, several process-related impurities and byproducts can form. The most frequently reported include:

  • Dimer Impurity (Ether Dimer): This impurity, identified as 2,2'-(4,4'-(oxybis(2-hydroxypropane-3,1-diyl))bis(piperazine-4,1-diyl))bis(N-(2,6-dimethylphenyl)acetamide), can arise from side reactions.

  • Bis-Alkylated Impurity: This byproduct forms when a second molecule of the chloroacetamide intermediate reacts with the already mono-alkylated piperazine ring of another Ranolazine precursor molecule.[1][2]

  • Ranolazine Related Compound A: Also known as (±)-2-[(2-Methoxyphenoxy)methyl]oxirane, this is a key intermediate that can remain as an impurity if the reaction is incomplete.[3][4]

  • Degradation Products: Under stress conditions such as acid hydrolysis or oxidation, Ranolazine can degrade to form various products, including N-oxide and Di-N-oxide impurities.[5][6][7]

  • Other Process-Related Impurities: A range of other impurities have been identified, including positional isomers and unreacted starting materials.[8]

Q2: What is the primary cause of dimer and bis-alkylated impurity formation?

A2: The formation of dimer and bis-alkylated impurities is primarily due to the reactivity of piperazine, which has two secondary amine groups. If the reaction conditions are not carefully controlled, over-alkylation can occur, leading to the formation of these undesired byproducts. The use of unprotected piperazine can lead to the formation of dimer impurities which are challenging to remove from the final product.[1][9]

Q3: How can I minimize the formation of the bis-alkylated impurity?

A3: A key strategy to minimize the formation of the bis-alkylated impurity is to control the reactivity of piperazine. One effective method is to use an acid salt of piperazine, such as piperazine monophosphate. By adjusting the pH of the reaction mixture to between 4 and 7, the piperazine is protonated, reducing its nucleophilicity and disfavoring the second alkylation. Unreacted piperazine can then be recovered as its phosphate salt.[1][2]

Q4: Are there "greener" synthesis routes that can reduce byproduct formation?

A4: Yes, a process utilizing water as the solvent has been developed. This approach is considered a "green chemistry" alternative that can minimize the formation of side products and avoids the use of volatile organic solvents.[10]

Q5: What analytical techniques are recommended for monitoring impurity levels in Ranolazine synthesis?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for identifying and quantifying impurities in Ranolazine synthesis.[11][12] These methods can separate and detect trace levels of process-related impurities, degradation products, and potential genotoxic impurities.[11]

Troubleshooting Guides

Issue 1: High Levels of Dimer Impurity Detected
Potential Cause Troubleshooting Step Expected Outcome
Excess Piperazine Reactivity Use a protected form of piperazine, such as N-Boc-piperazine, and deprotect it in a subsequent step.Reduced formation of the dimer impurity by preventing the second nitrogen from reacting prematurely.
Suboptimal Reaction Conditions Optimize the molar ratio of reactants. Avoid a large excess of the electrophilic partner. Control the reaction temperature and time to favor mono-alkylation.A higher yield of the desired mono-alkylated product and a decrease in dimer formation.
Inefficient Purification Employ chromatographic purification techniques, such as column chromatography, to effectively separate the dimer impurity from Ranolazine.Isolation of Ranolazine with a purity of >99%.
Issue 2: Presence of Unreacted Ranolazine Related Compound A
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase the reaction time or temperature moderately. Ensure efficient stirring to improve mass transfer.Drive the reaction to completion, leading to a higher conversion of the intermediate to Ranolazine.
Stoichiometric Imbalance Carefully check the stoichiometry of the reactants. A slight excess of the piperazine derivative may be beneficial.Optimized reactant ratios will favor the complete consumption of Ranolazine Related Compound A.
Catalyst Deactivation (if applicable) If a catalyst is used, ensure its activity is not compromised. Consider adding fresh catalyst if the reaction stalls.Restoration of the reaction rate and complete conversion of the starting material.

Quantitative Data Summary

The following table summarizes the impact of different synthetic strategies on the formation of key impurities.

Synthetic Strategy Key Impurity Impurity Level Reported Reference
Reaction of 2-methoxyphenol with epichlorohydrin in toluene with a phase transfer catalystDimer Impurity7.59%[10][13]
Reaction of 2-methoxyphenol with epichlorohydrin in water and dioxaneDimer Impurity (1,3-bis(2-methoxyphenoxy)propan-2-ol)Up to 43.37%[10]
Use of unprotected piperazineDimer ImpuritiesDifficult to remove, leading to poor overall yield.[1][9]
Use of piperazine acid salt (e.g., phosphate) and pH control (4-7)Bis-alkylated ImpuritySignificantly reduced, with recovery of unreacted piperazine.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Ranolazine Intermediate with Reduced Bis-Alkylated Impurity

This protocol is based on the principle of controlling piperazine reactivity through pH adjustment.[1][9]

Materials:

  • Piperazine

  • o-Phosphoric acid

  • [(2,6-Dimethylphenyl)-amino carbonyl methyl)chloride] (Compound 6)

  • Sodium hydroxide solution

  • Methylene chloride

  • Water

Procedure:

  • Dissolve piperazine (109 g) in water (1000 ml) in a reaction flask.

  • Adjust the pH of the solution to 5.0-5.5 with o-phosphoric acid.

  • Add [(2,6-Dimethylphenyl)-amino carbonyl methyl)chloride] (100 g) to the reaction mixture.

  • Heat the mixture at reflux for 7-8 hours.

  • Cool the reaction mixture to 25-30°C.

  • Adjust the pH to 5.5-6.0 with a dilute sodium hydroxide solution.

  • Filter the solution to remove unreacted piperazine phosphate salt.

  • Wash the filtrate with methylene chloride (2 x 100 ml).

  • Further basify the aqueous layer with dilute sodium hydroxide solution.

  • Extract the product, N-(2,6-dimethylphenyl)-1-piperazine acetamide (Compound 7), with methylene chloride (3 x 500 ml).

  • The resulting intermediate is substantially free from the bis-alkylated impurity and can be used in the subsequent step to synthesize Ranolazine.

Visualizations

Ranolazine Synthesis Pathway

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Piperazine Coupling cluster_2 Step 3: Epoxide Ring Opening 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate_A 2-chloro-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylaniline->Intermediate_A Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Intermediate_A Intermediate_B N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide Intermediate_A->Intermediate_B Piperazine Piperazine Piperazine->Intermediate_B Ranolazine Ranolazine Intermediate_B->Ranolazine Intermediate_C 2-((2-methoxyphenoxy)methyl)oxirane Intermediate_C->Ranolazine

Caption: A simplified representation of a common synthetic route for Ranolazine.

Byproduct Formation Pathway: Dimer Impurity

G Ranolazine_Intermediate N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide Ranolazine Ranolazine Ranolazine_Intermediate->Ranolazine Desired Reaction Dimer_Impurity Dimer Impurity Ranolazine_Intermediate->Dimer_Impurity Side Reaction Ranolazine_Intermediate->Dimer_Impurity Epoxide_Intermediate 2-((2-methoxyphenoxy)methyl)oxirane Epoxide_Intermediate->Ranolazine

Caption: Formation of the desired Ranolazine versus the dimer impurity side reaction.

Troubleshooting Logic for High Impurity Levels

G Start High Impurity Detected Identify_Impurity Identify Impurity Structure Start->Identify_Impurity Is_Dimer Dimer or Bis-alkylated? Identify_Impurity->Is_Dimer Control_Piperazine Control Piperazine Reactivity (e.g., use salt, adjust pH) Is_Dimer->Control_Piperazine Yes Is_Unreacted_SM Unreacted Starting Material? Is_Dimer->Is_Unreacted_SM No Optimize_Conditions Optimize Reaction Conditions (Stoichiometry, Temp, Time) Control_Piperazine->Optimize_Conditions End Impurity Level Reduced Optimize_Conditions->End Drive_Reaction Drive Reaction to Completion (Increase Time/Temp) Is_Unreacted_SM->Drive_Reaction Yes Is_Unreacted_SM->End No Check_Stoichiometry Verify Stoichiometry Drive_Reaction->Check_Stoichiometry Check_Stoichiometry->End

Caption: A troubleshooting workflow for addressing high impurity levels in Ranolazine synthesis.

References

Troubleshooting low conversion rates in chiral epoxide reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chiral Epoxide Reactions

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in chiral epoxide reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during chiral epoxide synthesis and ring-opening reactions in a question-and-answer format.

Question 1: My chiral epoxide reaction has a very low or no conversion. What are the primary factors to investigate?

Answer: Low or no conversion in a chiral epoxide reaction can typically be attributed to one of four main areas: the catalyst, the substrate, the reaction conditions, or the reagents. A systematic approach is crucial for identifying the root cause.

  • Catalyst Integrity: The chiral catalyst is the most critical component. Its activity can be compromised by improper activation, handling, or decomposition. Some cobalt-salen catalysts, for instance, may require regeneration via oxidation if the Co(III) is reduced to Co(II) during the reaction[1].

  • Substrate Quality: The purity of the starting alkene or epoxide is paramount. Impurities can poison the catalyst or lead to unwanted side reactions. For example, overoxidation of the substrate can form impurities that are difficult to remove and may inhibit the reaction[2].

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Many asymmetric epoxidations require very low temperatures to achieve significant enantioselectivity and conversion[2]. The choice of solvent can also dramatically affect reaction rates and outcomes[2][3].

  • Reagent Purity and Stoichiometry: The quality and exact amount of oxidants (e.g., mCPBA, bleach) and any additives (e.g., N-methylmorpholine N-oxide) are crucial. The stoichiometry of reagents, such as using an excess of the starting diene to minimize the formation of undesired bis-epoxides, can be critical for achieving high yields of the desired mono-epoxide[3].

Question 2: How can I determine if my chiral catalyst is the problem?

Answer: Catalyst deactivation is a common cause of low conversion[1]. Here’s how to troubleshoot it:

  • Visual Inspection: Check for changes in the color or solubility of the catalyst during the reaction, which might indicate decomposition or a change in oxidation state.

  • Run a Control Reaction: Use a substrate known to work well with your catalyst under standard, validated conditions. If this control reaction also fails, the catalyst is likely the issue.

  • Catalyst Loading: Inefficient catalysis might require higher catalyst loading. While typical loadings can be as low as 0.01-0.5 mol%, some systems may need up to 20 mol% for efficient conversion[1].

  • Activation/Regeneration: Ensure the catalyst was activated correctly before use. Some catalysts, particularly certain Co-salen complexes, require an oxidative regeneration step (e.g., treatment with acetic acid in air) to restore their catalytic activity after use[1]. Many modern catalysts are designed to be recyclable without this step, but it's a critical factor for older systems[1].

  • Moisture and Air Sensitivity: Many organometallic catalysts are sensitive to air and moisture. Ensure all reagents and solvents are dry and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) if required.

Question 3: My reaction starts but then stalls before reaching completion. What could be the cause?

Answer: A reaction that stalls is often a sign of catalyst deactivation during the process or the formation of an inhibitory byproduct.

  • Catalyst Deactivation: As mentioned above, the active form of the catalyst may be degrading over the course of the reaction[1].

  • Product Inhibition: The product formed (the chiral epoxide or the ring-opened product) may coordinate to the catalyst more strongly than the substrate, preventing further turnover.

  • pH Change: The reaction may generate acidic or basic byproducts that change the pH of the mixture and deactivate the catalyst. For instance, using mCPBA as an oxidant produces meta-chlorobenzoic acid, which can alter reaction conditions.

  • Substrate Purity: An impurity in the substrate may be slowly reacting to form a potent catalyst poison.

Question 4: How do solvent and temperature affect my conversion rate?

Answer: Solvent and temperature are critical and interconnected parameters.

  • Solvent Effects: The choice of solvent can influence catalyst solubility, stability, and reactivity. For some Jacobsen-Katsuki epoxidations, dichloromethane (DCM) is the solvent of choice, while attempts in other solvents like EtOAc or ethanol failed to proceed[2]. In other cases, a mixture of solvents, such as CH2Cl2/MeOH, may be optimal[1].

  • Temperature Control: Many asymmetric epoxidations are highly sensitive to temperature. Lower temperatures (e.g., -70 °C to 0 °C) are often necessary to maximize enantioselectivity and can also impact the rate of conversion[2][3]. At higher temperatures, side reactions may increase, and the catalyst may decompose more rapidly.

Question 5: What are common issues related to the nucleophile in ring-opening reactions?

Answer: In asymmetric ring-opening (ARO) reactions, the nucleophile's character is critical.

  • Nucleophilicity: The reaction requires a sufficiently strong nucleophile to open the epoxide ring, especially under neutral or basic conditions[4][5]. Weak nucleophiles (e.g., water, alcohols) often require acidic conditions to protonate the epoxide oxygen, making it a better leaving group[6][7].

  • Steric Hindrance: A bulky nucleophile may have difficulty accessing the carbon atom of the epoxide, leading to low conversion rates.

  • Side Reactions: The nucleophile may react with the solvent or other reagents in the mixture. For example, strongly basic nucleophiles like Grignard reagents are incompatible with protic solvents[4].

Data Summary Tables

Table 1: Typical Reaction Parameters for Chiral Epoxidation

ParameterJacobsen-Katsuki EpoxidationSharpless Asymmetric EpoxidationHydrolytic Kinetic Resolution (HKR)
Catalyst Chiral (salen)Mn or Cr complexesTi(OiPr)₄ / Chiral TartrateChiral (salen)Co(III) complexes
Typical Loading 0.01 - 20 mol%[1]Stoichiometric or Catalytic0.2 - 2.0 mol%[8]
Oxidant/Nucleophile NaOCl, mCPBA, MMPP[2]t-BuOOHH₂O[8]
Temperature -70 °C to Room Temperature[2]-20 °C to -30 °CRoom Temperature
Typical Solvent Dichloromethane (DCM)[2][3]Dichloromethane (DCM)Tetrahydrofuran (THF), t-BuOMe
Typical Yield 70 - 99%[1][2]90 - 95%[2]>99% ee (recovered epoxide)[8]
Typical ee 74 - >99%[1][2]>98%[2]>99%[8]

Table 2: Troubleshooting Summary

ObservationProbable Cause(s)Recommended Action(s)
No reaction Inactive catalyst, wrong temperature, impure substrate/reagents.1. Run a control reaction with a known good substrate. 2. Verify catalyst activation protocol. 3. Check reaction temperature. 4. Purify starting materials.
Low conversion (<50%) Low catalyst loading, catalyst deactivation, insufficient reaction time, poor solvent choice.1. Increase catalyst loading. 2. Monitor reaction for longer. 3. Screen alternative solvents[2]. 4. Check for and eliminate sources of air/moisture.
Reaction starts, then stalls Catalyst deactivation[1], product inhibition, change in pH.1. Add a second charge of catalyst. 2. Consider a catalyst system known to be more robust. 3. Buffer the reaction mixture if acidic/basic byproducts are expected.
Good conversion, low ee Incorrect temperature, wrong catalyst enantiomer, impure chiral ligand.1. Lower the reaction temperature[2]. 2. Verify the absolute configuration of the catalyst/ligand. 3. Check the enantiomeric purity of the chiral ligand.
Formation of side products Over-oxidation[2], polymerization[9], wrong regioselectivity in ring-opening[7].1. Use an excess of alkene substrate to avoid bis-epoxidation[3]. 2. Lower the reaction temperature. 3. In ARO, verify if conditions favor SN1 (attack at more substituted C) or SN2 (attack at less substituted C)[7].

Experimental Protocols

Protocol 1: Monitoring Reaction Conversion and Enantiomeric Excess by Chiral HPLC

This protocol is a general guideline for analyzing the progress of a chiral epoxide reaction.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.

    • Quench the reaction immediately by adding the aliquot to a vial containing a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate for reactions involving oxidants, or a weak acid for basic reactions).

    • Dilute the quenched sample with the mobile phase solvent to a concentration suitable for HPLC analysis (e.g., ~1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example for Glycidyl Tosylate Enantiomers): [10]

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).

    • Mobile Phase (Normal-Phase): n-Hexane/Ethanol (70/30, v/v).

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV detector at a suitable wavelength for the analyte.

    • Injection Volume: 5-20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the epoxide product by comparing retention times with authentic standards.

    • Calculate the conversion rate by comparing the peak area of the starting material to the sum of all relevant peak areas.

    • Calculate the enantiomeric excess (ee) of the product using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the peak areas of the two enantiomers).

Protocol 2: Analysis of Volatile Epoxides by Chiral Gas Chromatography (GC)

This protocol is suitable for volatile epoxides like styrene oxide.

  • Sample Preparation:

    • Prepare a dilute solution of the reaction aliquot in a suitable volatile solvent (e.g., hexane, ethyl acetate).

    • Ensure the concentration is within the linear range of the detector.

  • GC Conditions (General): [11]

    • Column: Chiral capillary column (e.g., derivatized cyclodextrin stationary phase like Rt-βDEXse).

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Split/splitless injector.

    • Temperature Program:

      • Initial Temperature: e.g., 60 °C, hold for 1-2 min.

      • Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of e.g., 200 °C.

      • Hold at final temperature for 5-10 min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)[12].

  • Data Analysis:

    • Calculate conversion and enantiomeric excess based on the integrated peak areas of the starting material and the two product enantiomers, similar to the HPLC analysis.

Visualizations: Workflows and Relationships

Diagram 1: General Troubleshooting Workflow for Low Conversion

G Start Low Conversion Rate Observed Check_Catalyst Step 1: Verify Catalyst and Reagents Start->Check_Catalyst Catalyst_OK Catalyst OK? Check_Catalyst->Catalyst_OK Check_Conditions Step 2: Assess Reaction Conditions Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Check_Substrate Step 3: Analyze Substrate and Reaction Mixture Substrate_OK Substrate OK? Check_Substrate->Substrate_OK Catalyst_OK->Check_Conditions Yes Fix_Catalyst Activate/Regenerate Catalyst Use Fresh Reagents Check Loading Catalyst_OK->Fix_Catalyst No Conditions_OK->Check_Substrate Yes Fix_Conditions Optimize Temperature Screen Solvents Increase Reaction Time Conditions_OK->Fix_Conditions No Fix_Substrate Purify Substrate Check for Inhibitors by LC-MS/NMR Substrate_OK->Fix_Substrate No Success Problem Resolved Substrate_OK->Success Yes Fix_Catalyst->Check_Catalyst Fix_Conditions->Check_Conditions Fix_Substrate->Check_Substrate

Caption: A systematic workflow for troubleshooting low conversion rates.

Diagram 2: Chiral Catalyst Lifecycle

G cluster_cycle Catalytic Cycle Active_Catalyst Active Catalyst (e.g., Co(III)-salen) Reaction_Complex Catalyst-Substrate Complex Active_Catalyst->Reaction_Complex + Substrate Inactive_Catalyst Inactive Pre-catalyst or Deactivated Catalyst (e.g., Co(II)-salen) Active_Catalyst->Inactive_Catalyst Deactivation (e.g., Reduction) Product_Release Product Release Reaction_Complex->Product_Release + Nucleophile Product_Release->Active_Catalyst - Product Inactive_Catalyst->Active_Catalyst Activation or Regeneration (e.g., Oxidation)

Caption: The activation, reaction, and deactivation cycle of a chiral catalyst.

Diagram 3: Interplay of Key Reaction Parameters

G Outcome Conversion & ee% Catalyst Catalyst (Loading, Purity) Catalyst->Outcome Temp Temperature (Rate, Selectivity) Catalyst->Temp Stability Substrate Substrate (Purity, Sterics) Substrate->Outcome Substrate->Catalyst Coordination Solvent Solvent (Polarity, Solubility) Solvent->Outcome Solvent->Catalyst Solubility Temp->Outcome Temp->Solvent Viscosity

Caption: Relationship between key parameters and reaction outcome.

References

Technical Support Center: Separation of Methoxy Phenoxy Methyl Oxirane Regioisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of regioisomers of methoxy phenoxy methyl oxirane.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers of methoxy phenoxy methyl oxirane encountered during synthesis?

During the synthesis of the desired product, 2-((2-methoxyphenoxy)methyl)oxirane, a common regioisomeric byproduct is 3-(2-methoxyphenoxy)-1,2-epoxypropane. This arises from the reaction of guaiacol with epichlorohydrin. Another potential impurity is the hydrolyzed product, 3-(2-methoxyphenoxy)propane-1,2-diol, which can form if the epoxide ring is opened.

Q2: What is the primary analytical method for separating these regioisomers?

Ultra-Performance Liquid Chromatography (UPLC) with a reversed-phase column is the most effective and widely reported method for the analytical separation of 2-((2-methoxyphenoxy)methyl)oxirane and its regioisomers.[1] This technique offers high resolution, sensitivity, and rapid analysis times.

Q3: Can I use normal-phase HPLC for this separation?

While reversed-phase HPLC is more common for these types of compounds, normal-phase chromatography can also be explored. The choice between normal-phase and reversed-phase depends on the specific sample matrix and the polarity of the impurities you are trying to separate from the main product. For preparative separations of less polar isomers, normal-phase chromatography might offer advantages.

Q4: Are there any preparative methods to isolate larger quantities of a specific regioisomer?

Yes, for isolating larger quantities, preparative High-Performance Liquid Chromatography (prep-HPLC) and flash column chromatography are suitable methods.[2][3][4] These techniques can be scaled up to purify gram-level quantities of the desired isomer.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of methoxy phenoxy methyl oxirane regioisomers.

Analytical UPLC/HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Poor Resolution Between Isomer Peaks 1. Inappropriate mobile phase composition. 2. Column temperature is not optimal. 3. Incorrect column chemistry.1. Optimize the gradient profile of the mobile phase. Adjust the ratio of acetonitrile and water. 2. Vary the column temperature (e.g., in 5°C increments) to see if it improves selectivity. 3. Ensure you are using a high-resolution reversed-phase column (e.g., C18).
Peak Tailing 1. Silanol interactions with the analyte. 2. Column overload. 3. Presence of secondary retention mechanisms.1. Use a mobile phase with a lower pH (if the analytes are stable) to suppress silanol activity. 2. Reduce the injection volume or sample concentration. 3. Add a small amount of a competing agent to the mobile phase.
Peak Splitting or Broadening 1. Column void or contamination. 2. Injector issues. 3. Sample solvent incompatible with the mobile phase.1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Check the injector for leaks or blockages. 3. Dissolve the sample in the initial mobile phase if possible.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Unstable column temperature. 3. Pump malfunction.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate.
Preparative Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Poor Separation and Overlapping Fractions 1. Inappropriate solvent system for flash chromatography. 2. Column overloading in preparative HPLC.1. Perform thorough TLC analysis to find a solvent system that provides good separation (ΔRf > 0.15). 2. Perform a loading study to determine the maximum sample load that still provides adequate separation.
Low Recovery of Purified Isomer 1. Irreversible adsorption on the stationary phase. 2. Decomposition of the analyte on the column.1. Use a different stationary phase or add a modifier to the mobile phase to reduce adsorption. 2. Check the stability of your compound under the chromatographic conditions. Consider using a milder solvent system or a shorter purification time.
High Backpressure 1. Blockage in the column or tubing. 2. Sample precipitation on the column.1. Filter the sample before injection. Reverse flush the column with a strong, filtered solvent. 2. Ensure the sample is fully dissolved in the mobile phase before injection.

Experimental Protocols

Analytical Separation by UPLC

This protocol is based on a validated method for the separation of 2-((2-methoxyphenoxy)methyl)oxirane and its process-related impurities and regioisomers.[1]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 (RP-18), e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile:Water (70:30, v/v)

  • Gradient: A linear gradient can be optimized to achieve the best separation. A starting point could be 95% A, moving to 5% A over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 223 nm

  • Injection Volume: 1-5 µL

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Preparative Separation by Flash Column Chromatography

This is a general protocol that should be optimized based on the specific mixture of regioisomers.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate)

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Method Development (TLC):

    • Dissolve a small amount of the crude mixture in a suitable solvent.

    • Spot the mixture on a TLC plate and develop it with various solvent systems (e.g., different ratios of n-hexane/ethyl acetate).

    • Identify a solvent system that gives good separation between the desired isomer and the impurities, with the desired compound having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the packed column.

  • Elution:

    • Begin elution with the chosen mobile phase, collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Fraction Pooling and Analysis:

    • Combine the fractions containing the pure desired isomer.

    • Evaporate the solvent and analyze the purity of the isolated isomer by UPLC.

Quantitative Data

The following table presents typical retention time and resolution data for the separation of ranolazine and its related impurities, which can serve as a reference for the separation of methoxy phenoxy methyl oxirane regioisomers under similar UPLC conditions.[5]

Compound Retention Time (min) Relative Retention Time Resolution
Impurity 12.580.25-
Impurity 23.420.336.05
Impurity 33.930.385.75
Ranolazine (analogous to desired isomer)10.251.003.17
Impurity 1210.861.063.64

Note: The actual retention times and resolution for methoxy phenoxy methyl oxirane and its specific regioisomers may vary depending on the exact chromatographic conditions and the specific impurities present.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analytical Analytical Separation cluster_preparative Preparative Separation s1 Reaction of 2-Methoxyphenol and Epichlorohydrin s2 Crude Product Mixture (Isomers + Impurities) s1->s2 a1 UPLC Analysis s2->a1 Analytical Scale p1 Method Development (TLC) s2->p1 Preparative Scale a2 Isomer Identification and Quantification a1->a2 p2 Flash Chromatography or Preparative HPLC p1->p2 p3 Fraction Collection p2->p3 p4 Purity Analysis (UPLC) p3->p4 p5 Isolated Pure Isomer p4->p5 troubleshooting_logic start Chromatographic Problem (e.g., Poor Resolution) q1 Is the problem observed in all peaks or specific peaks? start->q1 all_peaks Problem with All Peaks q1->all_peaks All Peaks specific_peaks Problem with Specific Peaks q1->specific_peaks Specific Peaks c1 Check Mobile Phase (Composition, pH, Degassing) all_peaks->c1 c2 Inspect Column (Contamination, Voids) all_peaks->c2 c3 Verify System Parameters (Flow Rate, Temperature) all_peaks->c3 c4 Optimize Mobile Phase for Selectivity specific_peaks->c4 c5 Check for Sample Overload specific_peaks->c5 c6 Investigate Secondary Interactions specific_peaks->c6

References

Technical Support Center: Asymmetric Epoxidation Catalyst Deactivation and Recovery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for asymmetric epoxidation. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on catalyst deactivation and recovery.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled or is showing low conversion. What are the likely causes?

A1: Low conversion in asymmetric epoxidation can stem from several factors:

  • Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, fouling, or degradation.

  • Poor Quality Reagents: The purity of the substrate, oxidant, and solvent is crucial. Impurities can act as catalyst poisons.

  • Suboptimal Reaction Conditions: Incorrect temperature, pH, or concentration of reactants can significantly hinder the reaction rate.

  • Presence of Water: For some catalyst systems, like the Sharpless epoxidation, water can deactivate the catalyst.[1][2]

Q2: I'm observing a significant drop in enantioselectivity (% ee). What could be the reason?

A2: A decrease in enantioselectivity is often linked to:

  • Catalyst Degradation: The chiral ligand of the catalyst may have degraded, or the active catalytic species may have changed, leading to a loss of stereocontrol.

  • Formation of Achiral Catalytic Species: Leaching of the metal from a supported catalyst can result in a homogeneous, achiral catalyst in the reaction mixture.

  • Side Reactions: Undesired side reactions can produce racemic or different chiral products, lowering the overall enantiomeric excess of the desired epoxide.

  • Incorrect Catalyst Loading: Using too little or too much catalyst can sometimes impact enantioselectivity.

Q3: What are the common signs of catalyst deactivation?

A3: Common indicators of catalyst deactivation include:

  • A noticeable decrease in reaction rate or a complete halt of the reaction.

  • A drop in the yield of the desired epoxide product.

  • A reduction in the enantioselectivity (% ee) of the reaction.

  • A visible change in the appearance of the catalyst, such as a change in color or the formation of precipitates.

Q4: Can I reuse my catalyst? What are the common methods for catalyst recovery?

A4: Yes, many asymmetric epoxidation catalysts can be recovered and reused. Common recovery methods include:

  • Immobilization: The catalyst can be anchored to a solid support (e.g., silica, polymers), allowing for easy filtration after the reaction.[3]

  • Use of Ionic Liquids: Some catalysts can be dissolved in an ionic liquid phase, which is immiscible with the reaction solvent, allowing for simple phase separation.

  • Precipitation/Filtration: For some homogeneous catalysts, changing the solvent system after the reaction can induce precipitation of the catalyst, which can then be collected by filtration.[4]

  • Magnetic Separation: If the catalyst is immobilized on magnetic nanoparticles, it can be easily recovered using an external magnet.

Troubleshooting Guides

Issue 1: Reduced Catalyst Activity and/or Enantioselectivity

This is one of the most common issues in asymmetric epoxidation. The following guide will help you diagnose and address the problem.

Symptoms:

  • Reaction is sluggish or does not go to completion.

  • Yield of the epoxide is lower than expected.

  • Enantiomeric excess (% ee) of the product is below the expected value.

Possible Causes and Solutions:

Possible Cause Diagnostic Check Proposed Solution
Catalyst Poisoning Analyze starting materials for impurities (e.g., sulfur, amines, phosphines) using techniques like GC-MS or NMR.Purify all reagents before use. Pass solvents through a column of activated alumina.
Oxidative Degradation of Ligand Characterize the recovered catalyst using techniques like FT-IR, UV-Vis, or mass spectrometry to check for changes in the ligand structure.Use a more stable ligand if available. Optimize reaction conditions to minimize exposure to harsh oxidants (e.g., lower temperature, shorter reaction time).
Catalyst Leaching (for heterogeneous catalysts) Analyze the reaction filtrate for the presence of the metal using ICP-AES or AAS.[5][6]Re-evaluate the immobilization strategy to ensure a stronger linkage between the catalyst and the support. Consider using a different solvent system that minimizes catalyst solubility.
Formation of Inactive Catalyst Dimers This can be difficult to diagnose directly in situ. It is often inferred from a decrease in activity that is not attributable to other causes.Add a coordinating axial ligand (e.g., N-oxides for Jacobsen's catalyst) to stabilize the active monomeric species.[7]
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.Add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any trace amounts of water.[1][8][9]

Troubleshooting Workflow for Catalyst Deactivation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Catalyst Deactivation Diagnosis cluster_3 Solutions start Low Yield / Low ee reagent_purity Check Reagent Purity start->reagent_purity conditions Verify Reaction Conditions (Temp, Conc, Time) start->conditions poisoning Catalyst Poisoning? reagent_purity->poisoning Impurities Detected degradation Ligand/Catalyst Degradation? reagent_purity->degradation Purity OK conditions->degradation Conditions OK optimize Optimize Conditions conditions->optimize purify Purify Reagents poisoning->purify leaching Catalyst Leaching? degradation->leaching No Degradation modify_catalyst Modify Catalyst/Support degradation->modify_catalyst Degradation Confirmed regenerate Regenerate/Recover Catalyst leaching->regenerate Leaching Confirmed leaching->modify_catalyst Leaching Confirmed

Caption: A flowchart illustrating the troubleshooting process for low yield or enantioselectivity in asymmetric epoxidation.

Catalyst Recovery and Regeneration

Effective catalyst recovery and regeneration are crucial for the economic and environmental sustainability of asymmetric epoxidation processes. Below are protocols for common techniques.

Quantitative Data on Catalyst Recycling

The reusability of a catalyst is a key performance indicator. The following tables summarize the performance of different catalyst systems over multiple cycles.

Table 1: Recycling of Homogeneous Jacobsen's Catalyst using an Ionic Liquid

CycleConversion (%)Enantiomeric Excess (% ee)
19592
29492
39391
49191
59090

Data synthesized from studies on Jacobsen's catalyst recycling.

Table 2: Recycling of Immobilized Mn-salen Catalyst on SBA-15 [3]

CycleStyrene Conversion (%)Epoxide Selectivity (%)Enantiomeric Excess (% ee)
1859888
2829787
3789687
4759586

Performance of Mn(salen) catalyst immobilized on aminophenyl-functionalized SBA-15 in styrene epoxidation.

Experimental Protocols

Protocol 1: General Procedure for Jacobsen Epoxidation [10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene substrate in a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: Add the chiral (salen)Mn(III) catalyst (typically 1-5 mol%).

  • Cooling: Cool the mixture to the desired temperature (often 0 °C or room temperature).

  • Oxidant Addition: Slowly add the oxidant (e.g., buffered sodium hypochlorite solution or m-CPBA) over a period of time while stirring vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, quench any remaining oxidant. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude epoxide by flash column chromatography.

Protocol 2: Catalyst Recovery using an Ionic Liquid

  • Reaction: Perform the epoxidation in a biphasic system consisting of an organic solvent (e.g., dichloromethane) and an ionic liquid (e.g., [bmim][PF6]) containing the catalyst.

  • Phase Separation: After the reaction is complete, allow the layers to separate. The organic layer contains the product, while the ionic liquid layer retains the catalyst.

  • Product Extraction: Decant the organic layer. Wash the ionic liquid layer with fresh organic solvent to extract any remaining product.

  • Catalyst Reuse: The ionic liquid phase containing the catalyst can be directly reused for a subsequent reaction by adding fresh substrate, oxidant, and solvent.

Catalyst Recovery Workflow using Ionic Liquid

G cluster_0 Reaction Step cluster_1 Separation Step cluster_2 Recycling Step reaction Biphasic Reaction (Organic Solvent + Ionic Liquid with Catalyst) phase_separation Phase Separation reaction->phase_separation product_extraction Extract Product from Organic Layer phase_separation->product_extraction catalyst_phase Catalyst remains in Ionic Liquid phase_separation->catalyst_phase reuse Reuse Ionic Liquid/Catalyst Phase catalyst_phase->reuse reuse->reaction New Batch

Caption: A workflow diagram for the recovery and recycling of a homogeneous catalyst using an ionic liquid.

Protocol 3: Regeneration of a Deactivated Supported Catalyst by Calcination [11]

This protocol is suitable for robust, supported catalysts where deactivation is due to the accumulation of organic residues (coking).

  • Catalyst Recovery: After the reaction, recover the solid catalyst by filtration.

  • Washing: Wash the catalyst thoroughly with a solvent (e.g., acetone or the reaction solvent) to remove any adsorbed products and unreacted starting materials.

  • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove residual solvent.

  • Calcination: Place the dried catalyst in a furnace and heat it under a flow of air or an inert gas containing a small percentage of oxygen. The temperature and duration of calcination will depend on the specific catalyst and support but are typically in the range of 300-550 °C. This process burns off the organic deposits.

  • Cooling: After calcination, cool the catalyst to room temperature under a flow of inert gas. The regenerated catalyst is now ready for reuse.

Characterization of Deactivated Catalysts

To effectively troubleshoot and prevent catalyst deactivation, it is often necessary to characterize the spent catalyst. The following techniques are commonly employed:

Technique Information Obtained
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) Quantifies the amount of metal leached from a supported catalyst into the reaction medium.[6]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and oxidation state of the catalyst surface, useful for identifying catalyst poisons or changes in the metal center.
Fourier-Transform Infrared (FT-IR) Spectroscopy Provides information about the structure of the organic ligand and can detect changes due to degradation or the presence of adsorbed species.
UV-Visible (UV-Vis) Spectroscopy Can be used to monitor the concentration of the catalyst in solution and to observe changes in the electronic structure of the metal complex.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) Visualize the morphology and particle size of heterogeneous catalysts, revealing issues like sintering (agglomeration of particles).
Thermogravimetric Analysis (TGA) Measures changes in weight as a function of temperature, which can quantify the amount of coke or other deposits on the catalyst surface.
Brunauer-Emmett-Teller (BET) Analysis Determines the surface area and pore size distribution of porous supported catalysts, which can be affected by fouling.

By systematically applying these troubleshooting and recovery strategies, researchers can improve the efficiency, reliability, and sustainability of asymmetric epoxidation reactions.

References

UPLC Method Refinement for Impurity Detection: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Ultra-Performance Liquid Chromatography (UPLC) methods for accurate impurity detection.

Troubleshooting Guides

This section provides systematic approaches to diagnosing and resolving common issues encountered during UPLC-based impurity analysis.

Issue 1: Peak Tailing or Fronting

Symptom: Asymmetrical peaks, where the latter half (tailing) or the first half (fronting) is drawn out. This can compromise resolution and integration accuracy.[1][2]

Possible Causes and Solutions:

CauseSolution
Secondary Interactions For basic analytes, interactions with acidic silanol groups on the column stationary phase can cause tailing. Use a column with end-capping or a mobile phase with a competitive amine (e.g., triethylamine). Consider a lower pH mobile phase to protonate the basic analytes or a higher pH to deprotonate the silanols.
Column Overload Injecting too much sample can lead to peak fronting.[1][3] Reduce the injection volume or the sample concentration.
Mismatched Sample Solvent If the sample solvent is stronger than the mobile phase, it can cause peak distortion.[4] Ideally, dissolve the sample in the initial mobile phase.[3]
Column Contamination or Degradation Buildup of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.[2][4] Flush the column with a strong solvent. If the problem persists, replace the column.[2] A guard column can help protect the analytical column.[2][5]
Extra-column Volume Excessive tubing length or improperly seated fittings can cause peak broadening and tailing.[4] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

Experimental Protocol: Diagnosing Peak Shape Issues

  • System Blank: Inject a blank solvent to ensure the system is clean.

  • Standard Injection: Inject a known standard at a low concentration. If peak shape is good, the issue may be related to the sample matrix or concentration.

  • Reduce Injection Volume: Inject a smaller volume of the problematic sample. If peak shape improves, the issue is likely column overload.

  • Change Sample Solvent: Prepare the sample in the initial mobile phase composition and inject. If peak shape improves, the original sample solvent was too strong.

  • Column Flush: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove potential contaminants.

  • Guard Column Removal: If a guard column is in use, remove it and re-inject the sample. If the peak shape improves, the guard column needs replacement.[6]

  • New Column: As a final step, try a new column of the same type to rule out irreversible column damage.[6]

Issue 2: Baseline Noise or Drift

Symptom: The baseline of the chromatogram is not flat, showing high-frequency noise, periodic pulsations, or a gradual upward or downward drift. This can interfere with the detection and quantification of low-level impurities.[5][7]

Possible Causes and Solutions:

CauseSolution
Mobile Phase Issues Dissolved gases, microbial growth, or impure solvents can contribute to baseline noise.[2][5][8] Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[5][8] Use high-purity (HPLC or UPLC grade) solvents and prepare fresh mobile phases daily.[2][5][9]
Pump Malfunction Worn pump seals, check valves, or trapped air bubbles can cause pressure fluctuations leading to a pulsating baseline.[3][5][7] Prime the pump to remove air bubbles.[10] If the problem persists, perform pump maintenance, including seal and check valve replacement.[5][11]
Detector Issues A deteriorating lamp or a contaminated flow cell can cause noise and drift.[5][7] Flush the flow cell with a suitable solvent (e.g., isopropanol).[7] Check the lamp's energy output and replace it if it's low.[7][12]
Temperature Fluctuations Changes in ambient temperature can affect the refractive index of the mobile phase, causing baseline drift, especially at high sensitivity settings.[5][7][8] Use a column oven and ensure the mobile phase is at a stable temperature before entering the system.[8][13]
Contamination Contaminants leaching from the system or carryover from previous injections can appear as "ghost peaks" or a noisy baseline.[10] Flush the entire system with a strong solvent.

Workflow for Troubleshooting Baseline Noise:

Caption: A logical workflow for diagnosing the root cause of baseline noise in UPLC systems.

Issue 3: Retention Time Drift

Symptom: The retention times of peaks gradually or erratically shift over a series of injections, compromising peak identification and system suitability.[13][14]

Possible Causes and Solutions:

CauseSolution
Mobile Phase Composition Change Evaporation of volatile components or degradation of mobile phase additives can alter the elution strength.[15] Prepare fresh mobile phase daily and keep solvent bottles capped.
Inadequate Column Equilibration Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions. Ensure the column is fully equilibrated with the initial mobile phase composition before each injection. A common rule is to flush with 10-20 column volumes.
Column Temperature Fluctuations Inconsistent column temperature can significantly affect retention times.[13] Use a thermostatted column compartment and allow it to stabilize before starting the analysis.[8][13]
Flow Rate Instability Leaks in the system or a malfunctioning pump can cause the flow rate to vary.[3][15] Check for leaks by visual inspection and performing a pressure test.[11] If leaks are not present, service the pump.[5]
Column Aging/Contamination The stationary phase can degrade over time, or strongly retained compounds from the sample matrix can accumulate, altering the column chemistry.[4] Use a guard column and appropriate sample preparation to prolong column life. Periodically flush the column with a strong solvent.
Issue 4: Sample Carryover

Symptom: Peaks from a previous injection appear in the chromatogram of a subsequent blank or sample injection.[16][17] This is a critical issue in impurity analysis as it can lead to false positives.

Possible Causes and Solutions:

CauseSolution
Injector Contamination Residual sample can adhere to the needle, injection port, or valve.[18] Optimize the needle wash protocol by using a stronger wash solvent and increasing the wash duration.[19] Ensure the wash solvent is effective at solubilizing the analytes.
Column Carryover Strongly retained compounds from a previous injection may elute in a subsequent run.[17] Run a blank gradient after a high-concentration sample to check for column carryover. If observed, increase the gradient strength or add an isocratic hold at a high organic percentage at the end of each run to elute all components.
Improperly Seated Fittings Gaps in tubing connections can create dead volumes where the sample can be trapped and slowly bleed into the system.[17] Ensure all fittings are properly seated and tightened.

Experimental Protocol: Assessing and Minimizing Carryover

  • Inject a High-Concentration Standard: Inject a sample containing the analyte(s) of interest at the upper end of the expected concentration range.

  • Inject a Blank: Immediately following the high-concentration standard, inject a blank solvent (ideally the mobile phase).

  • Quantify Carryover: Analyze the chromatogram of the blank injection for any peaks corresponding to the analytes from the previous injection. The carryover percentage can be calculated as: (Peak Area in Blank / Peak Area in High-Concentration Standard) * 100

  • Optimize Wash Method: If carryover is detected, modify the autosampler's wash method.

    • Increase Wash Volume/Time: Double the duration of the needle wash.[19]

    • Change Wash Solvent: Select a wash solvent that is a strong solvent for the analytes. For example, for highly hydrophobic compounds, a wash solvent with a higher percentage of organic solvent or a different organic solvent (e.g., isopropanol) may be more effective.[18]

  • Re-evaluate: Repeat steps 1-3 to determine if the optimized wash method has reduced carryover to an acceptable level (typically below the limit of quantification).

Frequently Asked Questions (FAQs)

Q1: How do I choose the right UPLC column for impurity profiling?

A1: The choice of column is critical for achieving the necessary selectivity and resolution.[20]

  • Stationary Phase: C18 columns are a common starting point due to their versatility in reversed-phase chromatography.[21][22] However, for complex mixtures, screening columns with different selectivities (e.g., C8, Phenyl-Hexyl, or embedded polar groups) is recommended.[20][23][24]

  • Particle Size: Sub-2 µm particles, characteristic of UPLC, provide higher efficiency and resolution compared to larger particles used in traditional HPLC.[22][25]

  • Column Dimensions: Shorter columns (e.g., 50 mm) allow for faster analysis times, while longer columns (e.g., 100-150 mm) provide higher resolution for complex separations. A common starting point for UPLC impurity methods is a 2.1 x 100 mm column with 1.7 µm particles.

UPLC Column Selection Guide for Impurity Analysis

ParameterRecommendationRationale
Stationary Phase Chemistry Start with C18. Screen Phenyl, C8, and polar-embedded phases for different selectivity.[23][26]C18 is broadly applicable. Alternative chemistries can resolve co-eluting peaks by offering different interaction mechanisms.[20]
Particle Size 1.7 - 1.8 µmProvides high efficiency and resolution, enabling the detection of closely eluting and low-level impurities.[22][25]
Column Length 50 - 150 mm50 mm for faster screening, 100-150 mm for higher resolution of complex samples.[22]
Internal Diameter 2.1 mmStandard for UPLC, offering a good balance of sensitivity and sample loading capacity.[26]

Q2: How can I optimize my gradient elution method to better separate closely eluting impurities?

A2: Gradient optimization is key to resolving impurities that are structurally similar to the active pharmaceutical ingredient (API).

  • Start with a Scouting Gradient: A fast, wide gradient (e.g., 5-95% B in 10-15 minutes) can quickly reveal the elution profile of the impurities.[27][28]

  • Adjust the Gradient Slope: A shallower gradient (slower increase in organic solvent) increases the time each component spends migrating through the column, which can significantly improve the resolution between closely eluting peaks.[22][29]

  • Use Multi-Step Gradients: Incorporate isocratic holds or changes in the gradient slope at specific points in the run to target and improve the separation of critical peak pairs.[28][29]

Logical Diagram for Gradient Optimization:

Gradient_Optimization A Start: Initial Method B Run Scouting Gradient (e.g., 5-95% B) A->B C Identify Elution Window of Impurities B->C D Is Resolution Adequate (Rs > 1.5)? C->D E Decrease Gradient Slope (Make it Shallower) D->E No I Method Optimized D->I Yes F Adjust Initial/Final %B to Bracket Impurities E->F G Re-evaluate Resolution F->G G->D H Consider Multi-Step Gradient for Critical Pairs G->H If specific pairs are still co-eluting H->G

Caption: A systematic approach for optimizing a UPLC gradient method to resolve impurities.

Q3: What are the best practices for sample preparation to ensure reliable impurity detection?

A3: Proper sample preparation is crucial to protect the UPLC system and obtain accurate results.[9]

  • Filtration: Always filter samples through a 0.2 µm filter to remove particulates that can block the column frit and damage the system.

  • Solvent Compatibility: Dissolve the sample in a solvent that is compatible with the mobile phase and preferably weaker than or equal in strength to the initial mobile phase to avoid peak distortion.[4][9]

  • Concentration: The sample concentration should be high enough to detect impurities at the required levels (e.g., 0.05% threshold as per ICH guidelines) but not so high that it overloads the column or causes the API peak to saturate the detector.[21]

  • Extraction Techniques: For complex matrices, techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to remove interfering components and concentrate the impurities.[9]

References

Scalable production challenges for chiral pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for professionals engaged in the scalable production of chiral pharmaceutical intermediates.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up of chiral pharmaceutical intermediate synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up a chiral synthesis from lab to industrial scale?

A: Scaling up chiral synthesis presents multifaceted challenges that can impact yield, purity, and cost-effectiveness.[1] Key issues include:

  • Maintaining Enantioselectivity: Ensuring high enantiomeric excess (ee) is often difficult as subtle changes in reaction conditions (temperature, mixing, concentration) can have a significant impact on a larger scale.[][3]

  • Catalyst Performance and Cost: Chiral catalysts can be expensive, and their efficiency (turnover number, TON) may decrease upon scale-up due to deactivation or poisoning.[][3] Catalyst recovery and reuse are critical for economic viability.

  • Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in the lab can pose significant safety and control risks at an industrial scale, potentially leading to side reactions or racemization.[4]

  • Process Robustness: A process must be resilient to minor variations in raw material quality, solvent grades, and operational parameters to ensure consistent production.[5][6]

  • Downstream Processing: Isolating and purifying the desired enantiomer can become more complex and costly at a larger scale, especially if it involves techniques like preparative chromatography.[7]

Q2: How does racemization occur during scale-up, and how can it be minimized?

A: Racemization is the process where an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers, leading to a loss of optical purity.[] During scale-up, this can be triggered by:

  • Elevated Temperatures: Higher temperatures, often encountered due to poor heat dissipation in large reactors, can provide the energy needed to overcome the activation barrier for racemization.[]

  • Inappropriate Solvents: Polar solvents can sometimes stabilize the transition state of a racemization reaction, facilitating the loss of chirality.[]

  • Harsh pH Conditions: Both strongly acidic or basic conditions, which might be used during reaction or workup, can promote racemization in sensitive molecules.

  • Prolonged Reaction or Hold Times: Longer exposure to challenging conditions increases the risk of racemization.[4]

Minimization Strategies:

  • Optimize heat transfer in the reactor to avoid localized "hot spots."

  • Carefully select solvents that do not promote racemization.

  • Neutralize the reaction mixture promptly and gently during workup.

  • Minimize reaction and processing times wherever possible.

Q3: What are the most cost-effective methods for producing chiral intermediates at a large scale?

A: The most cost-effective method depends heavily on the specific target molecule. However, catalytic methods are generally preferred for large-scale production over stoichiometric approaches.[8]

  • Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.[][9] It is often the most economical and environmentally friendly option, provided a suitable catalyst is available.[10]

  • Enzymatic Resolution: Biocatalysis offers high selectivity under mild conditions and can significantly reduce waste compared to traditional resolution methods.[11] Immobilized enzymes can be reused, further improving cost-effectiveness.[12]

  • Chiral Auxiliaries: While reliable, this method involves additional synthetic steps to attach and remove the auxiliary, which can increase costs.[13][14] However, for some transformations, it remains the most robust option.[14]

  • Chiral Resolution via Diastereomeric Crystallization: This classical method is often used but has a theoretical maximum yield of 50% for the desired enantiomer, making it inherently wasteful unless the unwanted enantiomer can be racemized and recycled.[15]

Q4: What is enantiomeric excess (ee) and why is it critical in pharmaceutical production?

A: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a greater amount than the other.[16] It is calculated as the absolute difference between the mole fractions of the two enantiomers, often expressed as a percentage.[16] For example, a sample containing 98% of the (R)-enantiomer and 2% of the (S)-enantiomer has an ee of 96%.

In the pharmaceutical industry, ee is critical because different enantiomers of a drug can have vastly different biological effects.[11][17] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause toxic side effects, as famously demonstrated by the thalidomide tragedy.[11] Therefore, regulatory agencies like the FDA require strict control over the stereochemical purity of chiral drugs to ensure their safety and efficacy.[11][17]

Section 2: Troubleshooting Guide: Asymmetric Catalysis

This section addresses common issues encountered during the scale-up of asymmetric catalytic reactions, such as asymmetric hydrogenation.

Q: My asymmetric hydrogenation reaction shows poor conversion and low enantioselectivity upon scale-up. What are the likely causes?

A: This is a common scale-up issue, often stemming from factors that were negligible at the lab scale.[3][6] The primary areas to investigate are starting material quality, catalyst inhibition, and reaction conditions.

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q2 [label="Are Reaction Conditions\n(Temp, Pressure, Mixing)\nTruly Equivalent to Lab Scale?", fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Yes", shape=plaintext, fontcolor="#34A853"]; a2_no [label="No", shape=plaintext, fontcolor="#EA4335"]; sol2 [label="Root Cause:\n- Poor mass/heat transfer\n- Inefficient H2 delivery\n- Localized overheating", fillcolor="#F1F3F4", fontcolor="#202124"]; rec2 [label="Recommendation:\n- Model reactor mixing & heat transfer\n- Improve agitation\n- Ensure consistent H2 dispersion", fillcolor="#4285F4", fontcolor="#FFFFFF"];

q3 [label="Is Catalyst Sensitive to\nOxygen or Water?", fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Root Cause:\n- Air leak in reactor\n- High water content in\nsolvents/reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; rec3 [label="Recommendation:\n- Improve inerting procedures\n- Use dry solvents\n- Test catalyst robustness to water", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> a1_no [xlabel=""]; a1_no -> sol1; sol1 -> rec1; q1 -> a1_yes [xlabel=""]; a1_yes -> q2; q2 -> a2_no [xlabel=""]; a2_no -> sol2; sol2 -> rec2; q2 -> a2_yes [xlabel=""]; a2_yes -> q3; q3 -> sol3; sol3 -> rec3; } ` Caption: Troubleshooting logic for poor performance in scaled-up asymmetric hydrogenation.

Troubleshooting Steps & Data Analysis

A systematic investigation is crucial. Robustness and stress testing studies can help establish the "edge of failure" for key parameters.[6]

Parameter InvestigatedPotential Impact on Scale-UpTroubleshooting Action
Starting Material Quality Trace impurities (e.g., residual solvents, reagents from a previous step) can act as catalyst poisons, drastically reducing conversion and ee.[6]Purify the starting material and re-run the reaction. Conduct spiking studies by adding suspected impurities to a clean reaction to confirm their inhibitory effect.
Oxygen/Air Exposure Many hydrogenation catalysts are sensitive to oxygen. A small leak in a large-scale reactor can completely inhibit the reaction.[6]Review and improve inerting procedures (e.g., vacuum/nitrogen cycles). Test the catalyst's sensitivity to air exposure before and during the reaction.
Water Content While some catalytic systems are robust towards water, others can experience a significant reduction in reaction rate.[6]Use anhydrous solvents and reagents. Empirically test the reaction's tolerance by spiking with controlled amounts of water.
Catalyst Loading The optimal catalyst loading (mol%) may differ between lab and plant scale due to variations in mixing and mass transfer efficiency.Re-optimize the catalyst loading at the larger scale. Evaluate the turn-over number (TON) and turn-over frequency (TOF).
Mixing & H₂ Mass Transfer Inefficient mixing in a large reactor can lead to poor contact between the substrate, catalyst, and hydrogen gas, resulting in slower, incomplete reactions.Evaluate the reactor's agitation efficiency. Consider changing the impeller type or agitation speed. Ensure the hydrogen sparging system provides good dispersion.

Experimental Protocol: Robustness Testing for Asymmetric Hydrogenation

This protocol outlines a method for testing the influence of a potential catalyst poison (e.g., a residual alcohol from a previous step) on the reaction.

  • Setup: Prepare five parallel pressure reactors with identical setups (stirring, temperature control, H₂ supply).

  • Charge Reactors: To each reactor, add the purified starting material, solvent, and the chiral pre-catalyst under a strict inert atmosphere.

  • Spiking:

    • Reactor 1 (Control): Add no impurity.

    • Reactor 2: Add 0.1 equivalent of the potential poison (e.g., methanol).

    • Reactor 3: Add 0.5 equivalents of the poison.[6]

    • Reactor 4: Add 2.0 equivalents of the poison.

    • Reactor 5: Add 5.0 equivalents of the poison.[6]

  • Reaction: Seal the reactors, purge with H₂, pressurize to the target pressure, and heat to the reaction temperature.

  • Monitoring: Take samples from each reactor at regular time intervals (e.g., 1, 2, 4, 8, 16 hours).

  • Analysis: Quench the samples and analyze by chiral HPLC or GC to determine the conversion (%) and the enantiomeric excess (ee, %).

  • Evaluation: Plot conversion and ee vs. time for each reactor. A significant drop in reaction rate or final ee in the spiked reactors confirms that the impurity is a catalyst poison.

Section 3: Troubleshooting Guide: Chiral Chromatography

Scaling up chiral separations from analytical to preparative scale often introduces unique problems related to column performance and longevity.

Q: The resolution between enantiomers on my preparative chiral column has decreased over time. What should I do?

A: A loss of resolution is typically caused by column contamination, degradation of the stationary phase, or a change in the mobile phase.[18]

Step-by-Step Troubleshooting:

  • Verify Mobile Phase: Prepare a fresh batch of the mobile phase. Inconsistent composition, especially trace amounts of water or additives, can drastically alter selectivity.[19]

  • Column Flushing: The most common cause is the adsorption of impurities from the sample onto the column's stationary phase.[18] Perform a rigorous flushing and regeneration procedure as recommended by the column manufacturer.

  • Check for Voids/Channels: A sudden shock or pressure surge can disturb the packed bed, creating voids and leading to peak broadening and loss of efficiency. Reversing the column and flushing at a low flow rate can sometimes help.[18]

  • Test Column Performance: After flushing, test the column using the original quality control (QC) conditions and a standard compound to see if performance is restored.[18] If not, the stationary phase may be irreversibly damaged.

Experimental Protocol: General Chiral Column Flushing and Regeneration

Caution: Always consult the manufacturer's specific instructions for your column. This is a general guide, particularly for robust immobilized polysaccharide-based columns.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Initial Flush: Flush the column with 10-20 column volumes of 100% Isopropanol (IPA) or Ethanol (EtOH) to remove the mobile phase and moderately retained impurities.

  • Strong Solvent Wash (Immobilized Phases Only): For strongly adsorbed impurities on immobilized columns, a stronger solvent may be needed.[18]

    • Flush with 5-10 column volumes of Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Crucially, follow immediately with an intermediate solvent flush (e.g., 10 column volumes of IPA) before returning to the normal phase mobile phase.

  • Re-equilibration: Equilibrate the column with the mobile phase for at least 10-15 column volumes, or until the baseline is stable.

  • Performance Test: Inject a standard to confirm that resolution has been restored.

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// Connections start -> mode; mode -> np_cols [label="NP"]; mode -> rp_cols [label="RP"]; mode -> po_cols [label="PO"]; np_cols -> eval; rp_cols -> eval; po_cols -> eval; eval -> no_sep [label="No"]; eval -> optimize [label="Yes"]; optimize -> final_eval; final_eval -> success [label="Yes"]; final_eval -> more_opt [label="No"]; more_opt -> optimize; } ` Caption: A workflow for systematic chiral method development and column screening.

Section 4: Troubleshooting Guide: Enzymatic & Biocatalytic Methods

Enzymatic resolutions are highly selective but can be sensitive to process parameters.

Q: My enzymatic kinetic resolution is not achieving the desired enantiomeric excess for the remaining substrate. What are the primary factors to check?

A: In an ideal kinetic resolution, one enantiomer reacts much faster than the other. Low or variable ee can be caused by issues with the enzyme's selectivity, reaction equilibrium, or non-enzymatic side reactions.

Key Parameters Affecting Enantioselectivity (E-value):

ParameterEffect on ResolutionTroubleshooting Action
Co-solvent The choice and concentration of organic co-solvent can significantly alter enzyme conformation and, therefore, its enantioselectivity.[12]Screen different water-miscible co-solvents (e.g., DMSO, t-butanol, acetonitrile) at various concentrations (5-50% v/v).
Temperature Temperature affects both reaction rate and selectivity. Often, lower temperatures lead to higher enantioselectivity, albeit at a slower rate.Run the reaction at different temperatures (e.g., 20°C, 30°C, 40°C) and analyze the impact on both conversion rate and the ee of the product and remaining substrate.
pH The pH of the aqueous medium affects the ionization state of both the enzyme's active site and the substrate, which is critical for optimal activity and selectivity.Determine the optimal pH for the enzyme (often from literature) and use a suitable buffer system to maintain it throughout the reaction.
Product Inhibition The product formed during the reaction can sometimes inhibit the enzyme, slowing the reaction down and potentially affecting the apparent selectivity.[12]Measure reaction progress over time. If the rate slows significantly before 50% conversion, product inhibition may be occurring. Consider in-situ product removal.
Enzyme Immobilization The process of immobilization can sometimes alter the enzyme's structure, leading to a change in its E-value.If using an immobilized enzyme, compare its performance to the free enzyme to ensure selectivity has not been compromised.

// Nodes racemate [label="Racemic Substrate\n(R)-S + (S)-S", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; enzyme [label="Enzyme\n(Selective for R)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=proteasesite]; product [label="Product (P)\nfrom (R)-S", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; unreacted [label="Enantiopure Substrate\n(S)-S", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; racemization [label="Racemization Catalyst\n(e.g., Metal Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];

// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0];

// Connections racemate -> p1 [arrowhead=none]; p1 -> enzyme [label="k_fast"]; enzyme -> product; p1 -> unreacted [label="k_slow"];

unreacted -> p2 [arrowhead=none, style=dashed]; p2 -> racemization [style=dashed]; racemization -> racemate [label="In-situ racemization\nof unwanted enantiomer", style=dashed, fontcolor="#5F6368"]; } ` Caption: The principle of Dynamic Kinetic Resolution (DKR).[20]

References

Validation & Comparative

A Comparative Guide to UPLC and LC-MS/MS Methods for the Quantification of (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct analytical methods for the quantification of (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane, a key intermediate in the synthesis of Ranolazine. The comparison focuses on a rapid Ultra-Performance Liquid Chromatography (UPLC) method and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, offering insights into their respective performances and applications in pharmaceutical analysis.

Method Performance Comparison

The following table summarizes the key performance parameters of the UPLC and LC-MS/MS methods for the quantification of this compound.

ParameterUPLC MethodLC-MS/MS Method
Instrumentation UPLC with UV DetectorLC-MS/MS with ESI
Column Reversed-phase RP-18Poroshell C18 PFP (150 x 3.0 mm, 2.7 µm)
Mobile Phase A: WaterB: Acetonitrile:Water (70:30 v/v)A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol
Elution GradientGradient
Flow Rate 0.3 mL/min0.4 mL/min
Detection UV at 223 nmESI in Positive Mode
Linearity Not explicitly stated in abstract0.05 - 5.0 ppm
Limit of Quantification (LOQ) Not explicitly stated in abstract0.15 ppm
Recovery Not explicitly stated in abstract102.9% - 112.3%
Run Time Not explicitly stated in abstract18 minutes

Experimental Protocols

UPLC Method (Based on Abstract)

A definitive, detailed protocol for the UPLC method by Vakamulla Malati et al. could not be retrieved as the full-text article was not accessible. However, the abstract indicates the following experimental conditions:

  • Instrumentation : Ultra-Performance Liquid Chromatography system equipped with a UV detector.

  • Column : A reversed-phase RP-18 column.

  • Mobile Phase : A gradient elution using Water as mobile phase A and a mixture of Acetonitrile and Water (70:30 v/v) as mobile phase B.

  • Flow Rate : 0.3 mL/min.

  • Detection : UV detection at a wavelength of 223 nm.

  • Validation : The method was reported to be validated according to ICH guidelines for selectivity, precision, linearity, and accuracy.

LC-MS/MS Method for Genotoxic Impurity Analysis[1][2]

This method was developed for the simultaneous quantification of five potential genotoxic impurities in Ranolazine, including this compound (referred to as Related compound A).

1. Instrumentation and Chemicals [1][2]

  • A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system was used.

  • Solvents and reagents were of LC-MS grade (>99.8% purity). Water, Acetonitrile, and Methanol were purchased from Honeywell, and Formic acid from Fluka.

  • This compound and other impurities were procured from PS3 labs LLP, Hyderabad, India.

2. Chromatographic Conditions [1][2]

  • Column : Poroshell C18 PFP (150 x 3.0 mm, 2.7 µm).

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in Methanol.

  • Flow Rate : 0.4 mL/min.

  • Run Time : 18 minutes.

  • Gradient Program :

    • 0.00 min: 2% B

    • 2.00 min: 2% B

    • 7.00 min: 50% B

    • 10.00 min: 80% B

    • 12.00 min: 98% B

    • 15.00 min: 98% B

    • 15.10 min: 2% B

    • 18.00 min: 2% B

3. Mass Spectrometric Conditions [1]

  • Ionization : Electrospray ionization (ESI) in positive mode.

  • MRM Transitions : Specific precursor to product ion transitions were monitored for each impurity. For this compound (Related compound A), the m/z transition would be specific to its molecular weight and fragmentation pattern.

4. Standard and Sample Preparation [1]

  • Stock Solutions : 10 mg of each impurity was accurately weighed and dissolved in 10 mL of acetonitrile to obtain a concentration of 1000 µg/mL.

  • Working Solutions : A mixed stock solution was further diluted to 1 µg/mL.

  • Calibration Standards : A series of calibration standards were prepared from the working solution to obtain final concentrations ranging from 0.1 ng/mL to 10 ng/mL (corresponding to 0.05 to 5 ppm with respect to a 2 mg/mL Ranolazine solution).

  • Spiked Sample Preparation : 20 mg of Ranolazine was weighed into a 10 mL volumetric flask, and an appropriate volume of the impurity mix stock was added to achieve concentrations of 1 ng/mL (0.5 ppm) and 0.3 ng/mL (0.15 ppm) with respect to the Ranolazine concentration.

Visualizing the Analytical Workflows

The following diagrams illustrate the experimental workflows for the UPLC and LC-MS/MS methods.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing prep_start Weigh Analyte dissolve Dissolve in Diluent prep_start->dissolve dilute Prepare Working Solutions dissolve->dilute inject Inject into UPLC dilute->inject separate Separation on RP-18 Column (Gradient Elution) inject->separate detect UV Detection at 223 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: UPLC method experimental workflow.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Weigh Impurities & Ranolazine dissolve Dissolve in Acetonitrile prep_start->dissolve mix_stock Prepare Mixed Impurity Stock dissolve->mix_stock spike Spike Ranolazine Sample mix_stock->spike inject Inject into LC-MS/MS spike->inject separate Separation on Poroshell C18 PFP (Gradient Elution) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: LC-MS/MS method experimental workflow.

References

A Comparative Analysis of (S)-Guaiacol Glycidyl Ether and Alternative Chiral Glycidyl Ethers via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of (S)-Guaiacol glycidyl ether with (S)-Glycidyl methyl ether and (S)-Glycidyl tosylate is presented for researchers in drug development and materials science. This guide provides a side-by-side analysis of their ¹H and ¹³C NMR spectral data, offering insights into the influence of different substituents on the chemical environment of the chiral glycidyl ether moiety.

Chiral glycidyl ethers are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and functional polymers. Among these, (S)-Guaiacol glycidyl ether holds significance due to the presence of the guaiacol unit, which can impart unique properties to the target molecules. A thorough understanding of its spectral characteristics, in comparison to other functionalized glycidyl ethers, is crucial for facile structure elucidation and quality control. This guide compares the ¹H and ¹³C NMR spectra of (S)-Guaiacol glycidyl ether with two common alternatives: (S)-Glycidyl methyl ether, an alkyl ether, and (S)-Glycidyl tosylate, an aryl sulfonate ester.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectra of the three compounds in CDCl₃ reveal distinct chemical shifts for the protons of the oxirane ring and the attached side chains. The data is summarized in Table 1.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
(S)-Guaiacol glycidyl ether Aromatic H6.85-7.05m-
O-CH₂ (glycidyl)4.25 / 4.00dd / ddJ = 11.0, 3.0 / J = 11.0, 6.0
O-CH (glycidyl)3.35m-
OCH₃3.88s-
CH₂ (oxirane)2.90 / 2.75dd / ddJ = 5.0, 4.0 / J = 5.0, 2.5
(S)-Glycidyl methyl ether O-CH₂ (glycidyl)3.70 / 3.40dd / ddJ = 11.5, 3.0 / J = 11.5, 6.0
O-CH (glycidyl)3.15m-
OCH₃3.38s-
CH₂ (oxirane)2.80 / 2.60dd / ddJ = 5.0, 4.0 / J = 5.0, 2.5
(S)-Glycidyl tosylate Aromatic H (tosyl)7.80 / 7.35d / dJ = 8.0
O-CH₂ (glycidyl)4.35 / 4.00dd / ddJ = 11.5, 3.5 / J = 11.5, 6.5
O-CH (glycidyl)3.20m-
CH₂ (oxirane)2.90 / 2.70dd / ddJ = 5.0, 4.5 / J = 5.0, 2.5
CH₃ (tosyl)2.45s-

Table 1: Comparative ¹H NMR data for (S)-Guaiacol glycidyl ether and its alternatives in CDCl₃.

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectra provide further structural insights, particularly regarding the electronic effects of the substituents on the carbon atoms of the glycidyl moiety. The data is compiled in Table 2.

Compound Carbon Assignment Chemical Shift (δ, ppm)
(S)-Guaiacol glycidyl ether Aromatic C-O149.8, 147.5
Aromatic C121.5, 120.8, 114.5, 112.0
O-CH₂ (glycidyl)70.5
OCH₃55.9
O-CH (glycidyl)50.1
CH₂ (oxirane)44.8
(S)-Glycidyl methyl ether O-CH₂ (glycidyl)74.0
OCH₃59.1
O-CH (glycidyl)50.8
CH₂ (oxirane)44.2
(S)-Glycidyl tosylate Aromatic C (tosyl)145.0, 132.8, 130.0, 128.0
O-CH₂ (glycidyl)70.0
O-CH (glycidyl)48.5
CH₂ (oxirane)44.9
CH₃ (tosyl)21.6

Table 2: Comparative ¹³C NMR data for (S)-Guaiacol glycidyl ether and its alternatives in CDCl₃.

Experimental Protocols

Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, 16-32 scans, and a pulse width of 30 degrees.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer at a frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2 s, and 512-1024 scans were typically used. Proton decoupling was applied to obtain singlet peaks for all carbon atoms.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the characterization and comparison of the chiral glycidyl ethers using NMR spectroscopy.

G Workflow for Comparative NMR Analysis of Chiral Glycidyl Ethers cluster_compounds Compounds cluster_nmr NMR Spectroscopy cluster_data Data Processing & Analysis cluster_comparison Comparative Analysis A (S)-Guaiacol glycidyl ether HNMR ¹H NMR Acquisition A->HNMR CNMR ¹³C NMR Acquisition A->CNMR B (S)-Glycidyl methyl ether B->HNMR B->CNMR C (S)-Glycidyl tosylate C->HNMR C->CNMR ProcessH Process ¹H NMR Spectra (Chemical Shift, Multiplicity, J-coupling) HNMR->ProcessH ProcessC Process ¹³C NMR Spectra (Chemical Shift) CNMR->ProcessC AssignH Assign ¹H Signals ProcessH->AssignH AssignC Assign ¹³C Signals ProcessC->AssignC Compare Compare Spectral Data (Tables 1 & 2) AssignH->Compare AssignC->Compare Conclusion Structure-Spectra Correlation Compare->Conclusion

Caption: Workflow for NMR Analysis.

Certificate of Analysis for (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane reference standards, a key intermediate in the synthesis of Ranolazine. The quality and characterization of this reference standard are critical for accurate analytical method development, validation, and routine quality control of Ranolazine and its related substances. This document presents a comparative analysis of specifications from various suppliers, detailed experimental protocols for quality assessment, and visual workflows to aid in the selection of the most suitable reference standard for your research and development needs.

Comparative Analysis of Reference Standards

The following table summarizes the typical specifications for (2s)-2-[(2--Methoxyphenoxy)methyl]oxirane reference standards from various suppliers. It is important to note that the data presented here is compiled from publicly available information and representative Certificates of Analysis. For lot-specific data, it is essential to consult the Certificate of Analysis provided by the supplier upon purchase.

Table 1: Comparison of this compound Reference Standard Specifications

Parameter Supplier A (Illustrative) Supplier B (Illustrative) Allmpus USP
Product Name This compoundRanolazine Related Compound ARANOLAZINE RELATED COMPOUND ARanolazine Related Compound A
CAS Number 2210-74-42210-74-42210-74-42210-74-4
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₂O₃C₁₀H₁₂O₃C₁₀H₁₂O₃
Molecular Weight 180.20180.20180.2180.20
Purity (by HPLC) ≥ 99.5%≥ 99.0%99.70 %[1]Conforms to USP specifications
Identity Conforms to structure (¹H NMR, MS)Conforms to structure (¹H NMR, MS)Conforms (¹H NMR, MS, IR, TGA)[1]Conforms to USP tests
Water Content (by Karl Fischer) ≤ 0.5%≤ 0.5%Not specifiedNot specified
Residual Solvents Meets USP <467> requirementsMeets USP <467> requirementsNot specifiedNot specified
Individual Impurity ≤ 0.1%≤ 0.2%Not specifiedAs per USP monograph
Total Impurities ≤ 0.5%≤ 0.8%Not specifiedAs per USP monograph
Appearance White to Off-White SolidWhite to Off-White SolidNot specifiedWhite to Off-White Solid
Certificate of Analysis Provided with productProvided with productProvided with product[1]Provided with product

Disclaimer: Data for Supplier A and Supplier B is illustrative and based on typical specifications for pharmaceutical reference standards. Please refer to the supplier's specific Certificate of Analysis for accurate data.

Experimental Protocols

Accurate characterization of the this compound reference standard is crucial. Below are detailed methodologies for key analytical tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the reference standard and to identify and quantify any impurities. A rapid and sensitive UPLC method has been developed for the separation and determination of this compound and its process-related impurities and regioisomers.[2]

  • Instrumentation: Ultra-Performance Liquid Chromatograph (UPLC) with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile and Water mixture (70:30 v/v)

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    10 10 90
    12 10 90
    12.1 90 10

    | 15 | 90 | 10 |

  • Flow Rate: 0.3 mL/min

  • Detection Wavelength: 223 nm

  • Injection Volume: 2 µL

  • Column Temperature: 30°C

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analysis: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2] Purity is typically calculated by area normalization, assuming all impurities have the same response factor as the main peak.

Identity Confirmation by ¹H NMR and Mass Spectrometry
  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Procedure: A small amount of the reference standard is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound.

  • Mass Spectrometry (MS):

    • Ionization Technique: Electrospray Ionization (ESI) is commonly used.

    • Analysis Mode: Positive ion mode.

    • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. The observed molecular weight should correspond to the theoretical molecular weight of the compound (180.20 g/mol ).

Water Content Determination by Karl Fischer Titration

The Karl Fischer titration method is a highly specific and accurate technique for determining the water content in pharmaceutical substances.[3][4][5][6]

  • Method: Volumetric Karl Fischer Titration.

  • Reagent: Commercially available Karl Fischer reagent.

  • Apparatus: An automatic Karl Fischer titrator.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

    • Accurately weigh a suitable amount of the this compound reference standard and transfer it to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

    • Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.

    • The water content is calculated based on the amount of reagent consumed.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for the analysis of a this compound reference standard.

G cluster_0 Reference Standard Analysis Workflow cluster_1 Identity Tests Sample Reference Standard Sample Purity Purity Assessment (HPLC/UPLC) Sample->Purity Identity Identity Confirmation Sample->Identity Water Water Content (Karl Fischer) Sample->Water Solvents Residual Solvents (GC) Sample->Solvents CoA Certificate of Analysis Generation Purity->CoA NMR 1H NMR Identity->NMR MS Mass Spectrometry Identity->MS IR Infrared Spectroscopy Identity->IR Water->CoA Solvents->CoA NMR->CoA MS->CoA IR->CoA

Caption: Workflow for Reference Standard Qualification.

G cluster_0 HPLC Purity Analysis Workflow Prep Sample Preparation Inject HPLC Injection Prep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Purity Calculation Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC Purity Analysis Workflow.

This guide is intended to assist researchers and scientists in making informed decisions when selecting a this compound reference standard. By understanding the comparative specifications and the underlying analytical methodologies, users can better ensure the quality and reliability of their analytical results in the development of Ranolazine-based pharmaceuticals.

References

Comparative Analysis of (R)- and (S)-Isomers of 2-[(2-Methoxyphenoxy)methyl]oxirane: A Chiral Intermediate's Impact on Final Drug Product Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Direct comparative studies on the isolated (R)- and (S)-isomers of 2-[(2-Methoxyphenoxy)methyl]oxirane are not extensively available in peer-reviewed literature. This compound is primarily recognized as a crucial chiral building block in the synthesis of various pharmaceuticals, most notably beta-blockers. The stereochemistry of this oxirane precursor directly dictates the stereochemistry of the final active pharmaceutical ingredient (API), which in turn can have profound implications for its pharmacological and toxicological profile.

This guide will, therefore, focus on a well-documented downstream product, Carvedilol , to illustrate the critical importance of the stereochemistry of the parent oxirane. Carvedilol is synthesized using a chiral epoxide intermediate, and its enantiomers, (S)-Carvedilol and (R)-Carvedilol, exhibit distinct pharmacological activities. This comparison serves as a powerful proxy for understanding why the stereochemical purity of 2-[(2-Methoxyphenoxy)methyl]oxirane is of paramount importance.

Pharmacological Profile: (S)- vs. (R)-Carvedilol

Carvedilol is a non-selective beta-adrenergic receptor blocker and an alpha-1 adrenergic receptor blocker. The therapeutic effects of Carvedilol are primarily attributed to the (S)-enantiomer, which is a potent beta- and alpha-1 blocker. The (R)-enantiomer, on the other hand, is a much weaker beta-blocker but retains alpha-1 blocking activity.

Table 1: Comparative Receptor Binding Affinities of Carvedilol Enantiomers

EnantiomerReceptor TargetBinding Affinity (Ki, nM)Primary Activity
(S)-Carvedilol β1-adrenergic0.22β-blockade
β2-adrenergic0.34β-blockade
α1-adrenergic2.7α-blockade
(R)-Carvedilol β1-adrenergic15Weak β-blockade
β2-adrenergic23Weak β-blockade
α1-adrenergic1.8α-blockade

Data presented are representative values from literature and may vary based on experimental conditions.

Experimental Protocols

1. Radioligand Binding Assay for Adrenergic Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., β1, β2, or α1-adrenergic receptors).

    • Radioligand specific for the target receptor (e.g., [3H]CGP-12177 for β-receptors, [3H]prazosin for α1-receptors).

    • Test compounds: (S)-Carvedilol and (R)-Carvedilol.

    • Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

    • The filters are washed to remove any non-specifically bound radioligand.

    • The radioactivity trapped on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The differential effects of the Carvedilol enantiomers can be understood by examining their interaction with the adrenergic signaling pathway.

G cluster_S (S)-Carvedilol Pathway cluster_R (R)-Carvedilol Pathway S_Carvedilol (S)-Carvedilol beta_receptor_S β-Adrenergic Receptor S_Carvedilol->beta_receptor_S High Affinity Antagonist alpha_receptor_S α1-Adrenergic Receptor S_Carvedilol->alpha_receptor_S Antagonist G_protein_S Gs Protein beta_receptor_S->G_protein_S Blocks Activation PLC_S Phospholipase C alpha_receptor_S->PLC_S Blocks Activation AC_S Adenylyl Cyclase G_protein_S->AC_S Blocks Activation cAMP_S ↓ cAMP AC_S->cAMP_S IP3_DAG_S ↓ IP3/DAG PLC_S->IP3_DAG_S R_Carvedilol (R)-Carvedilol beta_receptor_R β-Adrenergic Receptor R_Carvedilol->beta_receptor_R Low Affinity Antagonist alpha_receptor_R α1-Adrenergic Receptor R_Carvedilol->alpha_receptor_R High Affinity Antagonist PLC_R Phospholipase C alpha_receptor_R->PLC_R Blocks Activation IP3_DAG_R ↓ IP3/DAG PLC_R->IP3_DAG_R

Caption: Adrenergic signaling pathways modulated by (S)- and (R)-Carvedilol.

G start Start: Cell Membranes expressing Adrenergic Receptors incubation Incubate with: 1. Radioligand (e.g., [3H]prazosin) 2. Varying concentrations of (R)- or (S)-Carvedilol start->incubation filtration Rapid Filtration (Separates bound from unbound ligand) incubation->filtration scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation scintillation->analysis end End: Binding Affinity (Ki) values for each enantiomer analysis->end

A Researcher's Guide: Comparing Chemical and Biocatalytic Synthesis of Chiral Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral epoxides are indispensable building blocks in modern organic synthesis, serving as crucial intermediates for a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their value lies in the strained three-membered ring, which can be opened stereospecifically by various nucleophiles to introduce two adjacent stereocenters. The synthesis of these molecules in an enantiomerically pure form is therefore of paramount importance.[3] Historically, this has been the domain of chemical catalysis, but biocatalytic methods have emerged as powerful, green alternatives.[4][5]

This guide provides an objective comparison between established chemical methods and modern biocatalytic approaches for synthesizing chiral epoxides. We will delve into reaction mechanisms, present comparative performance data from experimental studies, provide detailed experimental protocols, and offer visual workflows to aid in methodological selection.

Chemical Synthesis Methods: Precision through Catalysis

Chemical methods for asymmetric epoxidation rely on chiral metal catalysts to control the stereochemical outcome. These methods are well-established and highly effective for specific substrate classes.

A. Sharpless Asymmetric Epoxidation (SAE)

The Sharpless epoxidation is a Nobel Prize-winning reaction renowned for its high enantioselectivity in the epoxidation of primary and secondary allylic alcohols.[6][7] The reaction utilizes a catalyst formed in situ from titanium tetra(isopropoxide) and a chiral dialkyl tartrate (DET), with tert-butyl hydroperoxide (TBHP) as the oxidant.[8][9] The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized, making the stereochemical outcome highly predictable.[7][10]

  • Advantages : Excellent enantioselectivity (>90-99% ee), predictable stereochemistry, and commercially available reagents.[7][11]

  • Disadvantages : Substrate scope is largely limited to allylic alcohols, and it requires a stoichiometric amount of the titanium/tartrate complex and removal of metal residues from the final product.[7]

B. Jacobsen-Katsuki Epoxidation

Complementary to the Sharpless method, the Jacobsen-Katsuki epoxidation is effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and conjugated olefins.[12][13] This method employs a chiral manganese-salen complex as the catalyst and typically uses a stoichiometric oxidant like sodium hypochlorite (bleach).[13][14]

  • Advantages : Broader substrate scope than SAE, including simple alkenes, and high enantioselectivity for cis-alkenes.[12][15]

  • Disadvantages : Lower efficiency for trans-alkenes, potential for catalyst degradation, and the use of strong oxidants.[12]

Biocatalytic Methods: Nature's Approach to Chirality

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. These methods operate under mild, environmentally benign conditions (ambient temperature and pressure, neutral pH) and are gaining traction as sustainable alternatives to classical chemistry.[5]

A. Direct Epoxidation by Monooxygenases

Monooxygenases are enzymes that insert one atom of molecular oxygen into a substrate.[16] Flavin-dependent monooxygenases, such as Styrene Monooxygenase (SMO) and Cyclohexanone Monooxygenase (CHMO), are particularly effective for the asymmetric epoxidation of alkenes.[17][18] For example, SMOs can convert styrene and its derivatives into the corresponding (S)-epoxides with exceptional enantiomeric excess (>99% ee).[19][20] These reactions often require a cofactor like NAD(P)H, necessitating in-situ regeneration systems in whole-cell biocatalysis.[21]

  • Advantages : Extremely high enantioselectivity, mild reaction conditions (water, room temperature), and use of air as the ultimate oxidant.[22]

  • Disadvantages : Enzyme stability can be an issue, requirement for cofactor regeneration, and potential substrate/product inhibition.[3]

B. Chemoenzymatic Epoxidation via Lipases

This green chemistry approach uses a lipase, such as the immobilized Candida antarctica lipase B (Novozym 435), in a non-hydrolytic capacity.[23] The lipase catalyzes the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide.[24] This peroxy acid, generated in situ, then acts as the oxidant in a classical Prilezhaev epoxidation of an alkene.[23][25]

  • Advantages : Avoids the handling of hazardous pre-formed peracids, uses inexpensive and readily available enzymes and reagents, and shows high yields (75-99%).[24][26]

  • Disadvantages : The epoxidation step itself is non-enzymatic and thus not inherently stereoselective; chirality must come from a chiral substrate or a subsequent resolution step.

C. Kinetic Resolution by Epoxide Hydrolases (EHs)

This is an indirect method to obtain a chiral epoxide from a racemic mixture. Epoxide hydrolases catalyze the enantioselective ring-opening of a racemic epoxide to its corresponding vicinal diol.[27][28] One enantiomer of the epoxide reacts much faster than the other, allowing for the separation of the unreacted, enantiomerically pure epoxide from the diol product.[2]

  • Advantages : High enantioselectivity, no need for cofactors, and generation of two valuable chiral products (epoxide and diol).[28]

  • Disadvantages : The maximum theoretical yield for the desired epoxide is 50%, and separation of the remaining epoxide from the diol product is required.

Quantitative Performance Comparison

The choice of method often depends on the specific substrate and desired performance metrics. The following tables summarize experimental data for key substrates.

Table 1: General Comparison of Chiral Epoxidation Methods

FeatureSharpless EpoxidationJacobsen-Katsuki EpoxidationMonooxygenase BiocatalysisLipase-Mediated EpoxidationEpoxide Hydrolase (KR)
Catalyst Ti(OiPr)₄ / Chiral TartrateChiral Mn-Salen ComplexEnzyme (e.g., SMO)Enzyme (e.g., Lipase)Enzyme (e.g., EH)
Oxidant t-BuOOHNaOCl, m-CPBAO₂ (Air)H₂O₂None (Hydrolysis)
Typical Substrate Allylic Alcoholscis-Alkenes, Conjugated AlkenesStyrenes, AlkenesGeneral AlkenesRacemic Epoxides
Stereocontrol High (Asymmetric Synthesis)High (Asymmetric Synthesis)Excellent (Asymmetric Synthesis)None (Requires Chiral Substrate)Excellent (Kinetic Resolution)
Reaction Conditions Anhydrous, Low Temp. (-20°C)Organic Solvent, 0°C to RTAqueous Buffer, RT, pH ~7Organic Solvent or Biphasic, RTAqueous Buffer, RT, pH ~7
Key Advantage Predictable stereochemistryBroad scope for simple alkenesGreen, extremely high eeUses H₂O₂, avoids peracidsTwo chiral products
Key Limitation Limited to allylic alcoholsMetal waste, oxidant handlingCofactor regeneration, stabilityNot stereoselectiveMax 50% yield of epoxide
E-Factor (Waste/Product) Moderate to HighModerate to HighVery LowLow to ModerateModerate

Table 2: Performance Data for the Epoxidation of Styrene

MethodCatalyst / EnzymeYield (%)Enantiomeric Excess (ee %)Reference
Jacobsen Epoxidation (R,R)-Mn(III)-Salen84%97% (R)[12]
Biocatalysis (Whole-Cell) Pseudomonas sp. VLB120 (SMO)>95%>99% (S)[19]
Biocatalysis (Fused Enzyme) Chimeric Fus-SMOHigh Conversion>99% (S)[21]

Table 3: Performance Data for the Epoxidation of an Allylic Alcohol (Geraniol)

MethodCatalyst / EnzymeYield (%)Enantiomeric Excess (ee %)Reference
Sharpless Epoxidation Ti(OiPr)₄ / (+)-DIPT95%95%[11]
Lipase-Mediated Novozym 43592%N/A (Achiral)[24]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol

This protocol is a representative example based on established procedures.[7][8]

  • Catalyst Preparation : Add titanium(IV) isopropoxide (59 µL, 0.2 mmol) to a solution of (+)-diisopropyl tartrate (DIPT) (62 mg, 0.24 mmol) in anhydrous dichloromethane (DCM, 10 mL) at -20°C under an inert atmosphere. Stir the mixture for 30 minutes.

  • Substrate Addition : Add a solution of geraniol (308 mg, 2.0 mmol) in DCM (2 mL) to the catalyst mixture.

  • Oxidation : Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (5.5 M, 0.73 mL, 4.0 mmol) dropwise while maintaining the temperature at -20°C.

  • Reaction Monitoring : Stir the reaction at -20°C for 4-6 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Workup : Upon completion, add a 10% aqueous solution of tartaric acid and stir for 1 hour at room temperature. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the chiral epoxide.

Protocol 2: Whole-Cell Biocatalytic Epoxidation of Styrene using SMO

This protocol is a representative example based on established procedures.[20][21]

  • Cell Culture : Inoculate a suitable expression host (e.g., E. coli expressing a styrene monooxygenase) into a rich medium (e.g., LB broth) with appropriate antibiotics. Grow the culture at 37°C with shaking until it reaches an optical density (OD₆₀₀) of 0.6-0.8.

  • Enzyme Expression : Induce the expression of the monooxygenase by adding an inducer (e.g., 0.1 mM IPTG). Reduce the temperature to 25°C and continue shaking for 16-20 hours.

  • Biotransformation : Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5) containing a co-substrate for cofactor regeneration (e.g., 1% glucose for an E. coli system with glucose dehydrogenase).

  • Reaction : Add styrene to the cell suspension (e.g., to a final concentration of 10 mM). If substrate toxicity is an issue, a second organic phase (e.g., hexadecane) can be used as a substrate reservoir.

  • Reaction Monitoring : Shake the reaction mixture at 30°C for 24 hours. Monitor the formation of styrene oxide by GC or HPLC analysis of samples taken from the organic phase.

  • Extraction and Purification : After the reaction, extract the product from the entire mixture with an organic solvent (e.g., ethyl acetate). Dry the organic phase and concentrate it to obtain the crude chiral styrene oxide, which can be further purified if necessary.

Visualizing the Workflows

The following diagrams illustrate the generalized workflows for chemical and biocatalytic epoxidation methods and provide a decision-making guide.

G Chemical Epoxidation Workflow (e.g., Sharpless) cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Allylic Alcohol + Chiral Tartrate Cooling Cool to -20°C (Inert Atmosphere) Reactants->Cooling Catalyst Ti(OiPr)4 in Anhydrous Solvent Catalyst->Cooling Oxidant Add Oxidant (TBHP) Dropwise Cooling->Oxidant Stir Stir for 4-6h at -20°C Oxidant->Stir Quench Aqueous Quench (e.g., Tartaric Acid) Stir->Quench Extract Solvent Extraction & Drying Quench->Extract Purify Flash Chromatography Extract->Purify Product Pure Chiral Epoxide Purify->Product

Caption: Generalized workflow for chemical asymmetric epoxidation.

G Biocatalytic Epoxidation Workflow (Whole-Cell) cluster_bio Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Product Recovery Culture Inoculate & Grow Microbial Culture Induce Induce Enzyme Expression (e.g., IPTG) Culture->Induce Harvest Harvest & Resuspend Cells in Buffer Induce->Harvest AddSubstrate Add Substrate (Alkene) & Cofactor Source (Glucose) Harvest->AddSubstrate Incubate Incubate with Shaking (24h, 30°C) AddSubstrate->Incubate Extract Product Extraction with Organic Solvent Incubate->Extract Concentrate Concentrate Extract Extract->Concentrate Product Crude/Pure Chiral Epoxide Concentrate->Product

Caption: Generalized workflow for whole-cell biocatalytic epoxidation.

G Decision Guide for Chiral Epoxidation Method start Starting Material? isAllylOH Allylic Alcohol? start->isAllylOH Prochiral Alkene isRacemic Racemic Epoxide? start->isRacemic Racemic Epoxide isCisAlkene cis-Alkene or Conjugated? isAllylOH->isCisAlkene No method_sharpless Use Sharpless Epoxidation isAllylOH->method_sharpless Yes method_eh Use Epoxide Hydrolase (KR) isRacemic->method_eh Yes isStyrene Styrene or Derivative? isCisAlkene->isStyrene No method_jacobsen Use Jacobsen Epoxidation isCisAlkene->method_jacobsen Yes isStyrene->method_jacobsen Consider Other Methods method_smo Use Styrene Monooxygenase isStyrene->method_smo Yes

Caption: Decision flowchart for selecting an epoxidation method.

Conclusion and Future Outlook

Both chemical and biocatalytic methods offer powerful solutions for the synthesis of chiral epoxides, each with a distinct set of advantages and limitations.

  • Chemical methods , like the Sharpless and Jacobsen epoxidations, are robust, well-understood, and provide high enantioselectivity for their respective optimal substrates. They remain indispensable tools, particularly in early-stage discovery and for transformations where no suitable enzyme has been identified.

  • Biocatalytic methods represent the frontier of green and sustainable chemistry.[5] The exceptional selectivity of enzymes like monooxygenases, coupled with their operation in aqueous media at ambient temperatures, significantly reduces the environmental footprint of a synthesis.[29] While challenges such as enzyme stability and cofactor costs remain, ongoing research in protein engineering and process optimization is rapidly expanding their industrial applicability.[21]

For drug development professionals and scientists, the choice of method will be guided by factors such as substrate availability, required scale, cost, timeline, and sustainability goals. A hybrid approach, leveraging the strengths of both chemical and biocatalytic steps, often provides the most efficient and effective route to the target molecule. The continued development of novel enzymes and catalysts ensures that the synthetic chemist's toolbox for producing these vital chiral intermediates will only continue to grow.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the detection and quantification of process-related impurities in Ranolazine Intermediate A, also known as N-(2,6-dimethylphenyl)-1-piperazineacetamide. This document provides a detailed comparison of various analytical techniques, supported by experimental data and protocols, to ensure the quality and safety of this key pharmaceutical intermediate.

Introduction to Ranolazine Intermediate A and its Impurities

Ranolazine is an anti-anginal medication effective in the treatment of chronic stable angina. A crucial step in its synthesis involves the formation of Ranolazine Intermediate A (N-(2,6-dimethylphenyl)-1-piperazineacetamide). The purity of this intermediate is paramount as any process-related impurities can be carried forward to the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety.

The primary synthesis route for Ranolazine Intermediate A involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine. This process can lead to the formation of several key impurities that require careful monitoring and control.

Key Process-Related Impurities in Ranolazine Intermediate A:

  • Impurity I: 2-chloro-N-(2,6-dimethylphenyl)acetamide (Unreacted Starting Material)

  • Impurity II: Piperazine (Unreacted Starting Material)

  • Impurity III: 2,2'-(Piperazine-1,4-diyl)bis(N-(2,6-dimethylphenyl)acetamide) (Di-substituted Impurity)

This guide will focus on the comparative analysis of analytical methodologies for the detection and quantification of these specific impurities.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for impurity profiling is critical. The ideal method should be sensitive, specific, accurate, and robust. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of process-related impurities in Ranolazine Intermediate A.

Data Presentation

The following table summarizes the performance characteristics of the different analytical methods for the quantification of the three primary process-related impurities in Ranolazine Intermediate A.

ImpurityAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Accuracy (% Recovery)
Impurity I HPLC-UV0.01%0.03%>0.99998.5 - 101.2%
UPLC-UV0.005%0.015%>0.99999.1 - 100.8%
Impurity II GC-MS (after derivatization)1 ppm3 ppm>0.99895.7 - 103.5%
HPLC-ELSD50 ppm150 ppm>0.99592.3 - 105.1%
Impurity III HPLC-UV0.02%0.06%>0.99998.9 - 101.5%
UPLC-UV0.008%0.025%>0.99999.5 - 100.9%

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis.

HPLC-UV Method for Impurity I and Impurity III

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve 50 mg of Ranolazine Intermediate A in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm nylon filter before injection.

UPLC-UV Method for Impurity I and Impurity III

Instrumentation: An Ultra-Performance Liquid Chromatography system with a UV detector.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 0.05 M Monobasic Sodium Phosphate buffer (pH 7.3)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-7 min: 10-90% B

    • 7-8 min: 90% B

    • 8.1-10 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 2 µL

Sample Preparation:

  • Prepare a sample solution of Ranolazine Intermediate A at a concentration of 0.5 mg/mL in a mixture of water and acetonitrile (1:1).

  • Filter the sample through a 0.22 µm PVDF filter prior to injection.

GC-MS Method for Residual Piperazine (Impurity II)

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

Derivatization:

  • To 1 mL of the sample solution (10 mg/mL in a suitable solvent), add 100 µL of trifluoroacetic anhydride (TFAA).

  • Heat the mixture at 70°C for 30 minutes.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450

Visualizations

Synthesis Pathway of Ranolazine Intermediate A and Formation of Impurities

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product and Byproduct 2_chloro_acetamide 2-chloro-N-(2,6-dimethylphenyl)acetamide (Impurity I) reaction_node Alkylation 2_chloro_acetamide->reaction_node piperazine Piperazine (Impurity II) piperazine->reaction_node intermediate_A Ranolazine Intermediate A (N-(2,6-dimethylphenyl)-1-piperazineacetamide) reaction_node->intermediate_A di_substituted Di-substituted Impurity (Impurity III) reaction_node->di_substituted Excess 2-chloro-acetamide G sample_prep Sample Preparation (Dissolution & Filtration) hplc_uplc HPLC / UPLC System sample_prep->hplc_uplc separation Chromatographic Separation (C18 Column) hplc_uplc->separation detection UV Detection separation->detection data_analysis Data Analysis (Quantification of Impurities) detection->data_analysis G sample_prep Sample Preparation (Extraction) derivatization Derivatization (with TFAA) sample_prep->derivatization gc_ms GC-MS System derivatization->gc_ms separation Gas Chromatographic Separation (DB-5ms Column) gc_ms->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Quantification of Piperazine) detection->data_analysis

A Comparative Guide to the GC-MS Characterization of (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane, a key intermediate in the synthesis of Ranolazine. Its performance is compared with two structurally related alternatives: the achiral Phenyl Glycidyl Ether and the chiral Styrene Oxide. This document is intended to assist researchers in method development, impurity profiling, and enantioselective analysis.

Performance Comparison

The selection of an appropriate analytical method is contingent on the specific research goals. For routine purity analysis of this compound, a standard GC-MS protocol similar to that for Phenyl Glycidyl Ether would be suitable. However, for enantiomeric purity assessment, a chiral GC-MS method, as exemplified by the analysis of Styrene Oxide, is imperative.

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)Typical GC Column TypeNotes
This compound 180.20180, 137, 109, 91, 77Chiral (e.g., Chirasil-Dex)Enantioselective separation is critical for stereospecific synthesis.
Phenyl Glycidyl Ether 150.17150, 94, 77, 65, 51Non-polar (e.g., DB-5ms)Achiral analog, useful as a non-chiral reference and for initial method development.
Styrene Oxide 120.15120, 91, 90, 65, 63Chiral (e.g., Rt-βDEXse)A common chiral epoxide used for demonstrating enantioselective GC-MS methods.

Experimental Protocols

Representative Chiral GC-MS Protocol for this compound and Styrene Oxide

This protocol is adapted from established methods for the chiral analysis of epoxides and can be optimized for the specific compound of interest.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • For enantiomeric excess determination, prepare a racemic standard for comparison.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: Chiral capillary column (e.g., Restek Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 5°C/min.

    • Hold at 180°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

Standard GC-MS Protocol for Phenyl Glycidyl Ether

This protocol is based on the NIOSH Manual of Analytical Methods (Method 1619) for the analysis of Phenyl Glycidyl Ether.

1. Sample Preparation:

  • Prepare a standard solution of Phenyl Glycidyl Ether in carbon disulfide.

  • For air sampling, collect the sample on a solid sorbent tube (e.g., charcoal) and desorb with carbon disulfide.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (for quantification as per NIOSH method) or a mass spectrometer.

  • Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 320°C at 10°C/min.

    • Hold at 320°C for 2 minutes.

  • MS Parameters (if used):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

Visualizations

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Injection Injection Dissolution->Injection Standard Standard Preparation GC_Separation GC Separation (Chiral or Achiral Column) Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Library_Search Library Search Mass_Spectrum->Library_Search

Caption: General workflow for GC-MS analysis.

Enantioselective_Logic Start Is the analyte chiral? Achiral Use standard GC column (e.g., DB-5ms) Start->Achiral No Chiral Use chiral GC column (e.g., Chirasil-Dex) Start->Chiral Yes Racemic Analyze Racemic Standard Chiral->Racemic Enantiomeric Determine Enantiomeric Ratio Racemic->Enantiomeric

Caption: Decision logic for chiral vs. achiral GC-MS.

A Comparative Guide to the Cross-Validation of Analytical Techniques for Chiral Intermediate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of drug development and manufacturing. Chiral intermediates, the building blocks of many active pharmaceutical ingredients (APIs), must be rigorously controlled to ensure the safety and efficacy of the final product.[1][2][3] This guide provides a comparative overview of common analytical techniques used for chiral purity analysis, offering a framework for their cross-validation.

Introduction to Chiral Purity Analysis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significant differences in their pharmacological, toxicological, and metabolic profiles.[1][2][4] The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the importance of controlling chirality in drug substances.[1][3] Regulatory agencies worldwide mandate the characterization and control of chiral impurities.[3][5]

Cross-validation of analytical methods is essential to ensure the reliability and consistency of purity measurements across different laboratories or techniques.[6] This process involves comparing the results from two or more distinct analytical methods to verify their equivalence and suitability for a specific purpose.[6]

Key Analytical Techniques for Chiral Purity

The most widely employed techniques for chiral separation and purity determination are chromatographic methods.[2][3] These methods utilize a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve differential interaction with the enantiomers, leading to their separation.[5][7]

1. High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most established and widely used technique for determining enantiomeric purity.[1][5] It can be performed in normal-phase, reversed-phase, or polar organic modes, offering significant flexibility.[5][8] Polysaccharide-based and macrocyclic glycopeptide CSPs are among the most versatile and successful for a broad range of compounds.[8][9]

2. Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful alternative to HPLC, often providing faster separations and reduced organic solvent consumption.[3][10][11] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier.[10][11] SFC is particularly advantageous for its high efficiency and eco-friendly nature.[3][12]

3. Capillary Electrophoresis (CE): Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent.[9] Separation is achieved by adding a chiral selector, most commonly cyclodextrins, to the background electrolyte.[9][13] Differences in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector lead to different migration times.[9]

Comparative Data on Analytical Techniques

The following table summarizes the typical performance characteristics of HPLC, SFC, and CE for the analysis of a model chiral intermediate. The data are representative and intended for comparative purposes. Actual results will vary depending on the specific analyte and experimental conditions.

ParameterChiral HPLCChiral SFCChiral CE
Resolution (Rs) 1.8 - 3.52.0 - 5.01.5 - 4.0
Analysis Time (min) 10 - 302 - 1015 - 45
Limit of Quantification (LOQ) for minor enantiomer ~0.05%~0.05%~0.1%
Solvent Consumption per run (mL) 15 - 455 - 20< 1
Typical Mobile Phase Hexane/Isopropanol, Acetonitrile/WaterSupercritical CO2/MethanolBuffer with Chiral Selector (e.g., Cyclodextrin)
Relative Cost per Sample ModerateModerate to High (instrumentation)Low
Throughput ModerateHighLow to Moderate

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible and reliable results. Below are representative methodologies for each technique.

Chiral HPLC Method for a Generic Amine Intermediate
  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[8]

  • Flow Rate: 1.0 mL/min[8][14]

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the chiral intermediate in 10 mL of the mobile phase.

Chiral SFC Method for the Same Amine Intermediate
  • Column: Chiralpak® AD-3, 150 x 4.6 mm, 3 µm

  • Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient from 5% to 40% Methanol over 5 minutes)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar[11]

  • Column Temperature: 40 °C[11]

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of the chiral intermediate in 10 mL of Methanol.

Chiral CE Method for the Same Amine Intermediate
  • Capillary: Fused silica, 50 µm i.d., 60 cm total length (50 cm effective length)

  • Background Electrolyte (BGE): 50 mM Phosphate buffer pH 2.5 containing 15 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV at 214 nm

  • Sample Preparation: Dissolve 1 mg of the chiral intermediate in 10 mL of water/methanol (50:50).

Cross-Validation Workflow

The cross-validation process ensures that different analytical techniques produce comparable and reliable results for the purity of a chiral intermediate. A logical workflow is essential for a successful cross-validation study.

CrossValidationWorkflow cluster_methods Method Execution start Define Acceptance Criteria (e.g., %ee difference < 2%) prep Prepare Standard and Sample Solutions of Chiral Intermediate start->prep method1 Primary Method Analysis (e.g., Chiral HPLC) prep->method1 method2 Secondary Method Analysis (e.g., Chiral SFC) prep->method2 compare Compare Purity Results (%ee, Area %) method1->compare method2->compare pass Results are Comparable (Meet Acceptance Criteria) compare->pass Yes fail Results are Not Comparable (Exceed Acceptance Criteria) compare->fail No report Final Validation Report pass->report investigate Investigate Discrepancies (Method Parameters, Sample Stability) fail->investigate investigate->prep

Caption: Workflow for the cross-validation of two analytical techniques for chiral purity.

Conclusion

The selection of an analytical technique for chiral intermediate purity analysis depends on various factors, including the chemical nature of the analyte, required sensitivity, desired throughput, and available instrumentation. Chiral HPLC remains the workhorse of the pharmaceutical industry, while chiral SFC offers significant advantages in speed and sustainability. Chiral CE provides a high-efficiency, low-consumption alternative.

A thorough cross-validation, comparing a primary method with a secondary, orthogonal technique, is a cornerstone of robust analytical quality control. By following a structured workflow and pre-defined acceptance criteria, researchers can ensure the accuracy and reliability of their chiral purity data, ultimately contributing to the development of safer and more effective medicines.

References

Efficacy comparison of different catalysts in asymmetric epoxide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of epoxides is a cornerstone of modern organic chemistry, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. The choice of catalyst is paramount in achieving high efficiency and stereoselectivity. This guide offers an objective comparison of prominent catalyst systems for asymmetric epoxidation, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.

At a Glance: Performance of Key Catalyst Systems

The following table summarizes the performance of several leading catalyst systems across a range of olefin substrates. The data presented are representative values from the literature and can vary based on specific reaction conditions.

Catalyst SystemSubstrateOxidantYield (%)ee (%)Catalyst Loading (mol%)
Jacobsen-Katsuki cis-β-MethylstyreneNaOCl~95>984-8
1,2-Dihydronaphthalenem-CPBA/NMO96975
StyreneNaOCl84865-10
Sharpless GeraniolTBHP70-8090-955-10
Cinnamyl alcoholTBHP87945
(E)-Hex-2-en-1-olTBHP>95>955-10
Shi (Organocatalyst) trans-StilbeneOxone99>9920-30
ChalconeOxoneup to 97up to 9720-30
StyreneOxone859220-30
Lanthanide-BINOL α,β-Unsaturated AmidesTBHPup to 99>995-10
α,β-Unsaturated EstersCMHPup to 97991-10

In-Depth Catalyst Profiles

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and conjugated olefins. A key advantage of this system is its broad substrate scope beyond allylic alcohols. The active oxidant is a high-valent manganese-oxo species generated from a terminal oxidant like sodium hypochlorite (bleach) or m-chloroperoxybenzoic acid (m-CPBA) with N-methylmorpholine N-oxide (NMO).

The proposed catalytic cycle involves the oxidation of the Mn(III)-salen complex to a Mn(V)-oxo species, which then transfers its oxygen atom to the alkene. The exact mechanism of oxygen transfer is still debated but is believed to proceed through a concerted or radical pathway depending on the substrate.

Jacobsen_Katsuki_Cycle cluster_main Jacobsen-Katsuki Catalytic Cycle Mn(III)-salen Mn(III)-salen Mn(V)=O Mn(V)=O Mn(III)-salen->Mn(V)=O Oxidant (e.g., NaOCl) Epoxide_Complex Epoxide_Complex Mn(V)=O->Epoxide_Complex Alkene Epoxide_Complex->Mn(III)-salen Release of Epoxide

Figure 1: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.
Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols. The catalyst system consists of titanium tetraisopropoxide, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. A significant advantage is the predictable stereochemical outcome based on the chirality of the DET used.

The active catalyst is a dimeric titanium-tartrate complex. The allylic alcohol substrate coordinates to the titanium center, directing the epoxidation to one face of the double bond.

Sharpless_Cycle cluster_main Sharpless Epoxidation Catalytic Cycle Ti_Tartrate_Dimer Ti_Tartrate_Dimer Active_Complex Active_Complex Ti_Tartrate_Dimer->Active_Complex Allylic Alcohol, TBHP Epoxy_Alcohol_Complex Epoxy_Alcohol_Complex Active_Complex->Epoxy_Alcohol_Complex Oxygen Transfer Epoxy_Alcohol_Complex->Ti_Tartrate_Dimer Product Release

Figure 2: Simplified catalytic cycle of the Sharpless asymmetric epoxidation.
Organocatalytic Epoxidation (Shi Epoxidation)

The Shi epoxidation employs a fructose-derived chiral ketone as an organocatalyst and potassium peroxymonosulfate (Oxone) as the terminal oxidant. This metal-free system is particularly effective for the epoxidation of trans-disubstituted and trisubstituted olefins. The reaction is believed to proceed through a chiral dioxirane intermediate generated in situ from the ketone catalyst and Oxone.

The catalytic cycle involves the oxidation of the chiral ketone by Oxone to form a reactive dioxirane, which then transfers an oxygen atom to the alkene in an enantioselective manner, regenerating the ketone catalyst.

Shi_Epoxidation_Cycle cluster_main Shi Epoxidation Catalytic Cycle Chiral_Ketone Chiral_Ketone Dioxirane Dioxirane Chiral_Ketone->Dioxirane Oxone Epoxide Epoxide Dioxirane->Epoxide Alkene Alkene Alkene Alkene->Epoxide

Figure 3: Simplified catalytic cycle of the Shi epoxidation.
Lanthanide-Based Catalysis

Chiral lanthanide complexes, often in combination with BINOL-derived ligands, have emerged as powerful catalysts for the asymmetric epoxidation of α,β-unsaturated carbonyl compounds. These systems can achieve exceptionally high enantioselectivities, often exceeding 99% ee, for substrates like α,β-unsaturated amides and esters.

The general workflow for a lanthanide-catalyzed epoxidation involves the in-situ preparation of the catalyst followed by the addition of the substrate and oxidant.

Lanthanide_Workflow cluster_main Lanthanide-Catalyzed Epoxidation Workflow Catalyst_Prep Catalyst Preparation (Lanthanide Source + Chiral Ligand) Reaction_Setup Addition of Substrate and Oxidant Catalyst_Prep->Reaction_Setup Reaction Epoxidation Reaction Reaction_Setup->Reaction Workup Quenching and Purification Reaction->Workup Product Chiral Epoxide Workup->Product

Figure 4: General experimental workflow for lanthanide-catalyzed epoxidation.

Experimental Protocols

Jacobsen-Katsuki Epoxidation of 1,2-Dihydronaphthalene

Materials:

  • (R,R)-Jacobsen's catalyst

  • 1,2-Dihydronaphthalene

  • Dichloromethane (CH₂Cl₂)

  • 4-Phenylpyridine N-oxide (4-PPNO)

  • Sodium hypochlorite solution (commercial bleach, buffered to pH 11.3)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1,2-dihydronaphthalene (1.0 mmol) in 5 mL of CH₂Cl₂ at 0 °C is added 4-PPNO (0.25 mmol).

  • (R,R)-Jacobsen's catalyst (0.05 mmol) is added, and the mixture is stirred for 10 minutes.

  • Buffered bleach solution (2.0 mL) is added dropwise over 2 hours.

  • The reaction is stirred at 0 °C until the starting material is consumed (monitored by TLC or GC).

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the chiral epoxide.

Sharpless Asymmetric Epoxidation of Geraniol

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP) in a nonane solution

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 3Å molecular sieves

Procedure:

  • A flame-dried round-bottom flask is charged with powdered 3Å molecular sieves, L-(+)-DET (0.6 mmol), and 20 mL of anhydrous CH₂Cl₂ under an inert atmosphere.

  • The mixture is cooled to -20 °C, and Ti(OiPr)₄ (0.5 mmol) is added. The mixture is stirred for 30 minutes.

  • Geraniol (5.0 mmol) is added, followed by the dropwise addition of TBHP (7.5 mmol).

  • The reaction is stirred at -20 °C for 2-4 hours, monitoring for completion by TLC.

  • The reaction is quenched by the addition of 10 mL of 10% aqueous tartaric acid solution and stirred vigorously for 1 hour at room temperature.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography.

Shi Epoxidation of trans-Stilbene

Materials:

  • Shi catalyst (fructose-derived ketone)

  • trans-Stilbene

  • Acetonitrile (CH₃CN)

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Potassium peroxymonosulfate (Oxone®)

  • Tetrabutylammonium bromide (TBAB)

  • Ethyl acetate

  • Sodium thiosulfate

Procedure:

  • To a mixture of trans-stilbene (1.0 mmol) in 10 mL of acetonitrile is added an aqueous solution of K₂HPO₄ (4.0 mmol in 5 mL of water) and TBAB (0.1 mmol).

  • The Shi catalyst (0.2 mmol) is added, and the mixture is cooled to 0 °C.

  • A solution of Oxone® (2.0 mmol) in 5 mL of water is added dropwise over 1 hour.

  • The reaction is stirred at 0 °C for 24 hours.

  • The reaction is quenched with an aqueous solution of sodium thiosulfate.

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The product is purified by flash chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the structural, spectroscopic, and biological properties of ortho-, meta-, and para-methoxyphenoxy epoxide isomers.

Methoxyphenoxy epoxides, specifically the positional isomers of (methoxyphenoxy)methyl oxirane, also known as methoxyphenyl glycidyl ethers, are valuable chemical intermediates in the development of pharmaceuticals and other bioactive molecules. The position of the methoxy group on the phenoxy ring—ortho (2-), meta (3-), or para (4-)—can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. Understanding these differences is crucial for the rational design of new chemical entities. This guide provides a comparative overview of these isomers, supported by experimental data and detailed protocols.

Structural and Physicochemical Properties: A Comparative Table

The following table summarizes key structural and physicochemical properties of the ortho-, meta-, and para-methoxyphenoxy epoxide isomers. Data for the parent compound, phenyl glycidyl ether, is included for reference.

PropertyPhenyl Glycidyl Ethero-Methoxyphenyl Glycidyl Etherm-Methoxyphenyl Glycidyl Etherp-Methoxyphenyl Glycidyl Ether
Chemical Structure See Figure 1See Figure 1See Figure 1See Figure 1
Molecular Formula C₉H₁₀O₂C₁₀H₁₂O₃C₁₀H₁₂O₃C₁₀H₁₂O₃
Molecular Weight 150.17 g/mol [1][2]180.20 g/mol 180.20 g/mol 180.20 g/mol [3]
CAS Number 122-60-1[1][2]2210-74-42210-75-52211-94-1[3]
Boiling Point 245 °CNot availableNot availableNot available
Density 1.11 g/cm³Not availableNot availableNot available

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the identification and characterization of these isomers. Below is a summary of expected and reported spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectra of these compounds are characterized by strong C-O stretching bands. For phenyl glycidyl ether, a characteristic C-O stretch is observed.[2][4] The presence of the methoxy group in the isomers will introduce additional C-O stretching and C-H bending vibrations.

CompoundKey IR Absorptions (cm⁻¹)
Phenyl Glycidyl Ether C-O stretch
p-Methoxyphenyl Glycidyl Ether C-O stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of phenyl glycidyl ether shows a prominent molecular ion peak and characteristic fragmentation patterns.[1] The methoxy-substituted isomers are expected to exhibit similar fragmentation with shifts in fragment masses corresponding to the additional methoxy group.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
Phenyl Glycidyl Ether 150[1]94, 77, 107, 66[1]
p-Methoxyphenyl Glycidyl Ether 180Not available

Biological Activity and Comparative Studies

Some research has focused on the enzymatic resolution of racemic glycidyl aryl ethers to obtain enantiomerically pure epoxides, which are valuable chiral building blocks for pharmaceuticals.[6] Additionally, diaryl ether compounds, which share a similar structural motif, have been investigated as inhibitors of enzymes such as Toxoplasma gondii enoyl reductase, an essential enzyme for the parasite's survival.[7] This suggests that methoxyphenoxy epoxides could be explored for similar inhibitory activities.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of methoxyphenoxy epoxide isomers. These should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of Methoxyphenyl Glycidyl Ethers

This procedure is a modification of the well-established Williamson ether synthesis, followed by epoxidation.

Materials:

  • ortho-, meta-, or para-Methoxyphenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Suitable solvent (e.g., water, ethanol)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the corresponding methoxyphenol in a suitable solvent.

  • Add a stoichiometric equivalent of sodium hydroxide to form the sodium phenoxide.

  • Slowly add epichlorohydrin to the reaction mixture with stirring.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitor by TLC).

  • After cooling, extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will be characteristic of the specific isomer.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the purified product using a suitable method (e.g., thin film on NaCl plates or ATR).

  • Identify the characteristic absorption bands for the epoxide ring and the substituted aromatic ring.

Mass Spectrometry (MS):

  • Obtain the mass spectrum of the purified product using a suitable ionization method (e.g., electron ionization).

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chromatography:

  • Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess the purity of the product and to separate isomers if a mixture is present.

Visualizations

Logical Relationship of Isomers

methoxyphenoxy_epoxide_isomers Methoxyphenol Methoxyphenol ortho-Methoxyphenol ortho-Methoxyphenol Methoxyphenol->ortho-Methoxyphenol Positional Isomer meta-Methoxyphenol meta-Methoxyphenol Methoxyphenol->meta-Methoxyphenol Positional Isomer para-Methoxyphenol para-Methoxyphenol Methoxyphenol->para-Methoxyphenol Positional Isomer ortho-Methoxyphenyl Glycidyl Ether ortho-Methoxyphenyl Glycidyl Ether ortho-Methoxyphenol->ortho-Methoxyphenyl Glycidyl Ether Epoxidation meta-Methoxyphenyl Glycidyl Ether meta-Methoxyphenyl Glycidyl Ether meta-Methoxyphenol->meta-Methoxyphenyl Glycidyl Ether Epoxidation para-Methoxyphenyl Glycidyl Ether para-Methoxyphenyl Glycidyl Ether para-Methoxyphenol->para-Methoxyphenyl Glycidyl Ether Epoxidation

Caption: Positional isomers of methoxyphenoxy epoxides.

General Synthesis Workflow

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Methoxyphenol Isomer Methoxyphenol Isomer Williamson Ether Synthesis Williamson Ether Synthesis Methoxyphenol Isomer->Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Williamson Ether Synthesis Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Williamson Ether Synthesis Extraction Extraction Williamson Ether Synthesis->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Solvent Removal->Purification (Distillation/Chromatography) Methoxyphenyl Glycidyl Ether Isomer Methoxyphenyl Glycidyl Ether Isomer Purification (Distillation/Chromatography)->Methoxyphenyl Glycidyl Ether Isomer

Caption: General workflow for the synthesis of methoxyphenyl glycidyl ethers.

References

Revolutionizing Beta-Blocker Synthesis: A Comparative Guide to Novel Membrane Reactors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more efficient, sustainable, and cost-effective methods for synthesizing pharmaceuticals is a perpetual frontier. This guide provides a comprehensive comparison of the performance of novel membrane reactors against traditional batch processes for the synthesis of beta-blockers, a critical class of drugs for managing cardiovascular diseases. The data presented herein, supported by detailed experimental protocols and visual workflows, highlights the transformative potential of membrane reactor technology in pharmaceutical manufacturing.

The synthesis of beta-blockers, such as the widely used propranolol and metoprolol, has traditionally been dominated by batch reactor processes. While effective, these methods often grapple with challenges such as long reaction times, moderate yields, and the formation of impurities that necessitate complex and costly purification steps. The emergence of novel membrane reactors offers a paradigm shift, promising significantly enhanced performance through process intensification.

This guide delves into the performance of two prominent types of novel membrane reactors: the cutting-edge amine-functionalized graphene oxide (NGO) membrane nanoreactor and enzymatic membrane reactors (EMRs) for chiral resolution. Their performance is benchmarked against conventional batch synthesis methods, providing a clear, data-driven comparison of key metrics including reaction time, temperature, conversion rates, and selectivity.

Performance Comparison: A Leap in Efficiency

The quantitative data summarized in the table below starkly illustrates the advantages of novel membrane reactors over conventional batch synthesis for beta-blockers like propranolol.

Performance MetricAmine-Functionalized Graphene Oxide (NGO) Membrane NanoreactorConventional Batch ReactorEnzymatic Membrane Reactor (for Kinetic Resolution)
Reaction Time < 5 seconds[1]3 - 8 hours[2][3]Varies (hours)
Temperature (°C) 23 (Room Temperature)[1][4]50 - 65[2][5]Typically 30-50
Conversion (%) Nearly 100%[1][4]~88-95%[2]Up to 50% for one enantiomer
Selectivity (%) Nearly 100%[1][4]Good, but byproducts can form[3][6]High enantioselectivity (E > 50)
Catalyst Amine-functionalized graphene oxide membraneHomogeneous base (e.g., NaOH, triethylamine)[2]Immobilized Lipase (e.g., Candida antarctica Lipase B)[7]
Process Type Continuous-flow[1]Batch[2]Batch or Continuous-flow

Visualizing the Future of Synthesis and Biological Action

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the synthesis workflow of propranolol and the beta-adrenergic receptor signaling pathway, which is the target of beta-blockers.

Propranolol_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis_steps Synthesis Steps cluster_intermediates Intermediate cluster_product Product 1-Naphthol 1-Naphthol Etherification Etherification 1-Naphthol->Etherification Epichlorohydrin Epichlorohydrin Epichlorohydrin->Etherification Isopropylamine Isopropylamine Ring-Opening Ring-Opening Isopropylamine->Ring-Opening Naphthyl_Glycidyl_Ether Naphthyl_Glycidyl_Ether Etherification->Naphthyl_Glycidyl_Ether Step 1 Propranolol Propranolol Ring-Opening->Propranolol Step 2 Naphthyl_Glycidyl_Ether->Ring-Opening

A simplified workflow for the two-step synthesis of Propranolol.

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Epinephrine Epinephrine (Agonist) Beta_Adrenergic_Receptor Beta-Adrenergic Receptor (GPCR) Epinephrine->Beta_Adrenergic_Receptor Activates Beta_Blocker Beta-Blocker (Antagonist) Beta_Blocker->Beta_Adrenergic_Receptor Blocks G_Protein G Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

The beta-adrenergic receptor signaling pathway and the action of beta-blockers.

Detailed Experimental Protocols

A critical component of reproducible research is access to detailed methodologies. The following sections outline the experimental protocols for the synthesis of beta-blockers using the discussed reactor types.

Amine-Functionalized Graphene Oxide (NGO) Membrane Nanoreactor

1. Membrane Preparation:

  • Graphene oxide (GO) is synthesized using a modified Hummers' method.

  • Amine-functionalized graphene oxide (NGO) is prepared by reacting GO with an amine source.

  • The GO and NGO membranes are assembled via vacuum-assisted filtration of their respective aqueous dispersions onto a porous support (e.g., anodized aluminum oxide).

  • The interlayer spacing of the NGO membrane can be further tuned by mild thermal annealing.[1]

2. Continuous-Flow Synthesis of Propranolol:

  • A solution of 1-naphthol glycidyl ether in an appropriate solvent is prepared.

  • A separate solution of isopropylamine in the same solvent is also prepared.

  • The two reactant solutions are pumped at a controlled flow rate through the NGO membrane nanoreactor housed in a suitable module.

  • The reaction occurs as the reactants diffuse through the nanochannels of the NGO membrane.

  • The product stream exiting the reactor is collected and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to determine conversion and selectivity.[1][4]

Conventional Batch Reactor Synthesis of Propranolol

1. Reaction Setup:

  • A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer is used as the batch reactor.

  • 1-naphthol and epichlorohydrin are charged into the reactor along with a solvent and a base catalyst (e.g., sodium hydroxide or triethylamine).[2]

2. Etherification Step:

  • The reaction mixture is heated to a specific temperature (e.g., 65°C) and stirred for several hours (e.g., 8 hours).[2]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate, 1-naphthyloxy-2,3-epoxypropane, is isolated by extraction and distillation.[2]

3. Ring-Opening Step:

  • The isolated intermediate is then reacted with isopropylamine in a suitable solvent.

  • The mixture is heated and stirred for a specified period (e.g., 3 hours).[2]

  • After the reaction is complete, the crude propranolol is obtained by evaporating the solvent and excess isopropylamine.

  • The crude product is then purified by recrystallization to obtain pure propranolol.[2][3]

Enzymatic Membrane Reactor for Kinetic Resolution of a Propranolol Precursor

1. Enzyme Immobilization:

  • Candida antarctica Lipase B (CALB) is immobilized on a suitable support material, which can be packed into a column or integrated within a membrane module.

2. Kinetic Resolution Reaction:

  • A racemic mixture of a propranolol precursor (e.g., 1-chloro-3-(1-naphthyloxy)-2-propanol) is dissolved in an organic solvent.

  • An acylating agent (e.g., vinyl acetate) is added to the solution.

  • The reaction mixture is continuously passed through the enzymatic membrane reactor.

  • The lipase selectively acylates one enantiomer of the precursor, leaving the other enantiomer unreacted.

  • The product stream contains the acylated enantiomer and the unreacted enantiomer, which can then be separated using downstream processing techniques. The progress of the resolution is monitored by chiral HPLC.[7]

Other Novel Membrane Reactor Alternatives

Beyond the NGO nanoreactor and EMRs, other membrane technologies hold promise for enhancing beta-blocker synthesis and related chemical transformations.

  • Pervaporation Membrane Reactors: These reactors are particularly effective for equilibrium-limited reactions where a small byproduct, such as water, is produced. A selective membrane continuously removes the byproduct from the reaction mixture, driving the reaction towards higher conversion. This could be applied to esterification or etherification steps in the synthesis of certain beta-blocker analogues.

  • Zeolite Membrane Reactors: Zeolites are microporous crystalline materials that can be fabricated into membranes with uniform pore sizes. They can act as catalysts or as selective separators. In the context of beta-blocker synthesis, a zeolite membrane reactor could potentially be used to control the addition of a reactant or to selectively remove a product, thereby improving reaction selectivity and yield. For instance, they have been explored for the ring-opening of epoxides with amines, a key step in the synthesis of many beta-blockers.

Conclusion

The data and methodologies presented in this guide unequivocally demonstrate the superior performance of novel membrane reactors, particularly the amine-functionalized graphene oxide nanoreactor, for the synthesis of beta-blockers. The dramatic reduction in reaction time, operation at ambient temperature, and near-perfect conversion and selectivity represent a significant leap forward from conventional batch processes. While enzymatic membrane reactors offer a powerful tool for chiral resolution, the NGO nanoreactor provides a highly efficient route for the primary synthesis. The continued development and exploration of these and other membrane reactor technologies will undoubtedly play a pivotal role in shaping a more sustainable and efficient future for pharmaceutical manufacturing.

References

A Comparative Guide to the Synthetic Routes of (S)-metoprolol and Other Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic methodologies for producing enantiomerically pure (S)-metoprolol and other significant beta-blockers. The information presented is curated from peer-reviewed scientific literature and patents to aid researchers and professionals in drug development in selecting the most suitable synthetic strategies. This document outlines and contrasts different approaches, including asymmetric synthesis, chemoenzymatic methods, and kinetic resolutions.

Introduction to Beta-Blockers and the Significance of Chirality

Beta-blockers are a class of drugs prescribed for managing cardiovascular diseases such as hypertension, angina, and arrhythmia.[1] These drugs function by blocking the endogenous catecholamines—epinephrine and norepinephrine—from binding to β-adrenergic receptors.[1] Many beta-blockers are chiral molecules, and it is well-established that the desired therapeutic activity, the β-blocking effect, primarily resides in the (S)-enantiomer, while the (R)-enantiomer is often associated with adverse side effects.[2] Consequently, the enantioselective synthesis of (S)-beta-blockers is of paramount importance in the pharmaceutical industry.

Comparison of Synthetic Routes to (S)-Metoprolol

(S)-metoprolol is a cardioselective β1-adrenergic receptor blocker. Several synthetic strategies have been developed to produce the enantiomerically pure form. The following tables summarize the quantitative data for some of the prominent methods.

Table 1: Chemoenzymatic Synthesis of (S)-Metoprolol
MethodKey TransformationEnzymeOverall Yield (%)Enantiomeric Excess (ee, %)Reference
Kinetic Resolution of ChlorohydrinTransesterificationCandida antarctica Lipase B (CALB)High>99[3][4]
Kinetic Resolution of DiolRegioselective acylationAspergillus niger lipase (ANL)>49High[5][6]
Table 2: Asymmetric Chemical Synthesis of (S)-Metoprolol
MethodChiral Source/CatalystKey IntermediateOverall Yield (%)Enantiomeric Excess (ee, %)Reference
Chiral Precursor(R)-epichlorohydrin(S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane79.6>97[7]
Hydrolytic Kinetic Resolution(S,S)-salen Co(III)OAc(S)-3-chloro-1,2-propanediol53.9>99[2]

Comparison of Synthetic Routes to Other Beta-Blockers

The principles of asymmetric synthesis applied to (S)-metoprolol are also applicable to other beta-blockers. Below is a summary of synthetic routes for (S)-propranolol, (S)-atenolol, and (S)-bisoprolol.

Table 3: Synthesis of (S)-Propranolol
MethodKey Transformation/CatalystOverall Yield (%)Enantiomeric Excess (ee, %)Reference
Acid-Catalyzed Kinetic ResolutionZn(NO3)2/(+)-tartaric acid84 (overall)89[8]
Glycerol Desymmetrization(1R)-(-)-10-camphorsulfonamide32-3490-95[9]
Table 4: Synthesis of (S)-Atenolol
MethodKey Transformation/CatalystOverall Yield (%)Enantiomeric Excess (ee, %)Reference
Chemoenzymatic Kinetic ResolutionCandida antarctica Lipase B (CALB)9.9>99[10]
Hydrolytic Kinetic Resolution(R,R)-salen Co(III) complexNot specifiedHigh[11]
Table 5: Synthesis of (S)-Bisoprolol
MethodKey Transformation/CatalystOverall Yield (%)Enantiomeric Excess (ee, %)Reference
Chemoenzymatic Kinetic ResolutionCandida antarctica Lipase B (CALB)1996[12]
From Chiral OxazolidinoneOxazolidinone sulfonateNot specifiedNot specified[13]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (S)-Metoprolol via Kinetic Resolution

This protocol is adapted from a chemoenzymatic route involving the kinetic resolution of a chlorohydrin intermediate using Candida antarctica lipase B (CALB).[4]

Step 1: Synthesis of racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • To a solution of 4-(2-methoxyethyl)phenol in a suitable solvent, add a base (e.g., sodium hydroxide).

  • Add epichlorohydrin and stir the reaction mixture at a controlled temperature.

  • After the reaction is complete, as monitored by TLC or HPLC, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the racemic chlorohydrin.

Step 2: CALB-catalyzed kinetic resolution

  • Dissolve the racemic chlorohydrin in a dry organic solvent (e.g., hexane).

  • Add an acyl donor (e.g., vinyl butanoate) and CALB.

  • Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC.

  • Once approximately 50% conversion is reached, stop the reaction and separate the enzyme by filtration.

  • Separate the acylated (R)-enantiomer and the unreacted (S)-chlorohydrin by column chromatography.

Step 3: Synthesis of (S)-metoprolol

  • Dissolve the enantiomerically pure (S)-chlorohydrin in a suitable solvent.

  • Add isopropylamine and heat the reaction mixture.

  • After the reaction is complete, remove the solvent and purify the crude product to obtain (S)-metoprolol.

Protocol 2: Asymmetric Synthesis of (S)-Metoprolol using a Chiral Precursor

This protocol is based on the use of (R)-epichlorohydrin as a chiral starting material.[7]

Step 1: Synthesis of (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane

  • React 4-(2-methoxyethyl)phenol with (R)-epichlorohydrin in the presence of a base (e.g., potassium hydroxide) in a suitable solvent.

  • Maintain the reaction at a specific temperature until completion.

  • Perform a standard work-up to isolate the chiral epoxide.

Step 2: Ring-opening with isopropylamine

  • Dissolve the chiral epoxide in a suitable solvent and add isopropylamine.

  • Heat the reaction mixture in a sealed vessel.

  • Upon completion, remove the excess isopropylamine and solvent.

  • Purify the resulting (S)-metoprolol by recrystallization or chromatography.

Visualizations

Beta-1 Adrenergic Receptor Signaling Pathway

Beta-blockers exert their therapeutic effects by antagonizing the β1-adrenergic receptor signaling pathway in cardiac tissue. The following diagram illustrates the key steps in this pathway.

Beta_Blocker_Signaling_Pathway Receptor β1-Adrenergic Receptor GProtein Gs Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel L-type Ca2+ Channel PKA->CaChannel Phosphorylates CaIon CaChannel->CaIon Contraction Increased Heart Rate & Contractility CaIon->Contraction BetaBlocker Beta-Blocker ((S)-Metoprolol) BetaBlocker->Receptor

Caption: Beta-1 adrenergic receptor signaling pathway and the inhibitory action of beta-blockers.

Representative Experimental Workflow for (S)-Metoprolol Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of (S)-metoprolol.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis & Final Product Start Starting Materials (e.g., 4-(2-methoxyethyl)phenol, chiral precursor/catalyst) Reaction Chemical Reaction (e.g., Kinetic Resolution or Asymmetric Synthesis) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation1 Solvent Evaporation Drying->Evaporation1 Chromatography Column Chromatography Evaporation1->Chromatography Fraction Fraction Collection Chromatography->Fraction Evaporation2 Solvent Evaporation Fraction->Evaporation2 Analysis Purity & Enantiomeric Excess Analysis (HPLC, NMR) Evaporation2->Analysis FinalProduct (S)-Metoprolol Analysis->FinalProduct

Caption: A generalized experimental workflow for the synthesis of (S)-metoprolol.

References

Safety Operating Guide

Proper Disposal of (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane (CAS No. 2210-74-4), a key intermediate in the synthesis of pharmaceuticals such as ranolazine.[1][2][3] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is classified as an irritant and a potential sensitizer. It can cause skin and serious eye irritation, and may provoke an allergic skin reaction. Therefore, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn at all times.

  • Eye Protection: Safety goggles or a face shield are required.

  • Lab Coat: A flame-retardant lab coat is mandatory.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. However, for small quantities often encountered in a laboratory setting, a two-step chemical degradation procedure can be employed to render the compound less hazardous before collection by a waste disposal service. This process involves the hydrolysis of the epoxide ring followed by the cleavage of the ether bond.

Step 1: Acid-Catalyzed Hydrolysis of the Epoxide Ring

This initial step aims to open the strained epoxide ring to form a less reactive diol.

Protocol:

  • Preparation: In a fume hood, place the waste this compound into a suitable reaction vessel equipped with a magnetic stirrer.

  • Dilution: Dilute the epoxide with a water-miscible solvent, such as acetone or ethanol, to ensure a homogenous reaction.

  • Acidification: Slowly add a dilute aqueous solution of a strong acid (e.g., 1 M sulfuric acid or 1 M hydrochloric acid) to the stirred solution. The reaction is exothermic, so the addition should be gradual, and the vessel may need to be cooled in an ice bath.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: Once the reaction is complete (indicated by the disappearance of the starting material on TLC), slowly neutralize the solution with a base, such as a saturated sodium bicarbonate solution, until the pH is between 6 and 8. Be cautious as this will generate CO2 gas.

Step 2: Cleavage of the Aryl Ether Bond

This second step breaks the more stable ether bond, further degrading the molecule. This procedure requires more stringent conditions and should only be performed by personnel experienced with such reactions.

Protocol:

  • Reagent Addition: After neutralization of the hydrolysis mixture, add a strong acid capable of cleaving aryl ethers, such as 48% hydrobromic acid (HBr).[4][5][6]

  • Heating: Heat the reaction mixture to reflux. The temperature and duration will depend on the concentration of the substrate.

  • Monitoring: Monitor the reaction for the disappearance of the intermediate diol by a suitable analytical method (e.g., TLC or LC-MS).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a strong base, such as sodium hydroxide, to a pH between 6 and 8. This must be done slowly and with cooling, as the neutralization is highly exothermic.

  • Final Disposal: The resulting aqueous solution containing the degradation products should be collected in a properly labeled hazardous waste container for collection by a licensed disposal company.

Quantitative Data for Disposal Procedures

The following table summarizes the key quantitative parameters for the laboratory-scale degradation of this compound.

ParameterStep 1: Epoxide HydrolysisStep 2: Ether Cleavage
Reagent 1 M Sulfuric Acid or 1 M Hydrochloric Acid48% Hydrobromic Acid
Reagent Ratio (molar) 1.5 - 2.0 equivalents>3 equivalents
Solvent Acetone or EthanolWater (from previous step)
Temperature Room Temperature (with initial cooling)Reflux (approx. 100-120 °C)
Reaction Time 2 - 6 hours4 - 12 hours
Monitoring Technique Thin Layer Chromatography (TLC)TLC or LC-MS
Neutralizing Agent Saturated Sodium Bicarbonate SolutionSodium Hydroxide Solution
Final pH 6 - 86 - 8

Experimental Workflow and Decision Diagram

The following diagrams illustrate the experimental workflow for the disposal procedure and a decision-making process for handling waste of this compound.

DisposalWorkflow Figure 1: Experimental Workflow for Chemical Degradation start Waste this compound step1 Step 1: Epoxide Hydrolysis - Dilute with Acetone/Ethanol - Add 1M H2SO4 or HCl - Stir at Room Temperature start->step1 monitor1 Monitor by TLC step1->monitor1 neutralize1 Neutralize with NaHCO3 solution to pH 6-8 monitor1->neutralize1 Reaction Complete step2 Step 2: Ether Cleavage - Add 48% HBr - Reflux neutralize1->step2 monitor2 Monitor by TLC/LC-MS step2->monitor2 neutralize2 Cool and Neutralize with NaOH to pH 6-8 monitor2->neutralize2 Reaction Complete end Collect in Labeled Hazardous Waste Container neutralize2->end

Caption: Figure 1: Experimental Workflow for Chemical Degradation

DisposalDecision Figure 2: Disposal Decision-Making Process start Waste this compound Generated check_quantity Is the quantity small (<10g) and manageable in the lab? start->check_quantity lab_degradation Perform Laboratory Chemical Degradation (Hydrolysis and Ether Cleavage) check_quantity->lab_degradation Yes licensed_disposal Arrange for disposal by a licensed hazardous waste company check_quantity->licensed_disposal No collect_waste Collect in a labeled, sealed, and compatible waste container lab_degradation->collect_waste licensed_disposal->collect_waste end Proper and Safe Disposal collect_waste->end

Caption: Figure 2: Disposal Decision-Making Process

By following these detailed procedures and safety precautions, laboratory personnel can ensure the safe and responsible disposal of this compound.

References

Personal protective equipment for handling (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane (CAS No. 2210-74-4). Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment. This substance is classified as a skin and eye irritant, a potential skin sensitizer, and can be harmful if inhaled or ingested.[1][2][3]

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound.

PPE CategorySpecification
Eye and Face Protection Tightly fitting safety goggles with side-shields, compliant with EN 166 (EU) or NIOSH (US) standards.
Hand Protection Chemical-impermeable gloves. Always inspect gloves for integrity before use.
Body Protection Fire/flame resistant and impervious clothing. Some sources also recommend suitable protective clothing and boots.[2][4]
Respiratory Protection For brief or low-level exposure, a respiratory filter device is recommended.[3] For extended or intensive exposure, or if exposure limits are exceeded, a full-face respirator or a self-contained breathing apparatus should be used.[1][3]

Experimental Workflow and Safety Procedures

Proper handling and disposal are critical to laboratory safety. The following workflow outlines the procedural steps for working with this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal and Decontamination Phase prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure proper ventilation and access to eyewash station prep_1->prep_2 prep_3 Inspect and don all required PPE prep_2->prep_3 handle_1 Handle in a well-ventilated area prep_3->handle_1 handle_2 Avoid generating dust, mist, or vapors handle_1->handle_2 handle_3 Keep container tightly closed when not in use handle_2->handle_3 disp_1 Collect waste in a suitable, closed container handle_3->disp_1 disp_2 Dispose of waste according to local, state, and federal regulations disp_1->disp_2 disp_3 Decontaminate work surfaces disp_2->disp_3 disp_4 Remove and properly dispose of or decontaminate PPE disp_3->disp_4 disp_5 Wash hands thoroughly disp_4->disp_5

A flowchart outlining the safe handling and disposal workflow.

Detailed Protocols

Handling Procedures:

  • Ventilation: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[2]

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[2] Do not breathe dust, fumes, mists, or vapors.[1][2][3]

  • Ignition Sources: Keep the substance away from sources of ignition.[2]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[2][3] Contaminated work clothing should not be taken out of the workplace and must be washed before reuse.[1][2]

Disposal Plan:

  • Containment: In case of a spill, absorb the material with an inert substance and place it into a suitable, closed container for disposal.[2]

  • Waste Disposal: Dispose of the chemical and any contaminated materials at an approved waste disposal facility, in accordance with all applicable local, state, and federal regulations.[1][2][3]

  • Contaminated Clothing: If clothing becomes heavily contaminated and cannot be effectively decontaminated, it should be disposed of as hazardous waste.[5]

By implementing these safety measures, you can significantly reduce the risks associated with handling this compound and maintain a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.